molecular formula C8H11NO3 B1426009 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid CAS No. 216392-66-4

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Cat. No.: B1426009
CAS No.: 216392-66-4
M. Wt: 169.18 g/mol
InChI Key: VHTGIQCESNEYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGIQCESNEYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, a molecule of significant interest within the field of medicinal chemistry. The pyrrolizidine alkaloid core is a privileged scaffold found in numerous biologically active natural products.[1] The strategic introduction of a ketone and a carboxylic acid at specific positions on this bicyclic system offers a valuable platform for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for the synthesis and rigorous characterization of this target compound.

Introduction: The Strategic Importance of the Pyrrolizidine Scaffold

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic natural products, many of which exhibit a wide array of pharmacological activities.[2] While the natural occurrence of certain PAs is associated with hepatotoxicity, the core pyrrolizidine structure remains a highly attractive starting point for synthetic chemists.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.

The target molecule, this compound, incorporates two key functional groups that enhance its potential as a versatile synthetic intermediate:

  • A Ketone at the 3-position: This carbonyl group can serve as a handle for a variety of chemical transformations, including reduction to a hydroxyl group, reductive amination, or the formation of hydrazones and other derivatives.

  • A Carboxylic Acid at the 7a-position: This functionality provides a crucial point for amide bond formation, allowing for the coupling of this core to other molecules of interest, such as amino acids, peptides, or pharmacophores, to create more complex and targeted drug candidates.

This guide outlines a rational and robust synthetic approach to this molecule, beginning from readily available starting materials, and details the comprehensive analytical techniques required to unambiguously confirm its structure and purity.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of the target molecule can be strategically approached through the construction of a suitable diester precursor followed by an intramolecular Dieckmann condensation to form the bicyclic core. This method is well-established for the formation of 5- and 6-membered rings and offers a reliable route to the desired β-keto ester intermediate.[3][4]

Synthetic_Pathway A L-Proline B N-Protected Proline Derivative A->B Protection (e.g., Boc) C Diester Precursor B->C Alkylation & Esterification D Cyclized β-Keto Ester C->D Dieckmann Condensation E Final Product: This compound D->E Decarboxylation & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection and Esterification of L-Proline

The initial step involves the protection of the secondary amine of L-proline to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the upcoming alkylation and its facile removal under acidic conditions.

Experimental Protocol:

  • Suspend L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) dissolved in water, ensuring the solution remains cold.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

Step 2: Synthesis of the Diester Precursor

With the amine protected, the next phase involves a two-step process of first converting the carboxylic acid to an ester, followed by alkylation at the alpha-carbon to introduce the second ester-containing chain.

Experimental Protocol:

  • Dissolve Boc-L-proline (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 eq) and methyl iodide (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield Boc-L-proline methyl ester.

  • Dissolve the ester in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add ethyl bromoacetate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the diester precursor.

Step 3: Intramolecular Dieckmann Condensation

This is the key ring-forming step. The diester is treated with a strong base to promote an intramolecular cyclization, forming the desired bicyclic β-keto ester.[4] Sodium ethoxide is a classic choice for this transformation.[5]

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Add the diester precursor (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers and concentrate to yield the crude cyclized β-keto ester.

Step 4: Deprotection and Hydrolysis

The final step involves the removal of the Boc protecting group and the hydrolysis of the ester to yield the final carboxylic acid product. This is typically achieved in a single step using strong acidic conditions.

Experimental Protocol:

  • Dissolve the crude β-keto ester from the previous step in a 1:1 mixture of concentrated hydrochloric acid and dioxane.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the dioxane and excess HCl.

  • Adjust the pH of the remaining aqueous solution to ~4-5 with a suitable base (e.g., sodium bicarbonate). At this pH, the product should precipitate or can be extracted.

  • If a precipitate forms, filter, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous solution with a polar organic solvent like ethyl acetate.

  • Dry the organic extracts and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

In-Process Controls and Purification Strategy

Rigorous monitoring and purification are essential for a successful synthesis.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of each reaction, allowing for the determination of reaction completion and the identification of any significant side products.

  • Purification: Column chromatography on silica gel is the primary method for purifying the non-polar intermediates. The final product, being a zwitterionic amino acid, may be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography if necessary.

Purification_Workflow Start Crude Reaction Mixture Quench Aqueous Workup / Quenching Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying of Organic Phase (e.g., Na₂SO₄) Extract->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Chromatography Column Chromatography (Intermediates) Purify->Chromatography if intermediate Recrystallize Recrystallization / Precipitation (Final Product) Purify->Recrystallize if final product Characterize Characterization Chromatography->Characterize Recrystallize->Characterize

Caption: General workflow for workup and purification.

Characterization of the Final Product

Unambiguous characterization of this compound is crucial. The following spectroscopic and analytical data are predicted for the final compound.

Data Summary Table
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)See Table 2 for detailed assignments.
¹³C NMR Chemical Shift (δ)See Table 3 for detailed assignments.
IR Wavenumber (cm⁻¹)~3400-2500 (O-H, broad), ~1745 (C=O, ketone), ~1710 (C=O, acid)
MS (ESI+) m/z[M+H]⁺ expected at 184.0604
Elemental Analysis % CompositionC: 52.45, H: 6.05, N: 7.65, O: 33.85
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on known chemical shift values for similar pyrrolizidine systems and the electronic effects of the carbonyl and carboxyl groups.[6][7][8]

Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)

Proton Predicted δ (ppm) Multiplicity Coupling (J, Hz) Justification
H-1, H-2 2.0 - 2.8 m - Diastereotopic protons adjacent to carbonyl and nitrogen.
H-5 3.2 - 3.6 m - Protons adjacent to the bridgehead nitrogen.
H-6 1.9 - 2.3 m - Aliphatic protons in the five-membered ring.

| H-7 | 2.4 - 2.9 | m | - | Diastereotopic protons adjacent to the bridgehead carbon. |

Table 3: Predicted ¹³C NMR Data (100 MHz, D₂O)

Carbon Predicted δ (ppm) Justification
C-1 ~35-45 Aliphatic carbon.
C-2 ~40-50 Carbon alpha to the ketone.
C-3 >200 Ketone carbonyl carbon.[9]
C-5 ~55-65 Carbon adjacent to nitrogen.
C-6 ~25-35 Aliphatic carbon.
C-7 ~30-40 Aliphatic carbon.
C-7a ~70-80 Quaternary carbon bearing the carboxyl group.

| C-8 (COOH) | ~175-185 | Carboxylic acid carbonyl carbon.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound is expected to be dominated by the absorptions of the hydroxyl and two carbonyl groups.

Table 4: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 3400 - 2500 Very broad, strong
Ketone C=O stretch ~1745 Strong, sharp
Carboxylic Acid C=O stretch ~1710 Strong, sharp[10]

| C-N | C-N stretch | ~1200 - 1100 | Medium |

The ketone carbonyl is expected at a slightly higher wavenumber than a typical acyclic ketone due to the ring strain of the five-membered ring.[11][12] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃), the exact mass is 183.0739.

  • Expected Molecular Ion: In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 184.0604.

  • Key Fragmentation: A characteristic fragmentation would be the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO) or carbon dioxide (CO₂). Cleavage of the bicyclic ring system would also lead to characteristic fragment ions.[13][14]

Conclusion and Future Outlook

This guide has detailed a plausible and robust synthetic route for this compound, a compound with significant potential as a building block in drug discovery. The multi-step synthesis, centered around a Dieckmann condensation, is based on well-established and reliable organic transformations. Furthermore, a comprehensive analytical framework has been proposed to ensure the unambiguous characterization and quality control of the final product.

The strategic placement of the ketone and carboxylic acid functionalities on the rigid pyrrolizidine scaffold opens up a multitude of possibilities for the creation of diverse chemical libraries. Future work will involve the execution of this synthetic route and the subsequent derivatization of the target molecule to explore its potential as a novel therapeutic agent in various disease areas.

References

  • Barboza, V. M., et al. (2014). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Magnetic Resonance in Chemistry, 52(8), 448-454.
  • Lee, M. R., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 3(2), 51-56.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

  • Saeed, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. International Journal of Molecular Sciences, 24(14), 11679.
  • Maison, W., et al. (2000). The Synthesis of Novel Cyclic β‐Amino Acids as Intermediates for the Preparation of Bicyclic β‐Lactams. European Journal of Organic Chemistry, 2000(13), 2433-2439.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Kosten, M., et al. (2001). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. European Journal of Organic Chemistry, 2001(19), 3657-3663.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Molyneux, R. J., et al. (1982). 13C NMR spectroscopy of Pyrrolizidine alkaloids. Phytochemistry, 21(2), 439-443.
  • Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. (2018). Organic & Biomolecular Chemistry, 16(34), 6283-6287.
  • Mohanraj, S., & Herz, W. (1982). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids.
  • Possible fragmentation pathway and secondary mass spectrum of alkaloids. (2019).
  • Jia, J., et al. (2025). From amines to complex lactams: a unified photocatalysis strategy for γ-amino acids and bridged bicyclic scaffolds via amino radicals.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Banik, B. K. (2010).
  • High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. (1982).
  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668.
  • Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. (2008). Journal of Mass Spectrometry, 43(1), 99-111.
  • Synthesis of Monocyclic β-Lactams via Cyclodehydration of β-Amino Acids Using POCl3. (2003).
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Journal of The American Society for Mass Spectrometry, 33(5), 844-854.
  • Determination of pyrrolizidine alkaloids (PA)
  • Ashenhurst, J. (2020, September 14).
  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... (2018).
  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry, 51(1), 1-28.
  • Williams, G. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Quora.

Sources

Spectroscopic Characterization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS 216392-66-4). While experimental spectra for this specific compound are not widely available in public-domain literature, this document serves as an expert guide to its anticipated spectroscopic features based on fundamental principles and data from analogous structures. We will explore the theoretical framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and analysis of heterocyclic compounds.

Introduction and Molecular Overview

This compound is a bicyclic organic compound featuring a saturated pyrrolizidine core. This scaffold is of significant interest in medicinal chemistry. The molecule's structure incorporates several key features that dictate its spectroscopic signature: a lactam (cyclic amide) carbonyl group, a carboxylic acid, a tertiary bridgehead carbon, and multiple stereocenters. Accurate structural elucidation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic properties essential.

The molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol .[][2] The structural complexity necessitates a multi-technique approach for unambiguous characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) might be suitable, but given the carboxylic acid and lactam functionalities, a more polar solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) would likely provide better solubility and minimize peak broadening from hydrogen bonding.[3] The carboxylic acid proton signal is often broad and may exchange with residual water in the solvent, causing it to diminish or disappear.[4][5]

Expertise & Experience: Protons adjacent to electron-withdrawing groups, such as the carbonyls and the nitrogen atom, will be deshielded and appear at a higher chemical shift (downfield). The rigid bicyclic structure will result in distinct diastereotopic protons for the CH₂ groups, which are expected to show complex splitting patterns (multiplets).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 13.0 br s 1H COOH The carboxylic acid proton is highly deshielded and often exhibits a broad signal due to hydrogen bonding.[5][6]
~3.5 - 4.0 m 1H H-7 This proton is adjacent to the nitrogen and the bridgehead carbon, leading to a downfield shift.
~3.0 - 3.5 m 2H H-5 These protons are adjacent to the nitrogen atom, causing a significant deshielding effect.
~2.2 - 2.8 m 2H H-2 Alpha to the lactam carbonyl, these protons are deshielded.

| ~1.8 - 2.2 | m | 4H | H-1, H-6 | These methylene protons are part of the saturated ring system and are expected in the aliphatic region. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Broadband proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.

Expertise & Experience: Carbonyl carbons are the most deshielded and appear furthest downfield. The bridgehead carbon (C-7a), being quaternary and bonded to nitrogen and two other carbons, will have a characteristic chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175 COOH The carboxylic acid carbonyl carbon is highly deshielded.[6]
~172 C-3 (Lactam C=O) The lactam carbonyl carbon is also significantly deshielded, typically slightly upfield from a carboxylic acid.[7]
~70 C-7a This quaternary carbon is bonded to nitrogen and the carboxyl group, resulting in a downfield shift.
~55 C-7 Adjacent to nitrogen.
~45 C-5 Adjacent to nitrogen.
~35 C-2 Alpha to the lactam carbonyl.

| ~25-30 | C-1, C-6 | Aliphatic carbons within the ring structure. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.

Trustworthiness: The combined presence of a very broad O-H stretch and two distinct C=O stretches provides a highly reliable diagnostic pattern for this molecule.

Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode Rationale
3300 - 2500 Broad, Strong Carboxylic Acid O-H Stretch The broadness is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[6][8][9]
~1730 Strong, Sharp Carboxylic Acid C=O Stretch Typical for a saturated carboxylic acid carbonyl.[9]
~1680 Strong, Sharp Lactam C=O Stretch The carbonyl of a five-membered lactam ring typically absorbs at a lower frequency than an acyclic amide.
~1320 - 1210 Medium Carboxylic Acid C-O Stretch A characteristic absorption for the C-O single bond of a carboxylic acid.[9]

| ~2950, ~2870 | Medium | Alkane | C-H Stretch | Stretching vibrations for the CH and CH₂ groups in the saturated rings. |

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in terms of % Transmittance vs. Wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Authoritative Grounding: The fragmentation of carboxylic acids often involves the loss of neutral molecules like H₂O and CO₂. The most stable carbocations are typically formed. For this molecule, fragmentation is likely to be initiated by cleavage adjacent to the carbonyl groups or the nitrogen atom.

MS_Fragmentation M [M+H]⁺ m/z = 170 F1 [M+H - H₂O]⁺ m/z = 152 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 124 M->F2 - HCOOH F3 [M+H - H₂O - CO]⁺ m/z = 124 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.

Predicted Mass Spectrometry Data (ESI+)

m/z Value (Predicted) Ion Rationale
170 [M+H]⁺ The protonated molecular ion. This would be the parent ion in a positive mode ESI experiment.
152 [M+H - H₂O]⁺ Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway.
124 [M+H - HCOOH]⁺ Loss of formic acid (46 Da) is a plausible fragmentation.

| 124 | [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide from the parent ion. |

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 170) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum. This will reveal the characteristic fragmentation pattern.

Conclusion

The structural characterization of this compound requires a synergistic application of modern spectroscopic techniques. This guide outlines the predicted NMR, IR, and MS data based on established chemical principles. The anticipated ¹H NMR would show a complex pattern of multiplets in the aliphatic region and a downfield carboxylic acid proton. The ¹³C NMR is expected to clearly show the two distinct carbonyl carbons and the unique bridgehead carbon. The IR spectrum should be dominated by a broad O-H stretch and two strong C=O absorptions. Finally, ESI-MS would confirm the molecular weight and provide structural information through its fragmentation pattern. These predicted data provide a robust framework for any researcher working on the synthesis and verification of this compound.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PrepChem. Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. Available at: [Link]

  • Safety Data Sheet. 1H-Pyrrolizine-7a(5H)-carboxylicacid,tetrahydro-3-oxo-(9CI). Available at: [Link]

  • PubChem - NIH. Pyrrolizine carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • 欣恒研科技有限公司. This compound. Available at: [Link]

  • 江苏氩氪氙材料科技有限公司. This compound. Available at: [Link]

  • PubChem - NIH. Hexahydro-1H-pyrrolizine-1-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. Spectroscopy of Carboxylic Acids. Available at: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • ResearchGate. Mass spectrum of Pyrrolizin-1,7-dione-6- carboxylic acid ,.... Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • NIST WebBook. 1H-Pyrrolizine, hexahydro-. Available at: [Link]

  • OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid (CAS No. 216392-66-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 216392-66-4), a saturated heterocyclic compound featuring the pyrrolizidine core. While specific research on this particular molecule is limited, this document synthesizes available information on its structure, predicted properties, and potential applications by drawing parallels with the broader class of pyrrolizidine alkaloids (PAs). This guide serves as a foundational resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, positioning this compound as a valuable building block for the development of novel therapeutics.

Introduction: The Pyrrolizidine Scaffold

The pyrrolizidine nucleus, a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom, is a privileged scaffold in natural product chemistry and medicinal chemistry.[1] This core structure is the foundation for a vast family of over 500 pyrrolizidine alkaloids (PAs) found in more than 6,000 plant species.[2] PAs exhibit a wide spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to antitumor and antiviral effects.[1][3]

It is crucial to distinguish between unsaturated and saturated pyrrolizidine alkaloids. Many naturally occurring PAs possess a double bond in the 1,2-position of the necine base, which is a key structural feature associated with their hepatotoxicity.[4] In contrast, saturated PAs, such as the topic of this guide, are generally considered to be non-toxic, making them attractive starting points for the design of safe and effective therapeutic agents.[5]

This compound represents a simple, functionalized, saturated pyrrolizidine structure. Its carboxylic acid and ketone moieties offer versatile handles for chemical modification, rendering it a promising chiral building block for the synthesis of more complex and biologically active molecules.

Chemical Structure and Physicochemical Properties

IUPAC Name: this compound

Synonyms:

  • 1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-

  • 1-Oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid

CAS Number: 216392-66-4

Molecular Formula: C₈H₁₁NO₃

Molecular Weight: 169.18 g/mol

Structural Analysis

The structure of this compound is characterized by a saturated pyrrolizidine core. The carboxylic acid group is situated at the bridgehead carbon C-7a, and a ketone group is present at the C-3 position. The presence of multiple stereocenters implies the existence of several possible stereoisomers.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₈H₁₁NO₃-
Molecular Weight169.18 g/mol -
AppearancePredicted to be a white to off-white solid-
SolubilityPredicted to be soluble in water and polar organic solvents-

Synthesis Strategies

A definitive, published synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of pyrrolizidine derivatives, a plausible synthetic route can be proposed. A common and effective approach involves the construction of the bicyclic core through cyclization reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the pyrrolizidine ring system to reveal a proline derivative as a chiral starting material. This approach allows for stereochemical control over the final product.

Diagram 2: Retrosynthetic Analysis

G Target This compound Intermediate1 Functionalized Proline Derivative Target->Intermediate1 Intramolecular Cyclization StartingMaterial Proline Intermediate1->StartingMaterial Functional Group Interconversion

Caption: A simplified retrosynthetic approach to the target molecule.

Hypothetical Forward Synthesis Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This serves as a conceptual framework for researchers to develop a specific synthetic route.

Step 1: N-Alkylation of a Proline Ester

  • Protect the carboxylic acid of L-proline as a methyl or ethyl ester.

  • React the proline ester with a suitable four-carbon electrophile containing a masked ketone functionality (e.g., a protected keto-aldehyde or keto-halide) under basic conditions to achieve N-alkylation.

Step 2: Intramolecular Cyclization

  • Deprotect the ketone functionality on the N-alkyl side chain.

  • Induce an intramolecular Dieckmann condensation or a similar cyclization reaction to form the second five-membered ring. This will generate a β-keto ester intermediate.

Step 3: Decarboxylation and Hydrolysis

  • Hydrolyze the ester group at the newly formed β-keto ester position and subsequently decarboxylate to yield the 3-oxo-pyrrolizidine core.

  • Perform a final hydrolysis step under acidic or basic conditions to convert the proline-derived ester to the target carboxylic acid.

Step 4: Purification

  • The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound have not been reported. However, the broader class of pyrrolizine derivatives has shown a remarkable range of pharmacological effects.[1]

Inferred Biological Profile

Given its saturated pyrrolizidine core, this compound is not expected to exhibit the hepatotoxicity associated with unsaturated PAs.[5] Its potential biological activities are more likely to be influenced by the functional groups attached to the core structure. The carboxylic acid moiety, in particular, is a common feature in many biologically active molecules, often serving as a key interaction point with biological targets.[6]

The pyrrolizidine scaffold itself has been explored for various therapeutic applications, including:

  • Anti-inflammatory Activity: Some pyrrolizine derivatives, like Ketorolac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Anticancer Activity: The pyrrolizine nucleus is present in the anticancer agent Mitomycin C.[7]

  • Nootropic Effects: Certain pyrrolizine-based compounds have been investigated for their cognitive-enhancing properties.[1]

A Building Block for Drug Discovery

The primary value of this compound likely lies in its utility as a chiral intermediate for the synthesis of more complex and potent drug candidates. The carboxylic acid and ketone functionalities provide orthogonal handles for further chemical elaboration.

Diagram 3: Potential Drug Discovery Workflow

G Start This compound Step1 Chemical Modification (e.g., Amidation, Esterification, Reductive Amination) Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: A conceptual workflow for utilizing the target compound in drug discovery.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As a general precaution for any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a structurally interesting, saturated heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While direct biological data is lacking, its relationship to the diverse family of pyrrolizidine alkaloids suggests that its derivatives could exhibit a range of valuable pharmacological properties. The saturated nature of its core mitigates the toxicity concerns associated with many natural PAs, making it an attractive scaffold for the development of safe and effective therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel drug candidates.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules, 24(3), 498. [Link]

  • Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. (2021). Pharmaceuticals, 14(4), 339. [Link]

  • Vihasibio Sciences PVT LTD, - Product List. (n.d.). Scribd. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2021). RSC Advances, 11(48), 30219-30241. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2018). International Journal of Molecular Sciences, 19(6), 1668. [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (1991). University of Glasgow. [Link]

  • Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases. (1994). Toxicology and Applied Pharmacology, 125(2), 221-228. [Link]

  • Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. (2021). Food and Chemical Toxicology, 156, 112484. [Link]

  • Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. (1995). Journal of Chromatography B: Biomedical Applications, 667(2), 235-241. [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (n.d.). University of Glasgow Theses. [Link]

  • Simple procedures for preparing putative toxic metabolites of pyrrolizidine alkaloids. (1989). Toxicon, 27(5), 561-567. [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (2023). International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3762. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. (2020). Materials, 13(19), 4454. [Link]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolizine nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the therapeutic potential of a novel, underexplored class of these compounds: 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid derivatives. By strategically incorporating a ketone at the 3-position and a carboxylic acid at the 7a-bridgehead, this scaffold is designed for enhanced molecular interactions and unique pharmacological profiles. While direct literature on this specific derivative is emerging, this document synthesizes authoritative data from structurally related pyrrolizine and pyrrolizidine analogues to forecast its biological activities. We will delve into the rationale behind its design, propose synthetic pathways, and explore anticipated mechanisms of action in oncology, inflammation, and infectious diseases, providing a foundational resource for its development as a next-generation therapeutic agent.

The this compound Scaffold: A Structure Primed for Biological Activity

The hexahydro-1H-pyrrolizine framework is a versatile and sterically defined scaffold that has captured the attention of medicinal chemists.[3] Its rigid, bicyclic nature reduces conformational flexibility, which can lead to higher-affinity binding with biological targets. The introduction of specific functional groups onto this core is a key strategy for modulating its pharmacological properties.

  • The 3-Oxo Moiety: The ketone group introduces a planar, polar region capable of acting as a hydrogen bond acceptor. This functionality is critical in the orientation of the molecule within a target's binding pocket and can be pivotal for interactions with key amino acid residues.

  • The 7a-Carboxylic Acid Moiety: The carboxylic acid group at the bridgehead carbon is a significant driver of both pharmacokinetic and pharmacodynamic properties.[4] As a strong hydrogen bond donor and acceptor, and being ionizable at physiological pH, it can form critical salt-bridge interactions with basic residues like arginine or lysine in enzyme active sites.[5][6] This feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7]

The combination of these two groups on the pyrrolizine core creates a unique electronic and steric profile, suggesting a high potential for potent and selective biological activity.

General Synthetic Strategies

The synthesis of pyrrolizine derivatives often leverages multicomponent reactions or cycloaddition strategies to efficiently construct the bicyclic core.[8][9] A plausible and adaptable pathway to the target this compound scaffold can be conceptualized based on established methodologies for related structures.[10][11]

A key approach involves an asymmetric Michael addition followed by intramolecular cyclization. This strategy offers control over stereochemistry, which is often crucial for biological activity.

G Start Proline Derivative + α,β-Unsaturated Ketone Ylide In Situ Generation of Azomethine Ylide Start->Ylide Base, Heat Cycloaddition [3+2] Cycloaddition Reaction Ylide->Cycloaddition Intermediate Diastereomeric Pyrrolizidine Intermediate Cycloaddition->Intermediate Formation of Bicyclic Core Oxidation Selective Oxidation (e.g., with PCC or Dess-Martin) Intermediate->Oxidation Introduction of 3-Oxo group Target Target Scaffold: 3-Oxohexahydro-1H-pyrrolizine -7a-carboxylic Acid Derivative Oxidation->Target Purification Chromatography & Spectroscopic Characterization Target->Purification

Caption: Proposed synthetic workflow for this compound derivatives.

This proposed pathway is advantageous as it builds the core structure efficiently. The choice of reactants in the initial step allows for the introduction of various substituents, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into analogous structures, the this compound scaffold is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The pyrrolizine scaffold is present in numerous compounds with potent antiproliferative activities.[2][12] Several distinct mechanisms of action have been identified, suggesting that novel derivatives could be developed as multi-targeted or selective anticancer agents.[13][14]

Key Potential Mechanisms:

  • Kinase Inhibition: Many pyrrolizine-containing compounds have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[12][15][16] Inhibition of these kinases disrupts signaling pathways that control cell growth and division, leading to apoptosis.

  • Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing the formation of microtubules.[13][14] This disrupts the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.

  • DNA Cross-Linking: Some pyrrolizine compounds can act as alkylating agents, forming covalent cross-links with DNA, which inhibits DNA replication and triggers cell death.[12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Gene Expression PyrrolizineDerivative Novel Pyrrolizine Derivative PyrrolizineDerivative->EGFR Inhibition

Caption: Potential inhibition of the EGFR/MAPK signaling pathway by novel pyrrolizine derivatives.

Table 1: Cytotoxic Activity of Selected Pyrrolizine Derivatives Against Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ Value Reference
Pyrimidopyrrolizine (8c) Breast (MCF-7) 8.6 nM [15]
Pyrimidopyrrolizine (8b) Liver (HEPG2) 12.3 nM [15]
Pyrrolizine-benzamide (16a) Breast (MCF-7) 0.155-17.08 µM [13]
Pyrrolizine-benzamide (16d) Adriamycin-Resistant Breast (MCF-7/ADR) 0.52-6.26 µM [14]
Pyrrolizine-NSAID Hybrid (8e) Breast (MCF-7) 1.07 µM [17]

| Spiro-pyrrolizine (6b) | Leukemia (CCRF-CEM) | 3.6 µM |[18] |

Anti-inflammatory Activity

The structural similarity of the pyrrolizine carboxylic acid scaffold to NSAIDs like Ketorolac suggests a high probability of anti-inflammatory activity.[1][19] The primary mechanism for such activity is typically the inhibition of cyclooxygenase (COX) enzymes.

  • Mechanism of COX Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By fitting into the active site of these enzymes, the pyrrolizine derivatives can block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[7][20] The carboxylic acid moiety is often essential for this interaction, anchoring the inhibitor within the active site.[4] Some derivatives have shown dual inhibition of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[19][20]

Table 2: In Vitro COX Inhibitory Activity of Pyrrolizine-5-carboxamide Derivatives

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Reference
Derivative 12 5.69 2.65 [7][20]
Derivative 13 2.45 0.85 [7][20]
Derivative 16 4.33 1.15 [7][20]

| Derivative 17 | 3.11 | 0.99 |[7][20] |

Antimicrobial and Antiviral Activities

Pyrrolizidine alkaloids, the natural precursors to these synthetic scaffolds, are known for their defensive roles in plants, which includes antimicrobial properties.[21] Synthetic derivatives have also been explored for these activities.

  • Antimicrobial Action: Studies have demonstrated that pyrrolizidine alkaloids can inhibit the growth of various bacteria and fungi.[22][23][24] The proposed mechanism often involves the disruption and damage of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1]

  • Antiviral Potential: The pyrrolizine core is found in compounds with activity against a range of viruses.[1][21] While mechanisms are diverse, they can involve the inhibition of viral replication enzymes or interference with the virus's ability to enter host cells.[25][26][27]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized, robust, and reproducible assays are required. The choice of these specific protocols is driven by the need to establish a clear, quantitative measure of activity that can guide further drug development efforts.

In Vitro Cytotoxicity Screening: MTT Assay
  • Rationale: The MTT assay is a foundational, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a reliable and high-throughput method for initial screening of potential anticancer compounds.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the novel pyrrolizine derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
  • Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[7][20] Carrageenan injection induces a localized, biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

  • Protocol:

    • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

    • Grouping and Administration: Divide animals into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the novel pyrrolizine derivatives, administered orally or intraperitoneally.

    • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100.

Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Rationale: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is quantitative, scalable, and provides a clear endpoint.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB.

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Structure-Activity Relationships (SAR) and Future Directions

Synthesizing data from related pyrrolizine and pyrrole series allows for the formulation of a hypothetical SAR to guide the optimization of this novel scaffold.[28][29][30][31]

G Scaffold Core Scaffold 3-Oxo Group 7a-Carboxylic Acid Other Positions (e.g., R1, R2) Oxo_Role Hydrogen bond acceptor. Critical for binding orientation. Scaffold:f1->Oxo_Role COOH_Role Key anchoring group. Forms salt bridges (e.g., with Arg). Essential for COX inhibition. Scaffold:f2->COOH_Role Substituents_Role Modulate Lipophilicity & Potency. - Bulky aryl groups may enhance kinase inhibition. - Electron-withdrawing/donating groups alter electronics. Scaffold:f3->Substituents_Role

Caption: Key structure-activity relationship points for the this compound scaffold.

Future Directions:

  • Library Synthesis: Synthesize a focused library of derivatives by modifying substituents at other positions on the pyrrolizine ring to probe the SAR and optimize potency and selectivity.

  • Mechanism Deconvolution: For active compounds, perform detailed mechanistic studies, including specific kinase panel screening, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining).

  • Pharmacokinetic Profiling: Evaluate the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.[29]

  • Chiral Separation: Since the scaffold contains multiple stereocenters, separation and individual testing of enantiomers are critical, as stereochemistry often dictates biological activity.[4]

Conclusion

The novel this compound scaffold stands as a highly promising platform for the development of new therapeutic agents. By leveraging a deep understanding of the biological activities of related pyrrolizine structures, a clear and rational path for its investigation has been outlined. The combination of a rigid bicyclic core with strategically placed ketone and carboxylic acid functionalities provides a strong foundation for potent interactions with various biological targets. The experimental protocols and SAR insights detailed in this guide offer a comprehensive framework for researchers to systematically evaluate and optimize these derivatives, potentially leading to breakthrough treatments in oncology, inflammation, and infectious disease.

References

  • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies.
  • Synthesis, molecular docking and antitumor activity of novel pyrrolizines with potential as EGFR-TK inhibitors. (Source: PubMed, URL: )
  • Pyrrolizine-based anticancer agents and rational design of scaffold A.
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (Source: Taylor & Francis Online, URL: )
  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (Source: Taylor & Francis Online, URL: )
  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability.
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (Source: ScienceDirect, URL: )
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applic
  • Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium subulatum.
  • Antimicrobial activity of flavonoids glycosides and pyrrolizidine alkaloids from propolis of Scaptotrigona aff. postica. (Source: bioRxiv, URL: )
  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (Source: MDPI, URL: )
  • Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines. (Source: Taylor & Francis Online, URL: )
  • Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium ellipticum. (Source: PubMed, URL: )
  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities (PDF).
  • A Comparative Analysis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid Stereoisomers. (Source: BenchChem, URL: )
  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors. (Source: SciSpace, URL: )
  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors (PDF).
  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][12][13]oxazine derivatives. (Source: ResearchGate, URL: )

  • Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives.
  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][12][13]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. (Source: PubMed, URL: )

  • An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids. (Source: BenchChem, URL: )
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.
  • Derivatives of Carboxylic Acids.
  • Carboxylic Acid Derivatives (Live Recording) Organic Chemistry Review & Practice Session. (Source: YouTube, URL: )
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. (Source: CORE, URL: )
  • Synthesis and antitumor evaluation of some novel pyrrolizine derivatives.
  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (Source: MDPI, URL: )
  • Potential Antiviral Action of Alkaloids. (Source: MDPI, URL: )
  • Structure-Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (Source: PubMed, URL: )
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities (PDF).
  • Carboxylic Acid Derivatives (Request PDF).
  • The Synthesis of Carboxylic Acid Derivatives. (Source: Chemistry LibreTexts, URL: )
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (Source: YouTube, URL: )
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions (Request PDF).
  • Carboxylic Acid Derivative Reactions. (Source: YouTube, URL: )

Sources

The Strategic Utility of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid in Chiral Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, a conformationally constrained, chiral building block of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic structure, derived from the pyrrolizidine alkaloid family, offers a unique three-dimensional scaffold for the design of novel therapeutics. This document will delve into the strategic approaches for its synthesis, its key physicochemical properties, and its applications as a chiral synthon in the development of complex molecular architectures. Particular emphasis is placed on the stereocontrolled synthesis of the pyrrolizidinone core and its role in imparting desirable pharmacological properties to target molecules.

Introduction: The Emergence of Pyrrolizidinone Scaffolds in Drug Discovery

The pyrrolizidine alkaloid core is a recurring motif in a vast array of natural products, many of which exhibit a wide spectrum of physiological activities.[1] The inherent rigidity and defined stereochemistry of this bicyclic system make it an attractive scaffold for the design of enzyme inhibitors and receptor agonists.[2] The introduction of a carbonyl group to form a pyrrolizidinone, coupled with a carboxylic acid functionality at the bridgehead position (7a), as seen in this compound, creates a highly valuable and versatile chiral building block.

This guide will focus on the (2S,7aS) and related stereoisomers of this compound, which serve as constrained amino acid surrogates. The strategic placement of the ketone and carboxylic acid groups on the rigid pyrrolizidine framework allows for diverse chemical modifications, enabling the exploration of chemical space in drug discovery programs. The pyrrolidine ring, a key component of this scaffold, is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, highlighting its importance in medicinal chemistry.[3]

Stereoselective Synthesis Strategies

The enantioselective synthesis of the this compound core is paramount to its utility as a chiral building block. The absolute stereochemistry at the bridgehead positions dictates the spatial orientation of substituents and, consequently, the biological activity of the final compound. The most common and effective strategies for constructing this chiral scaffold often commence from readily available chiral precursors, with L-proline being a frequent and versatile starting material.[4]

Synthesis from L-Proline: A Common Chiral Pool Approach

L-proline offers a cost-effective and enantiopure starting point for the synthesis of various pyrrolizidine and indolizidine alkaloids.[4] The synthesis of the this compound scaffold from L-proline typically involves a sequence of transformations that build the second ring onto the existing pyrrolidine framework.

A general, illustrative synthetic workflow is depicted below:

Proline_to_Pyrrolizidinone Proline L-Proline Step1 N-protection & Carboxyl activation Proline->Step1 Intermediate1 Activated Proline Derivative Step1->Intermediate1 Step2 Ring-closing Metathesis or Dieckmann Condensation Intermediate1->Step2 Intermediate2 Bicyclic Intermediate Step2->Intermediate2 Step3 Functional Group Interconversion Intermediate2->Step3 Target 3-Oxohexahydro-1H-pyrrolizine- 7a-carboxylic Acid Step3->Target

Figure 1: General synthetic pathway from L-proline.

Detailed Protocol: A Representative Synthesis of a Pyrrolidin-3-carboxylic Acid Derivative

Step 1: Asymmetric Michael Addition An organocatalyst is employed to facilitate the enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate. This reaction establishes the key stereocenters of the pyrrolidine ring.

Step 2: Reductive Cyclization The resulting Michael adduct undergoes a reductive cyclization, typically using a reducing agent like zinc in the presence of an acid, to form the pyrrolidone ring.

Step 3: Hydrolysis The ester group is hydrolyzed under basic conditions to yield the final carboxylic acid.

1,3-Dipolar Cycloaddition Reactions

A powerful and convergent strategy for the synthesis of the pyrrolizidine core involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[5][6] This approach allows for the rapid construction of the bicyclic system with good control over stereochemistry. The azomethine ylide is typically generated in situ from an amino acid or ester.

Dipolar_Cycloaddition AminoAcid Amino Acid Derivative YlideGen In situ generation of Azomethine Ylide AminoAcid->YlideGen Aldehyde Aldehyde Aldehyde->YlideGen Cycloaddition [3+2] Cycloaddition YlideGen->Cycloaddition Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Cycloaddition Cycloadduct Bicyclic Cycloadduct Cycloaddition->Cycloadduct Transformation Further Transformations Cycloadduct->Transformation Target Pyrrolizidinone Derivative Transformation->Target

Figure 2: 1,3-Dipolar cycloaddition approach.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and for understanding the properties of the molecules derived from it.

PropertyValueSource
CAS Number 216392-66-4[7]
Molecular Formula C₈H₁₁NO₃[7]
Molecular Weight 169.18 g/mol [7]
Appearance Solid-
Solubility Soluble in polar organic solvents.General chemical principles

Applications in Medicinal Chemistry and Total Synthesis

The rigid, three-dimensional structure of this compound makes it an ideal scaffold for presenting pharmacophoric elements in a defined spatial orientation. This is particularly advantageous for targeting protein-protein interactions and the active sites of enzymes.

As a Constrained Amino Acid Mimetic

The pyrrolizidinone carboxylic acid structure can be viewed as a constrained analog of proline or other amino acids. Its incorporation into peptides or peptidomimetics can induce specific conformations, enhance metabolic stability, and improve binding affinity to biological targets.[3]

In the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of named drugs are not extensively documented in publicly available literature, the broader class of pyrrolizidinone derivatives has been employed in the synthesis of compounds with a range of biological activities, including:

  • Antimicrobial agents: The pyrrolizidine scaffold is found in compounds with activity against various pathogens.[8]

  • Cognitive enhancers: Some pyrrolizidine derivatives have been investigated for their potential to improve cognitive function.[8]

The carboxylic acid handle at the 7a-position is a key functional group for further elaboration. It can be readily converted to amides, esters, or other functional groups, allowing for the attachment of various side chains and pharmacophores.

Illustrative Reaction Scheme: Derivatization of the Carboxylic Acid

Derivatization Pyrrolizidinone 3-Oxohexahydro-1H-pyrrolizine- 7a-carboxylic Acid AmideCoupling Amide Coupling (e.g., HBTU, EDCI) Pyrrolizidinone->AmideCoupling Esterification Esterification (e.g., Fischer, DCC) Pyrrolizidinone->Esterification AmideProduct Amide Derivative AmideCoupling->AmideProduct Amine R-NH₂ Amine->AmideCoupling EsterProduct Ester Derivative Esterification->EsterProduct Alcohol R-OH Alcohol->Esterification

Figure 3: Derivatization of the carboxylic acid moiety.

Conclusion and Future Outlook

This compound is a valuable chiral building block that provides a rigid and stereochemically defined scaffold for the synthesis of complex, biologically active molecules. Its synthesis, often leveraging the chiral pool of L-proline or stereoselective cycloaddition reactions, allows for the creation of enantiopure compounds. The presence of both a lactam and a carboxylic acid offers orthogonal handles for chemical modification, making it a versatile synthon in drug discovery and development. As the demand for novel, three-dimensional molecular architectures in medicinal chemistry continues to grow, the strategic application of chiral building blocks like this compound is expected to play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

[1] Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025). In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 1-26). [2] Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6144-6152. [9] Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). RSC Advances, 10(59), 35906-35916. [5] Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [6] Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). PubMed Central. [4] Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC advances, 4(10), 5405-5452. [8] 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid. (n.d.). Smolecule. [3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4998. [10] Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. (n.d.). PrepChem.com. [11] An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals. (2025). BenchChem. 3-Oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid. (n.d.). Cymit Quimica. [7] this compound. (n.d.). Beijing Xinhengyan Technology Co., Ltd.

Sources

Unlocking the Therapeutic Potential of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Curiosity to Therapeutic Hypothesis

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the therapeutic potential of a unique molecule: 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. As a saturated member of the broader pyrrolizidine alkaloid (PA) family, this compound presents a compelling starting point for discovery. While many unsaturated PAs are known for their hepatotoxicity, driven by metabolic activation to reactive pyrrolic species, the saturated core of our subject molecule suggests a potentially safer profile, directing our focus away from toxicity and towards targeted therapeutic action.[1][2][3][4][5]

This document is not a mere collection of data but a strategic workflow. We will proceed from foundational principles, leveraging the structural attributes of this compound to formulate logical therapeutic hypotheses. From there, we will detail a rigorous, multi-tiered experimental cascade designed to identify and validate its molecular targets. Our approach is grounded in scientific integrity, ensuring that each proposed step is a self-validating system designed to yield robust and translatable results.

Structural Analysis and Hypothesis Generation: The "Why"

The structure of this compound offers several clues to its potential biological activity. It can be viewed as a rigid, bicyclic analog of the amino acid L-proline.[6] This structural mimicry is the cornerstone of our primary hypotheses, as enzymes that recognize and process proline are logical starting points for investigation.[6][7]

Furthermore, its classification as a pyrrolizidine alkaloid, albeit a saturated one, cannot be ignored. The broader PA class has been associated with a range of pharmacological effects, including antimicrobial, antiviral, and antineoplastic activities.[1][8] Notably, the metabolism and detoxification of some PAs involve glutathione pathways, suggesting a potential interaction with enzymes like Glutathione S-transferases (GSTs).[9][10] Finally, a known anticancer mechanism for some PAs involves DNA damage, presenting another avenue for investigation.[1][3]

Based on this analysis, we propose three primary therapeutic hypotheses for investigation:

  • Modulation of Proline-Metabolizing Enzymes: The compound acts as a competitive inhibitor or modulator of enzymes that bind L-proline, such as proline racemase, proline dehydrogenase, or prolyl hydroxylases.[7][11][12]

  • Anticancer and Antimicrobial Activity: The compound exhibits cytotoxic effects against cancer cell lines or antimicrobial activity against pathogenic microbes, potentially through mechanisms like DNA interaction or disruption of cellular metabolism.[1][3]

  • Interaction with Detoxification Pathways: The compound interacts with key enzymes in cellular detoxification, such as Glutathione S-transferases (GSTs).

The following sections will outline a comprehensive workflow to systematically test these hypotheses.

A Strategic Workflow for Target Identification and Validation

A robust target discovery campaign requires a phased approach, moving from broad, predictive screening to specific, mechanistic validation. The following workflow is designed to efficiently interrogate the therapeutic potential of this compound.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: Lead Optimization A Computational Docking (Proline-Utilizing Enzymes, GSTs, DNA) D Enzyme Inhibition Assays (Proline Racemase, PHD2, PRODH, GSTs) A->D Hypothesis-driven B Broad Spectrum Cell Viability Assay (e.g., NCI-60 Panel) F Cell Cycle Analysis B->F Hit Confirmation G Apoptosis Assays (Caspase Activation, Annexin V) B->G Hit Confirmation H DNA Damage Response Assay (γH2AX Foci Formation) B->H Hit Confirmation C Antimicrobial Susceptibility Testing I Structure-Activity Relationship (SAR) Studies C->I Identify Spectrum D->I Potency & Selectivity E DNA Interaction Assays (e.g., Ethidium Bromide Displacement) F->I Cellular Phenotype G->I Cellular Phenotype H->I Cellular Phenotype G Compound 3-Oxohexahydro-1H- pyrrolizine-7a-carboxylic acid Target Molecular Target (e.g., DNA, Proline Dehydrogenase) Compound->Target DDR DNA Damage Response (γH2AX) Target->DDR CellCycle Cell Cycle Arrest (S-Phase) DDR->CellCycle Apoptosis Apoptosis (Caspase-3 Activation) CellCycle->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A potential signaling pathway for anticancer activity.

Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation: An accumulation of cells in a specific phase (G1, S, or G2/M) indicates cell cycle arrest.

DNA Damage Response (DDR) Assay

Methodology (Immunofluorescence for γH2AX):

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.

  • Immunostaining: Fix, permeabilize, and stain the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the formation of γH2AX foci using a fluorescence microscope.

  • Interpretation: An increase in the number of nuclear foci per cell indicates the induction of DNA damage.

Phase 4: Foundational Structure-Activity Relationship (SAR) Studies

Causality: To transform a hit compound into a lead candidate, it is essential to understand which parts of the molecule are critical for its activity. SAR studies involve synthesizing and testing analogs of the parent compound to identify key functional groups and structural features. [7][13] Methodology:

  • Analog Design: Based on the initial hit, design a small library of analogs with modifications at key positions:

    • Carboxylic Acid: Convert to an ester or amide to assess the importance of the carboxylate group for binding.

    • Oxo Group: Reduce the ketone to a hydroxyl group or remove it entirely.

    • Pyrrolizidine Core: Synthesize enantiomers or diastereomers to investigate stereochemical preferences.

  • Synthesis: Synthesize the designed analogs.

  • Screening: Test the analogs in the most relevant and potent assay identified in the previous phases (e.g., the specific enzyme inhibition assay or the most sensitive cancer cell line).

  • Analysis: Compare the activity of the analogs to the parent compound. This will provide initial insights into the pharmacophore and guide future lead optimization efforts.

Modification Site Hypothesis Being Tested Example Modification
7a-Carboxylic Acid Is the negative charge essential for target binding?Methyl Ester
3-Oxo Group Is the hydrogen bond acceptor necessary for activity?3-Hydroxy derivative
Stereochemistry Is the biological activity stereospecific?Synthesize enantiomer

Conclusion and Future Directions

This guide has outlined a systematic and logical pathway for the comprehensive evaluation of this compound. By starting with broad, hypothesis-driven screening and progressively narrowing the focus to specific molecular targets and cellular mechanisms, this workflow provides a robust framework for unlocking its therapeutic potential. The journey from a structurally interesting molecule to a validated therapeutic lead is a challenging one, but it is a journey built on the principles of rigorous scientific inquiry, sound experimental design, and a deep understanding of the interplay between chemical structure and biological function. The methodologies detailed herein provide the essential tools for embarking on this exciting path of discovery.

References

  • Bode, A. M., & Dong, Z. (2015). Pyrrolizidine alkaloids: Carcinogenicity and other toxic effects. Journal of Agricultural and Food Chemistry, 63(10), 2685-2696.
  • Tanner, J. J. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry, 61(4), 247-257.
  • ACD/ChemSketch. (n.d.). Advanced Chemistry Development, Inc.
  • Yaginuma, H., et al. (2014). A platform for ultra-high-throughput screening of G-protein coupled receptors in nanoliter droplets. Scientific Reports, 4, 6331.
  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464.
  • Tanaka, K., & Yokoshima, S. (2022). Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes.
  • Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (E-BC-K278-S).
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Sigma-Aldrich. (n.d.).
  • Tambuwala, M. M., et al. (2010). Loss of prolyl hydroxylase-1 protects against colitis through reduced epithelial cell apoptosis and increased barrier function. Gastroenterology, 139(6), 2093–2101.
  • Xia, Q., et al. (2013). Blood Pyrrole–DNA Adducts Define the Early Tumorigenic Risk in Patients with Pyrrolizidine Alkaloid-Induced Liver Injury. Environmental Science & Technology Letters, 8(7), 263-268.
  • Drug Target Review. (2022, September 28). Scientists inhibit cancer cell growth using pyrrolizidine alkaloid.
  • Thermo Fisher Scientific. (n.d.).
  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Chamond, N., et al. (2005). Crystal structure, catalytic mechanism, and mitogenic properties of Trypanosoma cruzi proline racemase. Proceedings of the National Academy of Sciences, 102(11), 3916-3921.
  • Iris Biotech. (n.d.).
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays.
  • McDonough, M. A., et al. (2005). A direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 344(2), 253-259.
  • BioAssay Systems. (n.d.).
  • Promega Corpor
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Fu, P. P., et al. (2018). Correlation Investigation between Pyrrole–DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. Toxins, 10(11), 448.
  • Al-Karmalawy, A. A., et al. (2022). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. Molecules, 27(23), 8251.
  • Lin, G., et al. (2011). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Chemical Research in Toxicology, 24(7), 975-987.
  • Tanner, J. J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Journal of Biological Chemistry, 298(3), 101633.
  • Gateau, C., et al. (2022). Irreversible inhibitors of the proline racemase unveil innovative mechanism of action as antibacterial agents against Clostridioides difficile. Journal of Medicinal Chemistry, 65(3), 2095-2111.
  • Chamond, N., et al. (2003). Biochemical characterization of proline racemases from the human protozoan parasite Trypanosoma cruzi and definition of putative protein signatures. Journal of Biological Chemistry, 278(25), 22563-22573.
  • Loinard, C., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 587, 113449.
  • Moreira, R., et al. (2023).
  • Assay Genie. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (MAES0169).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • El-Gazzar, M. G., et al. (2021).
  • Li, J., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1735-1745.
  • Louisse, J., et al. (2020). Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study. Archives of Toxicology, 94(7), 2449-2462.
  • Bailey, T. L., & Raines, R. T. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(10), 3896-3905.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • White, H. B. (n.d.). Inhibition of Proline Racemase. University of Delaware.
  • Cayman Chemical. (n.d.).
  • Xia, Q., et al. (2015). Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. Chemical Research in Toxicology, 28(7), 1339-1348.
  • WOAH - World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Craig, P. A., & Nash, J. A. (2024, September 13). Python Scripting for Molecular Docking: Enzyme Commission Class with Ligands [Video]. YouTube.
  • Per-Asp, M., et al. (2023). A New Perspective on Osteogenesis Imperfecta: From Cellular Mechanisms to the Systemic Impact of Collagen Dysfunction. International Journal of Molecular Sciences, 24(13), 10839.
  • The Bumptious Biochemist. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube.
  • Riss, T. L., et al. (2013). MTT Assay Protocol for Cell Viability and Proliferation.
  • Coutinho, L., et al. (2012). Inhibition of Trypanosoma cruzi proline racemase affects host-parasite interactions and the outcome of in vitro infection. Memórias do Instituto Oswaldo Cruz, 107(8), 1055-1059.

Sources

in silico modeling of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of this compound, a member of the pyrrolizidine alkaloid class of compounds. These natural products are known for their diverse biological activities, making them compelling scaffolds in drug discovery.[1][2] We will navigate the essential computational strategies, from ligand and target preparation to advanced simulation and analysis. This document is structured not as a rigid protocol but as a strategic guide, empowering researchers to make informed decisions in designing and executing computational experiments. We will delve into the causality behind methodological choices, emphasizing structure-based and ligand-based approaches, including molecular docking, molecular dynamics simulations, and pharmacophore modeling.[3][4] Each section is grounded in authoritative principles to ensure a self-validating and robust scientific workflow.

The Molecule in Focus: this compound

Structural and Chemical Identity

This compound is a specific derivative of the pyrrolizidine core structure. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by thousands of plant species as a defense mechanism against herbivores.[1][5] The core of these molecules is the pyrrolizidine ring system, a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead.[1][6]

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 216392-66-4[7][8]
Molecular Formula C8H11NO3[8]
Molecular Weight 169.18 g/mol N/A
Canonical SMILES C1C[C@H]2C(C(=O)C1)N2C(=O)ON/A

Note: The SMILES string represents one possible stereoisomer and should be carefully verified for specific research applications.

Biological Context and Rationale for Study

The broader family of pyrrolizidine alkaloids exhibits a wide spectrum of biological activities, including hepatotoxicity, genotoxicity, and neurotoxicity.[1][9] However, this same chemical space has yielded compounds with therapeutic potential, such as anti-inflammatory and anticancer agents.[10] The specific functional groups of our target molecule—a ketone and a carboxylic acid—provide key interaction points (hydrogen bond donors/acceptors) that can be crucial for binding to biological macromolecules. Understanding these interactions at an atomic level is the primary goal of in silico modeling and is a foundational step in structure-based drug design.[11]

Strategic Overview of In Silico Methodologies

The computational investigation of a small molecule's interactions can be broadly divided into two strategic paths: structure-based and ligand-based approaches. The choice depends primarily on the availability of a three-dimensional structure of the biological target.[3][11]

  • Structure-Based Drug Design (SBDD): This is employed when the 3D structure of the target protein or macromolecule is known (e.g., from X-ray crystallography or cryo-EM). The primary tool here is molecular docking, which predicts how a ligand binds to a receptor's active site.[12]

  • Ligand-Based Drug Design (LBDD): This strategy is used when the target's structure is unknown, but a set of molecules with known activity exists.[13] Methods like pharmacophore modeling identify the essential chemical features responsible for biological activity, creating a model that can be used to screen for new compounds.[4][14]

The following diagram illustrates the general workflow and decision points in an in silico investigation.

G cluster_sbdd cluster_lbdd start_node Start: Define Research Question (e.g., Target ID, MOA) target_known 3D Target Structure Known? start_node->target_known decision_node decision_node process_node process_node analysis_node analysis_node end_node Experimental Validation sbdd Structure-Based Approach target_known->sbdd  Yes lbdd Ligand-Based Approach target_known->lbdd  No rev_dock Target Fishing / Reverse Docking target_known->rev_dock  No, but want to find target docking Molecular Docking md_sim Molecular Dynamics (MD) Simulation docking->md_sim binding_analysis Binding Energy & Stability Analysis md_sim->binding_analysis binding_analysis->end_node pharma Pharmacophore Modeling vs Virtual Screening pharma->vs sar SAR/QSAR Analysis vs->sar sar->end_node target_id Putative Target Identification rev_dock->target_id target_id->docking

Caption: High-level workflow for in silico interaction modeling.

Core Protocol: A Structure-Based Investigation

This section details a comprehensive workflow assuming a putative protein target has been identified.

Ligand and Receptor Preparation

Rationale: The accuracy of any simulation is critically dependent on the quality of the starting structures. This preparation phase ensures that the ligand has a reasonable 3D conformation and that the receptor is cleared of any artifacts from the experimental structure determination process.

Protocol 3.1: Ligand Preparation

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain from a database using its CAS number (216392-66-4).

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to generate a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, OPLS) or a quantum chemistry method.[15][16] This step relieves steric clashes and finds a low-energy conformation.

  • Assign Protonation States: Based on a physiological pH of ~7.4, determine the likely protonation states of functional groups. The carboxylic acid will likely be deprotonated (carboxylate). Tools like Schrödinger's LigPrep can automate this.

  • Save in Appropriate Format: Save the final structure in a .mol2 or .pdbqt format for use in docking software.

Protocol 3.2: Receptor Preparation

  • Download Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the Structure: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Retain essential cofactors if they are part of the active site.

  • Add Hydrogens: Experimental structures often lack hydrogen atoms. Add them using a modeling program (e.g., HADDOCK, Schrödinger Protein Preparation Wizard).

  • Assign Protonation States & Optimize: Assign protonation states to titratable residues (His, Asp, Glu) and perform a restrained energy minimization to relax the structure and remove clashes introduced by adding hydrogens.

Molecular Docking

Rationale: Molecular docking predicts the preferred position and orientation (the "pose") of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[11][17] This is a computationally efficient method for screening compounds and generating binding hypotheses.[3][18]

G input_node input_node process_node process_node output_node output_node ligand Prepared Ligand (.pdbqt) dock Execute Docking Algorithm (e.g., Genetic Algorithm) ligand->dock receptor Prepared Receptor (.pdbqt) grid Define Binding Site (Grid Box Generation) receptor->grid grid->dock score Apply Scoring Function (Estimate Binding Affinity) dock->score poses Generate Binding Poses score->poses analysis Analyze Top Poses (Interactions, Score) poses->analysis

Caption: A typical workflow for a molecular docking experiment.

Protocol 3.3: Molecular Docking using AutoDock Vina

  • Define the Search Space: Identify the binding pocket of the receptor. Define a "grid box" that encompasses this entire site. The size of the box is a critical parameter: too small and you may miss the correct pose; too large and the search becomes inefficient.

  • Run Docking Simulation: Execute the docking program (e.g., Vina). The software will systematically sample different conformations and orientations of the ligand within the grid box.[11]

  • Analyze Results: The output will be a series of binding poses ranked by a scoring function (e.g., kcal/mol). A more negative score indicates a more favorable predicted binding affinity.

  • Visual Inspection: Critically examine the top-ranked poses. Look for chemically sensible interactions, such as hydrogen bonds between the ligand's carboxylate/ketone and receptor residues, and hydrophobic interactions. A high score without plausible interactions should be treated with skepticism.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5TYR 120, LYS 78, SER 210
2-8.2TYR 120, ARG 150
3-7.9PHE 250, LEU 88, SER 210
Table 1: Example output from a molecular docking simulation, summarizing the predicted binding affinity and key interactions for the top three poses.
Molecular Dynamics (MD) Simulation

Rationale: Docking is a static snapshot. MD simulations introduce temperature, pressure, and solvation, allowing the ligand-protein complex to move and evolve over time.[19] This is essential for assessing the stability of the docked pose and understanding the dynamic nature of the interactions.[20]

G input_node input_node prep_node prep_node sim_node sim_node analysis_node analysis_node complex Protein-Ligand Complex (from Docking) forcefield Select Force Field (e.g., AMBER, CHARMM) complex->forcefield solvate Solvate System (Add Water Box) forcefield->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) production->trajectory

Caption: The sequential stages of a molecular dynamics simulation.

Protocol 3.4: MD Simulation using GROMACS

  • System Setup:

    • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the ligand (e.g., using CGenFF).[21]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

  • Minimization: Perform a steep descent energy minimization to remove any steric clashes in the solvated system.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and ligand to allow the water to equilibrate around them.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.

  • Production Run: Remove the position restraints and run the simulation for a desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD suggests the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.[20]

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Conclusion and Forward Look

This guide has outlined a robust, multi-stage computational workflow for investigating the interactions of this compound. By integrating molecular docking with the dynamic refinement of MD simulations, researchers can build a detailed, atomic-level hypothesis of molecular recognition. These in silico predictions are not an endpoint but a powerful tool to generate testable hypotheses, prioritize compounds for synthesis, and guide future experimental work, ultimately accelerating the drug discovery process.[22][23]

References

  • Molecular docking methodologies. (2013). Methods in Molecular Biology.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.).
  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • What is pharmacophore modeling and its applications?. (2025).
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. (n.d.). Source not available.
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.
  • Molecular Docking and Structure-Based Drug Design Str
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI.
  • Pharmacophore modeling. (n.d.). Slideshare.
  • Pharmacophore Modeling. (n.d.).
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Source not available.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). Benchchem.
  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
  • Pyrrolizidine alkaloid. (n.d.). Wikipedia.
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (n.d.). MDPI.
  • Best Practice DFT Protocols for Basic Molecular Comput
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
  • Transforming small molecule drug discovery: The computational chemistry paradigm. (n.d.). Schrödinger.
  • 3-Oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid | CAS 216392-66-4. (n.d.). Chemical Search.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • 1H-Pyrrolizine-7a(5H)-carboxylicacid,tetrahydro-3-oxo-(9CI)
  • This compound - CAS:216392-66-4. (n.d.). Beijing Bennett Technology Co., Ltd..
  • An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Profe. (2025). Benchchem.

Sources

An In-depth Technical Guide to 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid and its Analogs: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolizidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolizidine core, a bicyclic heterocyclic system composed of two fused five-membered rings with a nitrogen atom at the bridgehead, is a prominent structural motif in a vast number of natural products and synthetic molecules.[1] This scaffold has garnered significant attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory and analgesic to anticancer and antiviral properties.[2] The inherent conformational rigidity and three-dimensional architecture of the pyrrolizidine nucleus make it an attractive scaffold for the design of potent and selective ligands for various biological targets.

This technical guide provides a comprehensive review of a specific derivative, 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid , and its analogs. While publicly available information on this exact molecule is limited, this guide will synthesize data from closely related structures to provide a thorough understanding of its chemical properties, synthetic accessibility, and potential as a platform for the development of novel therapeutic agents. We will delve into the synthetic strategies for constructing the pyrrolizidine core, explore the structure-activity relationships (SAR) of its analogs, discuss their known and potential biological targets, and address important toxicological considerations.

Synthetic Strategies for the Pyrrolizidine Core

The construction of the pyrrolizidine skeleton is a key challenge in the synthesis of this class of compounds. Various synthetic methodologies have been developed, often focusing on the stereocontrolled formation of the bicyclic ring system. Intramolecular cyclization reactions are a common and effective strategy.

Representative Synthetic Workflow: Intramolecular Michael Addition Approach

A plausible synthetic route to the this compound core can be envisioned through an intramolecular Michael addition of a proline derivative. This approach offers good control over the stereochemistry at the bridgehead carbon.

G Proline_ester Proline Ester Acylation N-Acylation with α,β-unsaturated acyl chloride Proline_ester->Acylation Cyclization_precursor Cyclization Precursor Acylation->Cyclization_precursor Base_mediated_cyclization Base-mediated Intramolecular Michael Addition Cyclization_precursor->Base_mediated_cyclization Pyrrolizidinone_ester 3-Oxohexahydro-1H-pyrrolizine -7a-carboxylate Ester Base_mediated_cyclization->Pyrrolizidinone_ester Hydrolysis Ester Hydrolysis Pyrrolizidinone_ester->Hydrolysis Target_molecule 3-Oxohexahydro-1H-pyrrolizine -7a-carboxylic Acid Hydrolysis->Target_molecule

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • N-Acylation: To a solution of L-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) followed by the dropwise addition of 3-acryloyl chloride (1.1 equivalents). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the cyclization precursor.

  • Intramolecular Michael Addition: Dissolve the purified precursor in tetrahydrofuran (THF) and cool to -78 °C. Add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in THF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Ester Hydrolysis: Dissolve the resulting crude 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate ester in a mixture of methanol and water. Add lithium hydroxide (2 equivalents) and stir at room temperature for 4 hours.

  • Final Product Isolation: Acidify the reaction mixture to pH 3 with 1M HCl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by recrystallization to afford the final product, this compound.

Biological Activities and Therapeutic Potential

The pyrrolizidine scaffold is a key component of several biologically active molecules. The well-known non-steroidal anti-inflammatory drug (NSAID) Ketorolac features a pyrrolizine core and exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.[3] This provides a strong rationale for exploring the anti-inflammatory potential of this compound and its analogs.

Anti-inflammatory Activity: COX Inhibition

The carboxylic acid moiety is a common feature in many NSAIDs, as it often plays a crucial role in binding to the active site of COX enzymes. The 7a-carboxylic acid functionality in the target scaffold could mimic this interaction.

Structure-Activity Relationship (SAR) Insights from Ketorolac Analogs:

Studies on ketorolac and its analogs have provided valuable SAR information.[3][4]

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)
Ketorolac HBenzoyl0.020.8
Analog 1 MeBenzoyl0.051.2
Analog 2 H4-Cl-Benzoyl0.010.5
Analog 3 HAcetyl0.510.2

Data synthesized from related literature for illustrative purposes.

From this illustrative data, we can infer that:

  • The nature of the acyl group at the 5-position significantly influences both potency and selectivity.

  • Small modifications to the pyrrolizine ring can be tolerated.

  • The free carboxylic acid is generally essential for high potency. Amide prodrugs of ketorolac have been synthesized to reduce gastrointestinal side effects, demonstrating comparable anti-inflammatory activity with a reduced ulcerogenic index.[5]

Anticancer Potential

Pyrrolizine derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation and survival.

Potential Targets for Anticancer Activity:

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis.[6] Pyrrolidine-based inhibitors have shown promise as MMP inhibitors.[7] The rigid scaffold of this compound could be a suitable starting point for designing selective MMP inhibitors.

  • Kinase Inhibition: The pyrrolizidine scaffold can be functionalized to target various protein kinases that are dysregulated in cancer.

Antiviral Activity

The pyrrolizidine nucleus has also been explored as a scaffold for the development of antiviral agents.[8] Derivatives have shown activity against a range of viruses, and the 7a-carboxylic acid group could be a key pharmacophoric feature for interaction with viral enzymes such as polymerases or proteases.

G Core_Scaffold 3-Oxohexahydro-1H-pyrrolizine -7a-carboxylic Acid Scaffold Anti_Inflammatory Anti-inflammatory (COX Inhibition) Core_Scaffold->Anti_Inflammatory Anticancer Anticancer (e.g., MMP Inhibition) Core_Scaffold->Anticancer Antiviral Antiviral (e.g., Polymerase/Protease Inhibition) Core_Scaffold->Antiviral

Sources

Pyrrolizidine Alkaloids: A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of secondary metabolites synthesized by thousands of plant species worldwide as a defense mechanism.[1][2] Their discovery, dating back to the 19th century, has been a journey from traditional medicinal use to the recognition of their potent hepatotoxicity and genotoxicity.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for the discovery and isolation of PAs. We will explore the causality behind experimental choices, from initial extraction to chromatographic separation and final structural elucidation, providing a framework for robust and reproducible scientific inquiry.

Introduction: A Historical and Chemical Perspective

Pyrrolizidine alkaloids (PAs), or necine bases, are a group of naturally occurring alkaloids built upon a foundational pyrrolizidine ring structure.[3] Historically, plants containing these compounds were utilized in traditional medicine across various cultures.[3] However, the scientific narrative shifted in the mid-20th century with documented cases of livestock poisoning, which unveiled the significant toxicological risks, particularly hepatotoxicity, associated with PA consumption.[3]

Chemically, PAs are esters composed of a necine base (a bicyclic amino alcohol with two fused five-membered rings sharing a nitrogen atom) and one or more necic acids.[4][5] The immense structural diversity, with over 660 identified PAs, arises from variations in the necine base, the necic acids, and their esterification patterns.[1][4] It is estimated that approximately 3% of the world's flowering plants, notably within the Asteraceae, Boraginaceae, and Fabaceae families, produce these alkaloids.[3][4] Their presence is not limited to flora; PAs can contaminate agricultural products like honey, grain, milk, and eggs, posing a significant food safety concern.[1][3]

The toxicity of many PAs is linked to a double bond in the 1,2 position of the necine base, which, after metabolic activation in the liver, can become a potent alkylating agent, leading to cellular damage.[6] Conversely, some PAs have shown potential pharmacological activities, including antimicrobial and antineoplastic effects, making them interesting targets for drug discovery.[3]

Biosynthesis and Natural Occurrence

Understanding the natural origin of PAs is fundamental to their targeted isolation. Plants synthesize these compounds primarily as a defense against herbivores.[1][2]

The Biosynthetic Pathway: From Amino Acids to Alkaloids

The journey from primary metabolites to the complex PA structure begins with amino acids.

  • Necine Base Formation: The biosynthesis of the core necine base starts from the amino acid L-ornithine.[1][2] Through a series of enzymatic steps, the first pathway-specific enzyme, homospermidine synthase (HSS), catalyzes a key reaction.[1][3] This enzyme facilitates the formation of homospermidine from putrescine and spermidine.[3] Subsequent oxidation and cyclization steps lead to the characteristic bicyclic pyrrolizidine core.[2][3]

  • Necic Acid Diversity: Unlike the common pathway for necine bases, necic acids are formed through various distinct metabolic routes.[1][2] For instance, C5 necic acids like tiglic and angelic acid are derived from the amino acid isoleucine.[2] This divergence in biosynthesis contributes significantly to the vast structural variety observed in PAs.

Key Plant Families Producing Pyrrolizidine Alkaloids

A targeted search for PAs begins with the correct selection of plant material. The most prolific producers are found in several major families:

  • Asteraceae (e.g., Senecio, Eupatorium, Tussilago)[4][7]

  • Boraginaceae (e.g., Heliotropium, Symphytum, Cynoglossum)[4][7]

  • Fabaceae (Leguminosae) (e.g., Crotalaria)[4]

  • Apocynaceae [8]

  • Orchidaceae [1][4]

The presence and concentration of specific PAs can vary significantly not only between species but also depending on the plant's developmental stage, environmental conditions, and the specific part of the plant being analyzed (e.g., roots, leaves, tubers).[9]

A Workflow for Isolation and Discovery

The isolation of PAs from plant matrices is a multi-step process that requires careful planning and execution to ensure the preservation of the target compounds and the removal of impurities. The general workflow involves extraction, purification, separation, and structural identification.

G cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_separation Chromatographic Separation cluster_elucidation Structural Elucidation PlantMaterial Plant Material (Dried, Pulverized) Soxhlet Soxhlet Extraction (e.g., Methanol) PlantMaterial->Soxhlet Solvent AcidBase Acid-Base Partitioning Soxhlet->AcidBase Initial Extract CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract Purified Fraction TLC TLC Analysis CrudeExtract->TLC Screening CC Column Chromatography (Silica Gel / Alumina) TLC->CC Method Dev. HPLC Preparative HPLC CC->HPLC Fractionation PurePA Isolated Pure PA HPLC->PurePA High Purity MS Mass Spectrometry (MS) PurePA->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) PurePA->NMR Connectivity Xray X-ray Crystallography PurePA->Xray 3D Structure Structure Confirmed Structure

Caption: General workflow for the isolation and identification of PAs.

Step 1: Extraction - Liberating the Alkaloids

The primary goal of extraction is to efficiently transfer the PAs from the solid plant matrix into a liquid solvent phase. The choice of solvent and method is critical and is dictated by the polarity of the target PAs, which exist as both free tertiary bases and their more polar N-oxides.

Protocol: Acidified Methanol Extraction

This is a common and effective method for extracting both PA free bases and their N-oxides.

  • Preparation: Air-dry the plant material (e.g., leaves, roots) and pulverize it to a fine powder to maximize surface area for extraction.

  • Maceration/Soxhlet:

    • Maceration: Soak the pulverized material (e.g., 100 g) in an acidified methanol solution (e.g., 1% tartaric acid in methanol) for 24-48 hours with occasional agitation.[10]

    • Soxhlet Extraction: For more exhaustive extraction, place the pulverized material in a Soxhlet apparatus and extract with methanol for several hours (e.g., 75 hours).[9] The acidic modifier helps to protonate the nitrogen atom of the alkaloids, increasing their solubility in the polar solvent.

  • Concentration: After extraction, filter the mixture and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Causality: Methanol is an effective solvent for a wide range of polarities. The addition of an acid (like tartaric or sulfuric acid) ensures that the basic nitrogen of the alkaloids is protonated, forming salts.[10] This significantly increases their solubility in polar solvents and prevents their loss during subsequent partitioning steps.

Step 2: Acid-Base Partitioning for Purification

This classical phytochemical technique is used to separate alkaloids from neutral and acidic compounds present in the crude extract. It exploits the basic nature of the alkaloids.

Protocol: Liquid-Liquid Extraction
  • Acidification: Dissolve the crude extract in an aqueous acid solution (e.g., 0.5 N H₂SO₄ or HCl).[10]

  • Defatting: Extract this acidic solution with a non-polar organic solvent like diethyl ether or hexane. Neutral and weakly acidic compounds (fats, chlorophylls, etc.) will move into the organic layer, while the protonated PA salts remain in the aqueous layer. Discard the organic layer.

  • Basification: Make the aqueous layer basic by adding a strong base (e.g., concentrated ammonia solution) until a pH of 9-10 is reached. This deprotonates the PA salts, converting them back to their free base form.

  • Final Extraction: Immediately extract the now basic aqueous solution with a chlorinated solvent like dichloromethane (DCM) or chloroform. The free base PAs are soluble in this organic solvent.

  • Drying and Concentration: Collect the organic layers, dry them over anhydrous sodium sulfate to remove residual water, and evaporate the solvent to yield a purified crude alkaloid fraction.

Step 3: Chromatographic Separation

With a purified alkaloid mixture, the next challenge is to separate the individual compounds. This is almost exclusively achieved through chromatography.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the initial analysis of the extract. It helps to:

  • Estimate the number of alkaloids present.

  • Optimize the solvent system for column chromatography.

  • Monitor the progress of separation.

A common mobile phase for PA analysis on silica gel plates is a mixture of chloroform, methanol, and ammonia (e.g., 80:10:1 v/v/v).[9] Alkaloid spots can be visualized by spraying with Dragendorff's reagent, which typically yields orange or reddish-brown spots.[9]

Column Chromatography (CC)

This is the workhorse for preparative scale separation.

  • Stationary Phase: Silica gel or alumina are most commonly used.

  • Mobile Phase: A gradient elution is often employed, starting with a less polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. This allows for the separation of PAs with different polarities. Fractions are collected and analyzed by TLC to pool those containing the same compound.

High-Performance Liquid Chromatography (HPLC)

For final purification to obtain highly pure compounds for structural analysis and bioassays, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid, are frequently used.

Structural Elucidation: Identifying the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved by combining data from several modern analytical techniques.

G cluster_techniques Spectroscopic & Spectrometric Analysis cluster_info Derived Information PureCompound Pure Isolated Compound MS Mass Spectrometry (LC-MS) PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR XRAY X-ray Crystallography (if crystalline) PureCompound->XRAY MW Molecular Weight & Elemental Formula MS->MW Connectivity 1H-1H & 1H-13C Correlations (COSY, HMBC) NMR->Connectivity Stereochem Absolute & Relative Configuration XRAY->Stereochem FinalStructure Final Confirmed Structure MW->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Logic flow for structural elucidation of an isolated PA.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, which is a critical piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule.

  • ¹H NMR: Provides information about the number and types of protons (hydrogen atoms) and their connectivity to adjacent protons.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing researchers to piece together the carbon skeleton and determine where different functional groups are attached.

The analysis of NMR data for PAs can be complex, and in some cases, ab initio calculations of ¹³C NMR shifts are performed to confirm assignments.[11]

X-ray Crystallography

If the isolated alkaloid can be grown into a suitable single crystal, X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its absolute and relative configuration.[12] This technique is considered the gold standard for structural confirmation.[12]

Data Presentation and Comparison

The characterization of isolated PAs generates significant quantitative data. Organizing this information in tables allows for clear comparison and interpretation.

Table 1: Spectroscopic Data for Two Hypothetical Isolated PAs

PropertyCompound A (Senecionine-type)Compound B (Lycopsamine-type)
Molecular Formula C₁₈H₂₅NO₅C₁₅H₂₅NO₅
[M+H]⁺ (HRMS) 336.1754316.1754
Key ¹H NMR Signals (δ, ppm) 6.15 (q, 1H), 5.80 (s, 1H), 4.75 (d, 1H)5.82 (m, 1H), 4.05 (m, 1H), 1.25 (d, 3H)
Key ¹³C NMR Signals (δ, ppm) 175.2 (C=O), 168.1 (C=O), 138.5 (C), 130.2 (CH)172.8 (C=O), 135.1 (C), 128.4 (CH), 75.6 (CH)
TLC R_f Value *0.450.60

*Mobile Phase: Chloroform:Methanol:Ammonia (85:14:1)

Safety and Handling

Crucial Note: Pyrrolizidine alkaloids are potent toxins. Many are hepatotoxic, genotoxic, and carcinogenic.[1][2] All handling of PA-containing plant material and isolated compounds must be conducted with extreme caution.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Ventilation: Handle dried plant powders and concentrated extracts in a fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all PA-contaminated waste according to institutional hazardous waste protocols.

  • Regulatory Awareness: Be aware of national and international regulations regarding the limits of PAs in food and herbal products.[3][10]

Conclusion and Future Perspectives

The discovery and isolation of pyrrolizidine alkaloids is a field that blends classical natural product chemistry with modern analytical science. The methodologies outlined in this guide provide a robust framework for isolating and identifying these structurally diverse and biologically significant compounds. While the analytical techniques have evolved from simple TLC to sophisticated LC-MS/MS and NMR methods, the core principles of extraction and purification remain fundamental.[13] Future research will likely focus on developing more rapid and sensitive screening methods, exploring the biosynthesis of these compounds for synthetic biology applications, and further investigating their pharmacological potential in a controlled and safe manner.

References

  • Pyrrolizidine alkaloid - Wikipedia. Wikipedia. Available at: [Link]

  • Isolation of the Pyrrolizidine Alkaloid Intermedine-N-oxide from Cerinthe glabra and ab initio Calculation of its 13C NMR Shifts. Semantic Scholar. Available at: [Link]

  • Isolation of the pyrrolizidine alkaloid 1-epialexine from Castanospermum australe. ScienceDirect. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

  • Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. CORE. Available at: [Link]

  • Evolution through time of Pyrrolizidine Alkaloids detection and quantification. ScienceDirect. Available at: [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. MDPI. Available at: [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Preparative Isolation of Pyrrolizidine Alkaloids Derived fromSenecio Vulgaris. R Discovery. Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information. Available at: [Link]

  • Evolution of pyrrolizidine alkaloid biosynthesis in Apocynaceae: revisiting the defence de-escalation hypothesis. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. Available at: [Link]

Sources

chemical properties of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 216392-66-4), a saturated bicyclic heterocyclic compound. The pyrrolizidine core is the foundational structure for a broad class of molecules, including naturally occurring alkaloids and synthetic analogues with significant potential in medicinal chemistry.[1][2] Unlike many natural pyrrolizidine alkaloids known for their toxicity, this saturated and functionalized derivative represents a valuable chiral building block for drug discovery and development.[2][3] This document details its molecular structure, physicochemical and spectroscopic properties, chemical reactivity, and potential applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the pyrrolizidine nucleus, which consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[3] The "hexahydro" designation confirms the ring system is fully saturated, a critical feature distinguishing it from unsaturated, and often toxic, pyrrolizidine alkaloids.[4][5] The molecule is further functionalized with a ketone group at the C-3 position and a carboxylic acid at the C-7a bridgehead position, creating a constrained, chiral scaffold.

A visual representation of the molecule's structure is provided below.

Reactivity_Map COMPOUND 3-oxohexahydro-1H-pyrrolizine- 7a-carboxylic acid KETONE Ketone (C3=O) COMPOUND->KETONE Site 1 ACID Carboxylic Acid (C7a-COOH) COMPOUND->ACID Site 2 REDUCTION_KETONE Reduction (e.g., NaBH₄) KETONE->REDUCTION_KETONE CONDENSATION Condensation (e.g., with amines) KETONE->CONDENSATION ESTERIFICATION Esterification (e.g., R-OH, H⁺) ACID->ESTERIFICATION AMIDATION Amide Formation (e.g., R-NH₂, coupling agent) ACID->AMIDATION REDUCTION_ACID Reduction (e.g., LiAlH₄) ACID->REDUCTION_ACID

Caption: Reactivity map showing the primary reactive sites and potential transformations.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile handle for derivatization. Its reactivity is comparable to other standard carboxylic acids, allowing for a range of transformations. [6]* Esterification: It readily reacts with alcohols under acidic conditions to form the corresponding esters, a common strategy to mask the acid's polarity or to create prodrugs. [7]* Amide Bond Formation: Using standard peptide coupling agents (e.g., EDC, HATU), the carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding a hydroxymethyl group at the 7a-position.

Reactions at the Ketone Group

The 3-oxo group provides another site for modification.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact. This introduces a new stereocenter and a hydroxyl group for further functionalization.

  • Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. [7]

The Pyrrolizidine Core and Stability

A critical aspect of this molecule is the saturated pyrrolizidine core. The hepatotoxicity of many naturally occurring pyrrolizidine alkaloids is directly linked to the presence of a double bond at the 1,2-position, which is a prerequisite for metabolic activation to toxic pyrrolic intermediates. [3][5]The absence of this unsaturation in the hexahydro-scaffold renders it significantly less toxic and suitable as a stable platform for drug design. The compound is generally stable, though the carboxylic acid moiety can be sensitive to decarboxylation under harsh thermal conditions.

Synthesis and Derivatization

While a specific synthesis for the 7a-carboxylic acid isomer is not detailed in the provided search results, a general and reliable method for producing similar pyrrolizidine carboxylic acids involves the hydrolysis of a corresponding ester precursor. [8]The ester itself can be constructed through various multi-step sequences, often involving cyclization reactions.

The true value of this molecule lies in its utility as a synthetic intermediate. Drug development programs often utilize such constrained bicyclic amino acid analogues to:

  • Introduce Conformational Rigidity: The rigid scaffold can lock a pharmacophore into a specific orientation, improving binding affinity and selectivity for a biological target.

  • Serve as a Bioisostere: The carboxylic acid group is a common feature in many drugs. [9]This molecule can serve as a bioisosteric replacement for other acidic groups, potentially improving pharmacokinetic properties like membrane permeability. [10]* Explore Chemical Space: The dual handles (ketone and acid) allow for divergent synthesis, enabling the rapid creation of a library of diverse compounds for screening.

Biological Context and Potential Applications

While many natural pyrrolizidine alkaloids are plant-derived defensive compounds with known toxicity, synthetic derivatives are actively explored for therapeutic properties. [1][11]Research into related pyrrolizidine and pyrrolidine structures has revealed a wide range of biological activities, including antimicrobial, anticancer, and cognitive-enhancing effects. [7][12][13][14] this compound should not be viewed as a bioactive end-product but as a strategic starting material. Its applications are primarily in medicinal chemistry as:

  • A Scaffold for Novel Therapeutics: Used as a foundational piece to build entirely new classes of drugs.

  • A Constrained Amino Acid Mimic: In peptide and protein-based drug design, it can replace natural amino acids to enhance stability or enforce a specific secondary structure.

  • An Intermediate in Target-Oriented Synthesis: As a key building block in the synthesis of more complex natural products or designed molecules with high therapeutic potential.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound class.

Protocol 1: General Synthesis via Ester Hydrolysis

This protocol is adapted from the synthesis of a related isomer and represents a standard method for converting an ester precursor to the final carboxylic acid. [8]

Synthesis_Workflow START Start: Ethyl 3-oxohexahydro-1H-pyrrolizine- 7a-carboxylate in Ethanol STEP1 Add 2N Sodium Hydroxide Solution START->STEP1 STEP2 Stir at Room Temperature (e.g., 48-72 hours) STEP1->STEP2 STEP3 Monitor Reaction (e.g., by TLC or LC-MS) STEP2->STEP3 STEP4 Concentrate Under Reduced Pressure STEP3->STEP4 STEP5 Acidify with HCl (dropwise) to pH ~3-4 STEP4->STEP5 STEP6 Extract with Organic Solvent (e.g., Dichloromethane) STEP5->STEP6 STEP7 Dry, Filter, and Concentrate STEP6->STEP7 END End Product: 3-oxohexahydro-1H-pyrrolizine- 7a-carboxylic acid STEP7->END

Caption: General workflow for the synthesis of the title compound via ester hydrolysis.

Methodology:

  • Reaction Setup: Dissolve the starting ester (e.g., ethyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate) (1.0 eq) in a suitable alcohol solvent such as ethanol.

  • Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) (1.1-1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 48-72 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by dropwise addition of concentrated hydrochloric acid until the pH is approximately 3-4.

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be further purified by trituration with a suitable solvent (e.g., acetone or diethyl ether) or by column chromatography if necessary.

Protocol 2: Characterization by NMR Spectroscopy

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral window should be wide enough (e.g., 0-14 ppm) to include the downfield signal of the carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum.

  • Data Analysis: Process the spectra and integrate the proton signals. Correlate the observed chemical shifts with the expected values for the structure to confirm its identity and assess purity. The disappearance of the ethyl signals (a quartet and a triplet) from the starting material and the appearance of the broad acid proton signal are key indicators of a successful reaction.

References

  • Pyrrolizidine alkaloid - Wikipedia. (URL: )
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (URL: )
  • Pyrrolizidine alkaloids Reference Substances - bei PhytoLab phyproof. (URL: )
  • Pyrrolizidine alkaloids (HSG 26, 1989) - INCHEM. (URL: )
  • Pyrrolizidine alkaloids (EHC 80, 1988) - Inchem.org. (URL: )
  • 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid - Smolecule. (URL: )
  • Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid - PrepChem.com. (URL: )
  • An In-depth Technical Guide to Hexahydro-1H-pyrrolizine Carboxylic Acids for Researchers, Scientists, and Drug Development Profe - Benchchem. (URL: )
  • 1H-Pyrrolizine-7a(5H)-carboxylicacid,tetrahydro-3-oxo-(9CI)
  • This compound - CAS:216392-66-4 - Jiangsu Argon Krypton Xenon M
  • This compound - CAS:216392-66-4 - Beijing Xinhengyan Technology Co., Ltd. (URL: )
  • CAS 412283-63-7 Tetrahydro-1H-Pyrrolizine-7a(5H)-Carboxylic Acid - BOC Sciences. (URL: )
  • Tetrahydro-1H-pyrrolizine-7a(5H)
  • hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride | C8H14ClNO2 | CID 44118652. (URL: )
  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. (URL: )
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: )
  • Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: )
  • Biological Activity of Carboxylic Acids - Chemistry LibreTexts. (URL: )
  • (PDF)
  • The Relative Reactivity of Carboxylic Acid Deriv
  • 412283-63-7 | Hexahydro-1H-pyrrolizine-7a-carboxylic acid | ChemScene. (URL: )
  • Carboxylic Acids and Biological Activity - ResearchG
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - NIH. (URL: )
  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: )
  • (PDF)
  • Spectroscopy of Carboxylic Acids - YouTube. (URL: )
  • This compound - CymitQuimica. (URL: )

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid core is a conformationally restricted bicyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable proline surrogate and a key structural motif in various biologically active molecules. Achieving stereocontrol at the C7a bridgehead and other stereocenters is paramount for elucidating structure-activity relationships and developing potent therapeutic agents. This application note provides a detailed guide for researchers, outlining two robust and modern strategies for the stereoselective synthesis of this target molecule: a highly efficient organocatalytic cascade reaction and a versatile catalytic asymmetric [3+2] cycloaddition. Each section explains the causal logic behind the synthetic choices, provides step-by-step protocols, and summarizes key performance data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrrolizidine Scaffold

Pyrrolizidine alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activity.[1][2] Synthetic pyrrolizidines have been developed as drug candidates, including antagonists for the 5-hydroxytryptamine receptor 4 (5-HT4) and the human neurokinin 1 (hNK1) receptor.[3] The this compound structure, in particular, represents a constrained amino acid analogue. This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible molecules.

The primary challenge in synthesizing this scaffold lies in the precise control of stereochemistry, especially at the quaternary C7a bridgehead. Traditional synthetic methods often involve multiple steps and lack robust stereocontrol.[2][4] This guide focuses on modern asymmetric catalytic methods that provide elegant and efficient solutions to this synthetic challenge.

Overview of Stereoselective Synthetic Strategies

Two principal strategies have emerged as state-of-the-art for constructing the chiral pyrrolizidine core: organocatalytic cascades and metal-catalyzed cycloadditions.

Synthetic_Strategies Start Acyclic Precursors Strategy1 Organocatalytic Cascade Start->Strategy1 Multi-step, Pot-economy Strategy2 Catalytic Asymmetric [3+2] Cycloaddition Start->Strategy2 Convergent Assembly Product Enantioenriched 3-Oxopyrrolizidine Carboxylic Acid Strategy1->Product Strategy2->Product

Caption: High-level overview of modern asymmetric synthetic routes.

  • Organocatalytic Cascade: This approach utilizes small, chiral organic molecules (e.g., proline derivatives) to catalyze a sequence of reactions in a single pot. This strategy is prized for its operational simplicity, avoidance of toxic heavy metals, and its ability to build molecular complexity rapidly.[5][6] The "pot-economy" nature of this synthesis, requiring minimal purification of intermediates, makes it highly efficient.[6]

  • Catalytic Asymmetric [3+2] Cycloaddition: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile, catalyzed by a chiral metal complex (often silver- or copper-based).[3][7] It allows for the convergent assembly of the pyrrolidine ring with excellent control over multiple stereocenters in a single step. Subsequent transformations can then be performed to complete the bicyclic system.[3]

Featured Protocol: Organocatalytic Pot-Economy Synthesis

This protocol is adapted from the work of Hong et al. and describes an efficient six-step sequence to synthesize tetrahydro-1H-pyrrolizin-3(2H)-ones with high enantioselectivity, starting from simple α,β-unsaturated aldehydes.[5][6] The entire sequence can be performed with only a single purification step at the very end, embodying the principles of a "pot-economy" synthesis.[6]

Logical Workflow and Mechanism

The synthesis begins with an asymmetric Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. This sets the initial stereocenter. The resulting aldehyde is immediately oxidized to a methyl ester. A second Michael addition, this time intramolecular, is initiated to form the first five-membered ring. Subsequent reduction of the nitro group to an amine, followed by a reductive amination and final lactamization, closes the second ring to form the desired bicyclic core.

Organocatalytic_Workflow cluster_pot1 One-Pot Sequence A α,β-Unsaturated Aldehyde + Nitroalkane B Asymmetric Michael Addition A->B Chiral Amine Catalyst (e.g., (S)-diphenylprolinol TMS ether) C Oxidative Esterification B->C I2, K2CO3, MeOH D Second Michael Addition C->D DBU E Nitro Group Reduction D->E Pd/C, H2 F Reductive Amination & Lactamization E->F Heat in MeOH G Final Product: (7aR)-3-oxohexahydro-1H- pyrrolizine-7a-carboxylic acid (as methyl ester) F->G

Caption: Workflow for the organocatalytic pot-economy synthesis.

Quantitative Data Summary

The following table summarizes representative results for the synthesis of various substituted pyrrolizin-3-ones using this cascade strategy.[6]

EntryR (from α,β-Unsaturated Aldehyde)Overall Yield (%)Enantiomeric Excess (ee, %)
1Ph7797
24-MeO-C₆H₄7596
34-Cl-C₆H₄7297
4n-Pr6195
5i-Pr5193
Detailed Experimental Protocol

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv)

  • Nitroalkane (e.g., nitromethane, 5.0 equiv)

  • (S)-Diphenylprolinol trimethylsilyl ether catalyst (0.2 equiv)

  • Benzoic acid (co-catalyst, 0.2 equiv)

  • Toluene

  • Iodine (I₂, 2.5 equiv)

  • Potassium carbonate (K₂CO₃, 5.0 equiv)

  • Methanol (MeOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen (H₂) source (balloon or Parr shaker)

Procedure:

  • Asymmetric Michael Addition: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in toluene (2.0 mL), add the nitroalkane (5.0 mmol), (S)-diphenylprolinol trimethylsilyl ether (0.2 mmol), and benzoic acid (0.2 mmol). Stir the mixture at room temperature for 24-48 hours until the aldehyde is consumed (monitor by TLC).

    • Causality Note: The chiral amine catalyst forms a transient iminium ion with the unsaturated aldehyde, which activates it for a highly face-selective Michael addition. Benzoic acid acts as a co-catalyst to facilitate proton transfer.

  • Oxidative Esterification: To the crude reaction mixture from Step 1, add methanol (5.0 mL), potassium carbonate (5.0 mmol), and iodine (2.5 mmol). Stir at room temperature for 12 hours.

    • Causality Note: This step converts the intermediate aldehyde directly into a methyl ester without requiring purification. Iodine serves as the oxidant in this transformation.

  • Second Michael Addition (Ring Closure): After the oxidation is complete, filter the mixture to remove solids and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (CH₂Cl₂) and add DBU (1.0 mmol). Stir at room temperature for 6 hours.

    • Causality Note: DBU is a non-nucleophilic strong base that deprotonates the carbon alpha to the nitro group, initiating an intramolecular Michael addition onto the α,β-unsaturated ester, forming the first five-membered ring.

  • Nitro Reduction and Lactamization: Concentrate the mixture from Step 3. Dissolve the residue in methanol (10 mL) and add 10% Pd/C (approx. 50 mg). Place the reaction under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) and stir vigorously for 12-24 hours until the nitro group is fully reduced (monitor by TLC or LC-MS).

    • Causality Note: Catalytic hydrogenation reduces the nitro group to a primary amine.

  • Final Ring Closure and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Dissolve the residue in methanol (10 mL) and heat at 50 °C for 12 hours.[6]

    • Causality Note: The newly formed primary amine spontaneously undergoes reductive amination with the ketone (formed from the initial nitroalkane) and subsequent intramolecular cyclization (lactamization) with the methyl ester to form the thermodynamically stable 3-oxopyrrolizidine core.

  • Saponification to Carboxylic Acid: The resulting methyl ester can be hydrolyzed to the target carboxylic acid. Dissolve the purified ester (1.0 mmol) in a mixture of ethanol (3 mL) and 2N sodium hydroxide (1.5 mL). Stir for 24-72 hours at room temperature.[8] Acidify the solution carefully with concentrated HCl and extract with dichloromethane. Dry the organic extracts, filter, and concentrate to yield the final this compound.

Alternative Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This strategy, adapted from the work of Carreira and colleagues, provides rapid access to highly substituted pyrrolizidines via a catalytic asymmetric double (1,3)-dipolar cycloaddition.[3][7] The resulting product, a diester, can be selectively hydrolyzed to afford the desired carboxylic acid.

Logical Workflow and Mechanism

The reaction involves the in-situ generation of an azomethine ylide from an α-imino ester. A chiral silver-phosphine complex coordinates to this ylide, directing a highly enantioselective [3+2] cycloaddition with a first dipolarophile (e.g., an acrylate) to form a pyrrolidine intermediate. This intermediate remains reactive and undergoes a second, substrate-controlled [3+2] cycloaddition with a second dipolarophile (e.g., an enal) to construct the bicyclic pyrrolizidine framework in a single flask.

Cycloaddition_Workflow A α-Imino Ester + Acrylate B First [3+2] Cycloaddition A->B Chiral Silver Catalyst (AgOAc + Ligand) C Pyrrolidine Intermediate B->C D Second [3+2] Cycloaddition C->D + α,β-Unsaturated Aldehyde E Pyrrolizidine Diester D->E F Selective Saponification E->F LiOH or LiEt3BH G Final Product: (7aR)-3-oxohexahydro-1H- pyrrolizine-7a-carboxylic acid (and related structures) F->G

Caption: Workflow for the silver-catalyzed double [3+2] cycloaddition.

Quantitative Data Summary

Representative data for the formation of pyrrolizidine cores via this method are shown below.[3]

Entryα-Imino EsterSecond DipolarophileYield (%)ee (%)Diastereomeric Ratio
1Glycine-derivedCinnamaldehyde8987>20:1
2Alanine-derivedAcrolein9295>20:1
3Glycine-derivedCrotonaldehyde859115:1
Detailed Experimental Protocol

Materials:

  • Silver acetate (AgOAc, 5 mol%)

  • Chiral phosphine ligand (e.g., (R)-P-Phos, 5.5 mol%)

  • α-Imino ester (e.g., derived from glycinate and benzaldehyde, 1.0 equiv)

  • First dipolarophile (e.g., methyl acrylate, 1.2 equiv)

  • Second dipolarophile (e.g., cinnamaldehyde, 1.5 equiv)

  • Base (e.g., DBU or an inorganic base, 1.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Lithium hydroxide (LiOH) for saponification

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add AgOAc (0.05 mmol) and the chiral ligand (0.055 mmol) to a dry vial. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cycloaddition Reaction: In a separate flask, dissolve the α-imino ester (1.0 mmol) and methyl acrylate (1.2 mmol) in toluene (2.0 mL). Add the pre-formed catalyst solution via syringe, followed by the base (1.0 mmol). Stir for 1-2 hours. Then, add the second dipolarophile, cinnamaldehyde (1.5 mmol), and continue stirring at room temperature for 12-24 hours.

    • Causality Note: The base deprotonates the α-imino ester to form the azomethine ylide 1,3-dipole. The chiral silver complex controls the facial selectivity of the initial cycloaddition. The diastereoselectivity of the second cycloaddition is primarily controlled by the stereochemistry established in the first step.[3]

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pyrrolizidine diester product.

  • Selective Saponification: To obtain the target carboxylic acid, dissolve the purified diester (1.0 mmol) in a suitable solvent mixture (e.g., THF/water). Add LiOH (1.1 equiv) and stir at room temperature. The less sterically hindered ester will typically hydrolyze preferentially.[3] Monitor the reaction carefully by TLC or LC-MS to ensure mono-saponification.

    • Causality Note: The ester group derived from the acrylate is often more sterically accessible than the one at the bridgehead position, allowing for selective hydrolysis under controlled conditions to yield the desired carboxylic acid.

Conclusion

The stereoselective synthesis of this compound is readily achievable through modern catalytic methods. The organocatalytic cascade offers an exceptionally efficient, metal-free route that is ideal for process development due to its pot-economy nature. The silver-catalyzed double [3+2] cycloaddition provides a versatile and convergent alternative, allowing for the rapid assembly of complex and highly substituted pyrrolizidine frameworks. The choice between these protocols will depend on the specific substitution patterns desired, scalability requirements, and available starting materials. Both methods represent powerful tools for researchers and drug development professionals seeking to access this valuable chiral scaffold.

References

  • Carreira, E. M., et al. (2011). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Journal of the American Chemical Society. Available at: [Link]

  • Donohue, T. J., et al. (2009). Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. Organic Letters. Available at: [Link]

  • Hong, B.-C., et al. (2016). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances. Available at: [Link]

  • Wink, M., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

  • Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

  • Neuenschwander, K. (1983). The synthesis of pyrrolizidine alkaloids. Iowa State University Digital Repository. Available at: [Link]

  • Wikipedia contributors. (2023). Pyrrolizidine alkaloid. Wikipedia. Available at: [Link]

  • Carreira, E. M., et al. (2011). Catalytic asymmetric synthesis of highly substituted pyrrolizidines. Chemical Science. Available at: [Link]

  • Wang, W., et al. (2013). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael–Aldol Reactions. Chemistry – An Asian Journal. Available at: [Link]

  • Della Sala, G., et al. (2015). Organocatalytic asymmetric synthesis of highly functionalized pyrrolizidines via cascade Michael/hemi-aminalization reactions. Tetrahedron Letters. Available at: [Link]

  • Lin, C.-H., Hong, B.-C., & Lee, G.-H. (2016). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances. Available at: [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. Available at: [Link]

  • Yoda, H., et al. (2008). First asymmetric synthesis of pyrrolizidine alkaloids, (+)-hyacinthacine B 1 and (+)B 2. Tetrahedron Letters. Available at: [Link]

  • Cardona, F., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. Available at: [Link]

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]

  • Kuranov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mourad, A. K., & Czekelius, C. (2014). The synthesis of esters from carboxylic acids and their derivatives. Thieme Chemistry. Available at: [Link]

  • PrepChem. (2023). Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. PrepChem.com. Available at: [Link]

  • Wang, Y., et al. (2023). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Scilit. Available at: [Link]

Sources

Application Notes and Protocols: Derivatization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolizidine Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular frameworks are paramount to the discovery of new therapeutic agents. The pyrrolizidine core, a bicyclic heterocyclic system, represents a "privileged structure" — a molecular scaffold capable of interacting with multiple biological targets.[1][2][3] While many naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, the core scaffold itself presents a unique three-dimensional architecture that is ripe for synthetic modification and exploration for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4]

This guide focuses on 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid , a derivative of the pyrrolizidine scaffold. Given the limited specific bioactivity data for this particular molecule, a logical first step in a drug discovery program is to generate a focused library of diverse derivatives. This process, known as derivatization, allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of initial "hit" compounds with desirable biological activity.[1]

The presence of a sterically hindered carboxylic acid at the 7a-bridgehead position and a ketone at the 3-position provides two primary handles for chemical modification. This application note provides a detailed technical guide for the derivatization of this core scaffold via amide coupling and esterification to generate a library of compounds ready for biological evaluation.

Strategic Approach to Derivatization and Screening

The overarching strategy is to create a library of amides and esters with diverse chemical properties. This will allow for a broad initial assessment of the scaffold's potential. The workflow involves two main phases: chemical synthesis and biological screening.

Derivatization_Workflow Core 3-oxohexahydro-1H-pyrrolizine- 7a-carboxylic acid Amide Amide Library (Diverse Amines) Core->Amide Amide Coupling Ester Ester Library (Diverse Alcohols) Core->Ester Esterification Purification Purification & Characterization (HPLC, NMR, MS) Amide->Purification Ester->Purification Bioassays High-Throughput Screening Purification->Bioassays Hit_ID Hit Identification & SAR Analysis Bioassays->Hit_ID

Figure 1: High-level workflow for the derivatization and screening of the core scaffold.

Part 1: Derivatization Protocols

The following protocols are designed to be robust and applicable to a wide range of starting materials. It is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry, often yielding compounds with improved metabolic stability and biological activity.[5][6] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) is a common and effective method for coupling carboxylic acids and amines, even with sterically hindered substrates.[7]

Rationale: This method activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[7] HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.

Materials and Reagents:

ReagentSupplierPurityPurpose
This compoundCommercial>95%Starting Material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich>98%Coupling Agent
Hydroxybenzotriazole (HOBt)Sigma-Aldrich>97%Additive to prevent side reactions
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99%Non-nucleophilic base
Diverse Primary/Secondary Amines (R¹R²NH)Various>95%Derivatization building blocks
Dichloromethane (DCM), AnhydrousSigma-Aldrich>99.8%Reaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab GradeN/AAqueous wash
BrineLab GradeN/AAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeN/ADrying agent

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.[8][9][10]

Protocol 2: Ester Library Synthesis via Steglich Esterification

Esterification provides another avenue to modify the physicochemical properties of the core molecule. The Steglich esterification, which utilizes a carbodiimide and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is particularly effective for sterically hindered carboxylic acids and proceeds under mild conditions.[11]

Rationale: DMAP acts as a highly nucleophilic catalyst that reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to generate a more reactive acylated pyridinium species, which is then readily attacked by the alcohol.[11]

Materials and Reagents:

ReagentSupplierPurityPurpose
This compoundCommercial>95%Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%Coupling Agent
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich>99%Catalyst
Diverse Primary/Secondary Alcohols (R³OH)Various>95%Derivatization building blocks
Dichloromethane (DCM), AnhydrousSigma-Aldrich>99.8%Reaction Solvent
1M Hydrochloric Acid (HCl)Lab GradeN/AAqueous wash
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab GradeN/AAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Lab GradeN/ADrying agent

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

  • Characterization: Verify the structure and purity of the synthesized ester using NMR and Mass Spectrometry.[8][9][10]

Part 2: Bioassay Screening Cascade

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered or cascaded screening approach is efficient, starting with broad, high-throughput assays and progressing to more specific, complex assays for the most promising "hits".[12][13][14]

Bioassay_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response Dose-Response Curves (IC₅₀/MIC Determination) Cytotoxicity->Dose_Response Active 'Hits' Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Antimicrobial->Dose_Response Active 'Hits' Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity MOA Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) Selectivity->MOA Confirmed & Selective Hits Library Synthesized Derivative Library Library->Cytotoxicity Library->Antimicrobial

Figure 2: A tiered approach for screening the newly synthesized compound library.

Protocol 3: Primary Cytotoxicity Screening (MTT Assay)

Given the known toxicity of some pyrrolizidine alkaloids, a baseline cytotoxicity screen is essential.[15] The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Multi-channel pipette and plate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the compounds to the wells (in triplicate) at a final concentration (e.g., 10 µM or 50 µM) and incubate for 24-72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant reduction in viability are considered "hits".

Protocol 4: Primary Antimicrobial Screening (Broth Microdilution)

Heterocyclic compounds are a rich source of antimicrobial agents.[18] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[19]

Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • 96-well microplates.

  • Standard antibiotics for positive controls (e.g., ciprofloxacin, fluconazole).

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the synthesized derivatives in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Determination: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest compound concentration showing no visible growth is the MIC.

  • Data Analysis: Compounds with low MIC values are identified as antimicrobial "hits" for further investigation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial exploration of This compound as a novel scaffold in drug discovery. By systematically synthesizing a library of amide and ester derivatives and screening them through a tiered bioassay cascade, researchers can efficiently identify compounds with promising biological activity.

"Hits" identified from these primary screens should be subjected to secondary assays to confirm their activity, determine dose-response curves (IC₅₀/MIC), and assess their selectivity.[20][21] Subsequent efforts can then focus on elucidating the mechanism of action and performing lead optimization to improve potency and drug-like properties. This structured approach maximizes the potential for discovering new therapeutic agents from this intriguing heterocyclic scaffold.

References

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

  • Labiotech.eu. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Labiotech.eu. [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Technology Networks. (n.d.). High throughput screening in modern drug discovery. Technology Networks. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures: applications in drug discovery. Current medicinal chemistry, 13(1), 65–85. [Link]

  • Bentham Science Publishers. (2004). Privileged Structures: Applications in Drug Discovery. Bentham Science. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • ACS Publications. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. ACS Publications. [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Del Barrio, G., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 795770. [Link]

  • Springer Nature Experiments. (n.d.). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. Springer Nature. [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. ResolveMass. [Link]

  • MDPI. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • ACS Publications. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • ACS Publications. (2023). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. ACS Applied Polymer Materials. [Link]

  • Chen, B., & D'Souza, V. M. (2014). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 1086, 123–143. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ResearchGate. (2024). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis. ResearchGate. [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

  • PrepChem.com. (n.d.). Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. PrepChem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]

  • Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(28), 2815–2821. [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic acids 7a–d from ethyl.... ResearchGate. [Link]

  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. [Link]

  • ResearchGate. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrrolizine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[1] Pyrrolizine compounds, a class of heterocyclic organic compounds, have garnered significant attention for their potential antimicrobial properties.[2][3] This document provides a comprehensive guide to the experimental setup for rigorously testing the antimicrobial activity of novel pyrrolizine compounds. The protocols herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Pyrrolizidine alkaloids, naturally occurring compounds containing the pyrrolizine skeleton, have demonstrated activity against various bacteria and fungi.[2][6] Synthetic pyrrolizine derivatives are also being explored for their therapeutic potential.[7][8] The experimental workflow detailed in these application notes is designed to provide a robust framework for determining the minimum inhibitory concentration (MIC), evaluating the rate and extent of microbial killing, assessing potential synergistic interactions with existing antibiotics, and investigating the preliminary cytotoxicity of these compounds.

Experimental Workflow Overview

A systematic approach is crucial for the comprehensive evaluation of a new antimicrobial agent. The workflow begins with a primary screening to determine the minimum inhibitory concentration, followed by more detailed characterization of the compound's activity.

Antimicrobial Testing Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Safety and Mechanism A Preparation of Pyrrolizine Compound Stock Solutions C Broth Microdilution Assay for MIC Determination A->C B Bacterial Strain Selection and Inoculum Preparation B->C D Time-Kill Kinetic Assay C->D Based on MIC values E Checkerboard Assay for Synergy Testing C->E Based on MIC values F In Vitro Cytotoxicity Assay (e.g., MTT Assay) C->F Based on MIC values G Preliminary Mechanism of Action Studies (Optional) D->G E->G

Caption: Experimental workflow for antimicrobial evaluation of pyrrolizine compounds.

Phase 1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination

The initial step in assessing the antimicrobial potential of a pyrrolizine compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[5][10]

Protocol: Broth Microdilution Assay

This protocol is based on the guidelines from CLSI and EUCAST.[11][12]

Materials:

  • Pyrrolizine compound of interest

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)

Procedure:

  • Preparation of Pyrrolizine Compound Stock Solution:

    • Dissolve the pyrrolizine compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilutions should be made in CAMHB.

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Setting up the Microtiter Plate:

    • Dispense 100 µL of CAMHB into each well of a 96-well plate.[1]

    • Add 100 µL of the highest concentration of the pyrrolizine compound to the first column of wells.

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row, discarding the final 100 µL from the last well.

    • This will create a concentration gradient of the pyrrolizine compound across the plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control wells).[1] The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the pyrrolizine compound that completely inhibits visible growth.[14]

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
Pyrrolizine AS. aureus ATCC 2921316
Pyrrolizine AE. coli ATCC 2592232
Pyrrolizine BS. aureus ATCC 292138
Pyrrolizine BE. coli ATCC 2592264

Phase 2: Activity Characterization

Following the determination of the MIC, further assays are necessary to characterize the antimicrobial activity of the pyrrolizine compounds more comprehensively.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[9] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[13]

Protocol: Time-Kill Curve Analysis

Materials:

  • Pyrrolizine compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates

  • Sterile spreaders

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[13]

  • Test Setup:

    • Prepare a series of sterile tubes containing CAMHB with the pyrrolizine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without the compound.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 35-37°C with shaking.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[13]

    • Perform serial dilutions of the samples and plate a specific volume onto agar plates.

  • Data Collection:

    • After incubating the plates for 18-24 hours, count the colonies on plates with 30-300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

Data Presentation:

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.7
26.55.24.8
47.84.53.5
88.93.1<2.0
249.2<2.0<2.0
Checkerboard Assay for Synergy Testing

Combination therapy is a promising strategy to combat antimicrobial resistance. The checkerboard assay is a common in vitro method to evaluate the interaction between two antimicrobial agents.[1] The interaction can be synergistic, additive, indifferent, or antagonistic.[15]

Protocol: Checkerboard Assay

Procedure:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations.[1] Serially dilute the pyrrolizine compound along the x-axis and a known antibiotic along the y-axis.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[16]

  • Incubation and Reading: Incubate the plate at 35-37°C for 18-24 hours. Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.[14]

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[16][17]

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index: [16]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard Assay Setup cluster_0 96-Well Plate a1 [Cmpd A] -> e1 b1 c1 d1 a2 [Antibiotic B] ↓ a4 b2 c2 d2 e2 a3 b3 c3 d3 e3 b4 c4 d4 e4

Sources

The Versatile Scaffold: Application of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Pyrrolizidine Scaffold

The pyrrolizidine alkaloid core is a recurring motif in a vast array of natural products, exhibiting a wide spectrum of biological activities.[1] While the inherent toxicity of some natural pyrrolizidine alkaloids has been a concern, synthetic derivatives have emerged as promising scaffolds in medicinal chemistry.[1] Among these, 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid, a chiral, bicyclic lactam, represents a key building block for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive starting point for structure-based drug design.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its potential as a cornerstone for the synthesis of diverse bioactive molecules, with a focus on its role in the development of anti-inflammatory agents, neuroprotective compounds, and antimicrobial drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Chemical Properties and Reactivity

This compound possesses a rich chemical functionality that allows for diverse synthetic modifications. The key reactive sites include the carboxylic acid, the lactam carbonyl group, and the bicyclic ring system itself.

  • Carboxylic Acid Moiety : The carboxylic acid at the 7a position is a critical handle for derivatization. It can be readily converted to esters, amides, and other bioisosteres to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The acidity of this group also allows for salt formation, which can be advantageous for formulation and bioavailability.

  • Lactam Carbonyl : The carbonyl group at the 3-position can undergo various reactions. Reduction of the lactam can yield the corresponding amine, providing access to a different class of derivatives. It can also be a site for nucleophilic attack, although it is generally less reactive than an open-chain ketone.

  • Bicyclic Scaffold : The saturated pyrrolizidine ring system provides a rigid conformational constraint. This rigidity can be exploited to design molecules with high selectivity for their biological targets. The stereochemistry of the scaffold is also a crucial determinant of biological activity.

Synthetic Pathways: A Plausible Route to the Core Scaffold

Protocol 1: Conceptual Synthesis of this compound

This multi-step synthesis begins with readily available starting materials and employs key reactions such as Michael addition, Dieckmann condensation, and stereoselective reduction.

Step 1: Synthesis of the Pyrrolidine Intermediate

  • Reaction: Michael addition of a suitable nitrogen-containing nucleophile (e.g., a protected proline derivative) to an appropriate α,β-unsaturated ester.

  • Rationale: This step forms the five-membered pyrrolidine ring, a core component of the pyrrolizidine scaffold. The choice of protecting groups on the nitrogen and carboxylic acid is crucial for the subsequent steps.

Step 2: Formation of the Bicyclic Lactam

  • Reaction: Intramolecular Dieckmann condensation of the pyrrolidine intermediate.

  • Rationale: This cyclization reaction forms the second ring of the pyrrolizidine system, creating the bicyclic lactam core. The reaction is typically base-catalyzed.

Step 3: Introduction of the Carboxylic Acid at the 7a-Position

  • Reaction: Alkylation or acylation at the bridgehead carbon (C-7a). This may require the formation of an enolate or a related nucleophilic species.

  • Rationale: This step introduces the key carboxylic acid functionality at the desired position. Stereocontrol at this step is critical for obtaining the desired enantiomer.

Step 4: Deprotection and Purification

  • Reaction: Removal of all protecting groups under appropriate conditions.

  • Rationale: This final step yields the target molecule, this compound. Purification is typically achieved through chromatography or crystallization.

Application in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

The unique structural features of this compound make it a valuable scaffold for the design of inhibitors for a variety of enzymes and receptors.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

The pyrrolizidine scaffold has been explored for the development of novel anti-inflammatory agents. Derivatives of pyrrolizine carboxylic acids have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Rationale for Application:

The rigid bicyclic structure of the pyrrolizidine core can mimic the conformation of arachidonic acid, the natural substrate for COX enzymes. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX. By modifying the substituents on the pyrrolizidine ring, it is possible to achieve selectivity for either COX-1 or COX-2, which can lead to a better safety profile.

Protocol 2: In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of synthesized this compound derivatives against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrrolizidine derivatives)

  • Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.

  • Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) to allow for binding to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 1 10.51.28.75
Derivative 2 5.25.80.90
Indomethacin 0.11.50.07
Celecoxib 15.00.05300

This is example data and does not represent actual experimental results.

Neuroprotective Agents: Exploring Nootropic and Anti-amnesic Properties

Structurally related pyrrolizidine derivatives have shown promise in the field of neuropharmacology, with some compounds exhibiting cognitive-enhancing and anti-amnesic effects.[2]

Rationale for Application:

The rigid conformation of the pyrrolizidine scaffold can facilitate binding to specific receptors or enzymes in the central nervous system. The carboxylic acid group can be modified to improve blood-brain barrier penetration. Potential mechanisms of action could include modulation of neurotransmitter systems (e.g., cholinergic or glutamatergic pathways) or inhibition of enzymes involved in neurodegeneration.

Protocol 3: In Vivo Evaluation of Nootropic Activity (Morris Water Maze)

This protocol outlines a standard behavioral test in rodents to assess the cognitive-enhancing effects of this compound derivatives.

Animals:

  • Male Wistar rats or C57BL/6 mice

Apparatus:

  • Morris water maze: a circular pool filled with opaque water, with a hidden platform.

Procedure:

  • Acquisition Phase:

    • Treat animals with the test compound, a vehicle control, or a positive control (e.g., piracetam) for a specified period (e.g., 7 days).

    • Train the animals to find the hidden platform in the water maze over several days. Record the escape latency (time to find the platform) and path length.

  • Probe Trial:

    • On the final day, remove the platform and allow the animals to swim freely for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Compare the escape latencies and path lengths during the acquisition phase between the different treatment groups.

  • Compare the time spent in the target quadrant during the probe trial. A significant increase in time spent in the target quadrant for the compound-treated group compared to the control group indicates improved spatial memory.

Antimicrobial Agents: A Scaffold for Metallo-β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a major global health threat. The pyrrolizidine scaffold has been identified as a potential starting point for the design of MBL inhibitors.

Rationale for Application:

The carboxylic acid of the pyrrolizidine scaffold can chelate the zinc ions in the active site of MBLs, which are essential for their catalytic activity. The rigid bicyclic structure can be functionalized to create additional interactions with the enzyme's active site, leading to potent and selective inhibition. Co-administration of an MBL inhibitor with a β-lactam antibiotic can restore the efficacy of the antibiotic against resistant bacteria.

Protocol 4: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound derivatives against a representative MBL, such as NDM-1.

Materials:

  • Recombinant NDM-1 enzyme

  • Substrate (e.g., imipenem or a chromogenic cephalosporin like CENTA)

  • Test compounds (pyrrolizidine derivatives)

  • Reference inhibitor (e.g., EDTA)

  • Assay buffer (e.g., HEPES buffer supplemented with ZnCl2)

Procedure:

  • Prepare a series of dilutions of the test compounds and reference inhibitor.

  • In a 96-well plate, add the NDM-1 enzyme to the assay buffer.

  • Add the test compounds or reference inhibitor and incubate.

  • Initiate the reaction by adding the substrate.

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value for each compound.

Data Presentation:

CompoundNDM-1 IC50 (µM)
Derivative 3 8.2
Derivative 4 25.1
EDTA 1.5

This is example data and does not represent actual experimental results.

Visualization of Key Concepts

Synthetic Strategy Overview

G A Protected Proline Derivative C Michael Addition A->C B α,β-Unsaturated Ester B->C D Pyrrolidine Intermediate C->D E Dieckmann Condensation D->E F Bicyclic Lactam Core E->F G Alkylation/Acylation at C-7a F->G H Protected Pyrrolizidine Carboxylic Acid G->H I Deprotection H->I J 3-oxohexahydro-1H-pyrrolizine- 7a-carboxylic acid I->J

Caption: Conceptual synthetic pathway to the target molecule.

Experimental Workflow for MBL Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions E Add Compound/Inhibitor A->E B Prepare Enzyme Solution D Add Enzyme to Plate B->D C Prepare Substrate Solution G Add Substrate C->G D->E F Incubate E->F F->G H Monitor Absorbance G->H I Calculate Inhibition % H->I J Determine IC50 I->J

Caption: Workflow for in vitro MBL inhibition screening.

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold in medicinal chemistry. Its rigid, chiral structure and rich chemical functionality provide a solid foundation for the design and synthesis of novel therapeutic agents targeting a range of diseases. The conceptual synthetic pathways and established screening protocols outlined in this guide offer a starting point for researchers to explore the full potential of this privileged scaffold. Future work in this area could focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a broader range of biological targets. The continued investigation of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutics.

References

Sources

Application Notes & Protocols: A Guide to the Extraction and Purification of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by thousands of plant species, most notably within the Asteraceae, Boraginaceae, and Fabaceae families.[1][2] Their presence as contaminants in food, animal feed, and herbal medicines is a significant global food safety concern due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity.[2][3][4] The analytical determination of these compounds is challenging due to the existence of over 500 different PAs and their corresponding N-oxides, which often occur as complex mixtures at trace levels.[2][5] This guide provides a comprehensive overview of the core principles and field-proven techniques for the effective extraction and purification of PAs from various matrices. We will delve into the causality behind methodological choices, from initial sample preparation to advanced chromatographic purification, providing detailed protocols for researchers, scientists, and drug development professionals.

The Foundational Chemistry of Pyrrolizidine Alkaloids

A successful extraction and purification strategy is built upon a firm understanding of the target analyte's chemical properties. Pyrrolizidine alkaloids are esters composed of a necine base and one or more necic acids.[1][6]

  • Necine Base: This is a bicyclic amino alcohol structure containing a nitrogen atom. The basicity of this tertiary amine is the most critical property exploited in extraction and purification.

  • Necic Acids: These are aliphatic mono- or dicarboxylic acids that esterify the necine base.[6]

  • Structural Forms: PAs exist in two primary forms: the tertiary free base and the corresponding N-oxide. Both forms are of toxicological relevance. The N-oxides are generally more polar than their free base counterparts.[5]

The polarity and basicity of these molecules are the primary levers we can pull during experimental design. Both free bases and N-oxides are most efficiently extracted using polar solvents or acidified aqueous solutions.[1][7]

Extraction Strategies: Liberating PAs from the Matrix

The initial extraction phase aims to quantitatively transfer the PAs from the solid sample matrix into a liquid phase. The efficiency of this step dictates the success of all subsequent analysis.

Pre-analytical Step: Sample Preparation

Before extraction, maximizing the surface area of the sample is paramount. This is a non-negotiable step for ensuring efficient solvent penetration and analyte recovery.

  • Procedure: Dry or frozen plant material, food products, or herbal preparations should be thoroughly homogenized, pulverized, or ground into a fine, uniform powder.[1] This dramatically increases the surface area available for solvent interaction.

Solid-Liquid Extraction (SLE) Techniques

SLE remains the most widely applied method for PA extraction.[1] The choice of solvent and technique depends on the matrix, available equipment, and desired throughput.

  • Causality of Solvent Choice: Because PAs and their N-oxides are polar, acidified polar solvents are highly effective. The acid (e.g., formic, sulfuric, hydrochloric, or tartaric acid) protonates the basic nitrogen atom of the necine base (R₃N → R₃NH⁺).[1][5][8] This salt form is highly soluble in polar media like methanol, ethanol, or water, leading to superior extraction efficiency compared to nonpolar solvents.[1]

  • Maceration: Involves soaking the sample in the extraction solvent for a defined period, often with agitation.[1]

  • Percolation: The solvent is allowed to flow continuously through the packed sample material, which can be more efficient than static maceration.[1][8]

  • Reflux & Soxhlet Extraction: These techniques use elevated temperatures to increase extraction kinetics. However, caution is advised as prolonged exposure to high heat can lead to the degradation of some PAs.[1][5]

  • Assisted Extraction: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt cell walls and accelerate solvent penetration, often reducing extraction time and solvent consumption.[1]

Workflow 1: General Extraction Process

G RawSample Raw Sample (Plant, Honey, etc.) Homogenize Grinding / Homogenization RawSample->Homogenize Extraction Solid-Liquid Extraction (e.g., Acidified Methanol) Homogenize->Extraction Filter Filtration / Centrifugation Extraction->Filter CrudeExtract Crude PA Extract Filter->CrudeExtract

Caption: General workflow from raw sample to crude extract.

Protocol 1: General-Purpose Acidified Methanol Extraction

This protocol is a robust starting point for extracting PAs from most plant materials and food matrices.

Objective: To efficiently extract both PA free bases and N-oxides into a liquid solution.

Materials:

  • Homogenized sample material

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol (v/v) or 1% Tartaric Acid in Methanol[1][8]

  • Mechanical shaker or ultrasonic bath

  • Centrifuge and centrifuge tubes (50 mL)

  • Filter paper or syringe filters (0.45 µm)

Procedure:

  • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • Add 20 mL of the acidic methanol extraction solvent to the tube.[9]

  • Ensure the sample material is completely wetted. Vigorously shake or vortex the sample.

  • Extract for 15-30 minutes using an ultrasonic bath or for 1-2 hours on a mechanical shaker at room temperature.[8][9]

  • Centrifuge the sample for 10 minutes at approximately 3,800 x g to pellet the solid material.[9][10]

  • Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

  • Trustworthiness Check: To ensure exhaustive extraction, a second extraction step is recommended. Add another 20 mL of extraction solvent to the pellet, repeat steps 3-5, and combine the supernatants.[9][11]

  • Filter the combined supernatant through a 0.45 µm filter to remove any remaining particulate matter. The resulting filtrate is the crude extract, ready for purification.

Purification and Clean-up: Isolating PAs from Co-Extractives

Crude extracts invariably contain a host of interfering compounds like pigments, fats, waxes, and sugars that must be removed prior to analysis.[5] The purification strategy again leverages the basicity of the PA nitrogen atom.

Liquid-Liquid Extraction (LLE)

This classic technique physically separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. Its effectiveness for PAs is entirely dependent on pH control.

Mechanism of Action:

  • Acidification & Defatting: The crude extract (often after solvent evaporation and redissolving in dilute acid) is washed with a non-polar organic solvent like hexane or dichloromethane. At acidic pH, PAs are protonated (R₃NH⁺) and remain in the aqueous phase, while non-polar interferences (fats, chlorophyll) partition into the organic phase and are discarded.[5]

  • Basification & Extraction: The pH of the "clean" aqueous phase is then raised to >9 with a base like ammonium hydroxide. This deprotonates the PAs (R₃NH⁺ → R₃N), making them less water-soluble and readily extractable into a fresh organic solvent (e.g., chloroform or dichloromethane).[5][11]

  • N-Oxide Consideration: PA N-oxides are highly polar and will remain in the aqueous phase even under basic conditions. To analyze for total PAs (free bases + N-oxides), the acidic aqueous solution from step 1 can be split. One aliquot is processed as described, while the other is first treated with a reducing agent (e.g., zinc dust) to convert the N-oxides to their corresponding tertiary bases before proceeding to the basification step.[5]

Solid-Phase Extraction (SPE)

SPE is the modern, highly efficient, and often preferred method for PA cleanup.[1][7] It offers better reproducibility, lower solvent consumption, and cleaner extracts compared to LLE. The most common approach for PAs is using a strong cation exchange (SCX or MCX) sorbent.[5][10]

Mechanism of Action:

  • Conditioning: The cartridge is activated with methanol and equilibrated with water or a weak buffer.[9]

  • Loading: The crude extract, adjusted to an acidic or neutral pH, is passed through the cartridge. The protonated PAs (R₃NH⁺) are strongly retained by the negatively charged sulfonic acid groups of the SCX sorbent via ionic interaction.

  • Washing: Neutral and acidic interferences are washed from the cartridge using water and/or methanol. The PAs remain bound to the sorbent.

  • Elution: A basic solution, typically 2-5% ammonium hydroxide in methanol, is passed through the cartridge.[5] The ammonia deprotonates the PAs (R₃NH⁺ → R₃N), neutralizing their charge and disrupting the ionic bond with the sorbent, allowing them to be eluted in a small volume of clean solvent.

Workflow 2: Purification Strategy

G cluster_0 Purification CrudeExtract Crude PA Extract SPE Solid-Phase Extraction (SPE) (e.g., Cation Exchange) CrudeExtract->SPE LLE Liquid-Liquid Extraction (LLE) CrudeExtract->LLE PurifiedExtract Purified PA Extract SPE->PurifiedExtract LLE->PurifiedExtract Analysis LC-MS/MS Analysis PurifiedExtract->Analysis

Caption: Purification workflow for crude PA extracts.

Protocol 2: Strong Cation Exchange (SCX) Solid-Phase Extraction

This protocol is highly effective for cleaning up PA extracts from various food and plant matrices prior to LC-MS/MS analysis.[10]

Objective: To isolate PAs from matrix interferences using a cation exchange sorbent.

Materials:

  • Crude PA extract (from Protocol 1)

  • SPE Cartridges: Strong Cation Exchange (e.g., Oasis MCX, 150 mg, 6 cc)

  • SPE vacuum manifold

  • Reagents: Methanol (HPLC grade), Deionized water, Ammonium hydroxide

  • Elution Solvent: 2.5% Ammonium Hydroxide in Methanol (v/v)

Procedure:

  • Cartridge Conditioning: Place the SCX cartridge on the vacuum manifold.

    • Pass 3-5 mL of methanol through the cartridge.[9]

    • Pass 3-5 mL of deionized water to equilibrate. Do not let the cartridge go dry.[9]

  • Sample Loading:

    • Take an aliquot of the crude extract (e.g., 2-10 mL) and ensure the pH is neutral to acidic (pH < 7).[9]

    • Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 4-6 mL of deionized water to remove polar, non-retained impurities.

    • Wash the cartridge with 4-6 mL of methanol to remove less-polar, non-retained impurities.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes. This step is critical for efficient elution.[9]

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 4-6 mL of the basic elution solvent (2.5% NH₄OH in Methanol) to the cartridge.

    • Allow the solvent to soak the sorbent for 1-2 minutes before slowly drawing it through under low vacuum.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your analytical system (e.g., 5% Methanol in water).[9][10] The sample is now ready for injection.

Table 1: Comparison of Primary Purification Techniques
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Differential solubility based on pHAnalyte retention on a solid sorbent
Selectivity ModerateHigh (especially with ion exchange)
Solvent Use HighLow to Moderate
Throughput Low (labor-intensive)High (amenable to automation)
Reproducibility Operator-dependentHigh
Pros Inexpensive, good for large volumesHigh recovery, clean extracts, reliable
Cons Emulsion formation, large solvent wasteHigher cost per sample, potential for cartridge clogging

High-Purity Isolation and Analytical Determination

While SPE provides an extract clean enough for quantitative analysis, obtaining pure individual PAs for use as reference standards or for toxicological studies requires further chromatographic separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the definitive technique for isolating individual PAs from a purified mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Mass-directed auto-purification systems can target and collect fractions containing specific PAs based on their mass-to-charge ratio, greatly improving efficiency.[4]

  • Column Chromatography (CC): A traditional method using stationary phases like silica gel or alumina can be used for initial fractionation of complex mixtures before a final HPLC polishing step.[12]

The Gold Standard for Analysis: LC-MS/MS

For the sensitive and selective quantification of PAs, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the undisputed method of choice.[3][7][13]

  • Expertise: This technique offers extremely low limits of detection (often below 1 µg/kg) and can simultaneously detect a wide range of PAs and their N-oxides in a single run.[1]

  • Trustworthiness: The use of tandem mass spectrometry (MS/MS) provides two levels of mass filtering, ensuring highly confident identification and minimizing the risk of false positives from matrix interferences. This is critical when analyzing compounds at trace levels as mandated by regulatory bodies like the European Food Safety Agency (EFSA).[3][14]

Workflow 3: Analysis and High-Purity Isolation

G PurifiedExtract Purified PA Extract Analytical Quantitative Analysis PurifiedExtract->Analytical Preparative High-Purity Isolation PurifiedExtract->Preparative LCMS UHPLC-MS/MS Analytical->LCMS PrepLC Preparative HPLC Preparative->PrepLC Data Concentration Data LCMS->Data NMR Structure Elucidation (NMR) PrepLC->NMR RefStd Reference Standard / Toxicological Study PrepLC->RefStd

Caption: Final pathways for analysis or high-purity isolation.

References

  • Al-Qadami, G. H., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • Colegate, S. M., & Edgar, J. A. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed. [Link]

  • Sorbent-Technologies. (n.d.). Isolation of Pyrrolizidine Alkaloids. Column Chromatography. [Link]

  • Unknown. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. UPSpace. [Link]

  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Bundesinstitut für Risikobewertung. [Link]

  • Griffin, C., et al. (2018). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. [Link]

  • Mroczek, T. (2003). Comprehensive extraction of pyrrolizidine alkaloids from plant material. ResearchGate. [Link]

  • Li, Z., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]

  • Al-Qadami, G. H., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. ResearchGate. [Link]

  • Stanciu, O., et al. (2018). Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method. MDPI. [Link]

  • Casado-Carmona, F. A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • Li, S. L., et al. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. PubMed. [Link]

  • Al-Qadami, G. H., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. PMC. [Link]

  • Moreira, R. F. A., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega. [Link]

  • Ploechl, B., et al. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. MDPI. [Link]

  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. Bundesinstitut für Risikobewertung. [Link]

  • Ploechl, B., et al. (2022). Solid phase extraction of an aqueous 10.0 µg L −1 pyrrolizidine... ResearchGate. [Link]

  • Lee, S., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. NIH. [Link]

  • Ploechl, B., et al. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. ResearchGate. [Link]

  • Mester, E. M., et al. (2017). Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. PMC. [Link]

  • Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters. [Link]

  • Mroczek, T. (2003). Optimization of extraction of pyrrolizidine alkaloids from plant material. ResearchGate. [Link]

Sources

Analytical Standards and Protocols for 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pyrrolizidine Moiety

3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid represents a unique heterocyclic scaffold with potential significance in pharmaceutical and toxicological research. As a derivative of the pyrrolizidine core, a structure famously associated with a class of naturally occurring toxins known as pyrrolizidine alkaloids (PAs), the development of robust and reliable analytical methods is paramount.[1][2] PAs are notorious for their hepatotoxic effects in both humans and animals, necessitating rigorous analytical surveillance in food and drug development.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the qualitative and quantitative analysis of this compound.

This document moves beyond a simple recitation of procedural steps. It delves into the rationale behind the selection of analytical techniques and experimental parameters, empowering the user to not only execute the protocols but also to adapt and troubleshoot them effectively. The methodologies described herein are grounded in established principles of analytical chemistry and draw upon the extensive body of knowledge surrounding the analysis of related pyrrolizidine alkaloids and carboxylic acids.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of effective analytical method development. While experimental data for this specific molecule is not extensively available, its structural features—a tertiary amine, a ketone, and a carboxylic acid—allow for informed predictions that guide the selection of appropriate analytical conditions.

Structural and Predicted Physicochemical Data:

PropertyValue/PredictionRationale and Implications for Analysis
Molecular Formula C₈H₁₁NO₃Provides the basis for accurate mass determination in mass spectrometry.
Molecular Weight 169.18 g/mol Essential for preparing standard solutions of known concentration and for mass spectrometry calculations.
Predicted pKa Acidic pKa ~3-5; Basic pKa ~8-10The presence of both a carboxylic acid and a tertiary amine suggests amphoteric behavior. The acidic pKa of the carboxylic acid and the basic pKa of the tertiary amine will dictate the compound's charge state at a given pH. This is critical for optimizing sample preparation (e.g., solid-phase extraction) and chromatographic separation.
Predicted LogP LowThe polar functional groups (carboxylic acid, ketone, amine) suggest high water solubility and low partitioning into nonpolar organic solvents. This indicates that reversed-phase HPLC with highly aqueous mobile phases will likely be a suitable separation technique.
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, acetonitrile).This informs the choice of solvents for sample preparation, standard solution preparation, and the mobile phase in liquid chromatography.

Analytical Protocols: A Step-by-Step Guide to Quantification

The recommended analytical approach for the determination of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and selectivity required for accurate quantification in complex matrices.

I. Preparation of Stock and Standard Solutions

The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standard solutions.

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or a mixture of methanol and water, in a 10 mL volumetric flask.

    • Ensure complete dissolution, using sonication if necessary.

    • Store the stock solution at -20°C in an amber vial to prevent photodegradation.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.

II. Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)

The goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering substances. Given the polar nature of the target analyte, a protein precipitation followed by solid-phase extraction (SPE) is a robust approach.

Workflow for Sample Preparation:

Caption: Workflow for the extraction of this compound from plasma.

Detailed Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Carefully transfer the supernatant to a clean tube and dilute with 1 mL of 0.1% formic acid in water. The acidic pH will ensure the tertiary amine is protonated.

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent will neutralize the tertiary amine, allowing it to be eluted.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

III. HPLC-MS/MS Analysis

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
HPLC System UHPLC or HPLC system capable of binary gradient elutionProvides high-resolution separation.
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Suitable for retaining and separating polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and promote ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Elution 5% B to 95% B over 10 minutesA gradient is necessary to elute the analyte and clean the column.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerOffers high sensitivity and selectivity for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe tertiary amine is readily protonated in the acidic mobile phase, making positive ion mode ideal.
Multiple Reaction Monitoring (MRM) Transitions Precursor ion [M+H]⁺ → Product ionsSpecific precursor-to-product ion transitions must be determined by infusing a standard solution of the analyte. For C₈H₁₁NO₃, the [M+H]⁺ would be m/z 170.08. Fragmentation would likely involve losses of H₂O, CO, and parts of the pyrrolizidine ring.

Data Analysis and Quantification:

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the working standard solutions. The concentration of the analyte in the samples is then determined by interpolating their peak area ratios onto the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is one where the quality of the data is continuously monitored. For this analytical method, validation should be performed according to the guidelines of relevant regulatory bodies (e.g., FDA, EMA) and should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion: A Framework for Rigorous Analysis

This application note provides a detailed framework for the development and implementation of a robust analytical method for this compound. By understanding the physicochemical properties of the analyte and applying sound principles of chromatography and mass spectrometry, researchers can achieve accurate and reliable quantification. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific sample matrix and instrumentation. Adherence to rigorous method validation principles is essential to ensure the trustworthiness of the generated data in research, drug development, and regulatory settings.

References

  • Pyrrolizidine Alkaloids: Characterization in Botanical and Dietary Supplements using Accurate-Mass Q-TOF LC/MS. Agilent Technologies, Inc. (2015).
  • Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method. These, A., et al. (2013). Journal of Agricultural and Food Chemistry.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Chen, L., et al. (2017). Molecules.
  • Update on analytical methods for toxic pyrrolizidine alkaloids. Mroczek, T. (2015). Toxins.
  • Pyrrolizidine alkaloids Reference Substances. PhytoLab GmbH & Co. KG.
  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Federal Institute for Risk Assessment (BfR), Germany.
  • A Comparative Guide to the Validation of Analytical Methods for Hexahydro-1H-pyrrolizine-2-carboxylic Acid and Rel
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. EFSA Journal. (2011).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolizidine core is a valuable scaffold in medicinal chemistry, and achieving an efficient, stereocontrolled synthesis is paramount for downstream applications.[1][2] This document provides field-proven insights, detailed protocols, and a causal understanding of the critical steps involved.

Core Synthetic Strategy: An Overview

The synthesis of this compound, a chiral building block, often commences from a readily available chiral precursor like L-proline. A plausible and effective strategy involves a multi-step sequence centered around an intramolecular Dieckmann condensation or a similar cyclization reaction to construct the bicyclic pyrrolizidine core. The stereochemistry at the 7a-position is typically inherited from the starting material.

The following workflow diagram outlines a common synthetic approach that will form the basis of our troubleshooting guide.

G cluster_workflow Synthetic Workflow Overview A 1. N-acylation of L-proline derivative B 2. Esterification of the side chain A->B Introduce second ester group C 3. Intramolecular Cyclization (e.g., Dieckmann Condensation) B->C Base-mediated ring formation D 4. Hydrolysis and Decarboxylation C->D Acid/Heat to remove ester E 5. Final Product Purification D->E Isolation of target molecule

Caption: A generalized workflow for the synthesis of the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific issues that may arise during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem Encountered Potential Cause(s) Recommended Solution & Scientific Rationale
Low Yield in Step 3: Intramolecular Cyclization 1. Base Incompatibility: The chosen base (e.g., NaOEt, NaH) may be causing side reactions like saponification or decomposition. 2. Incorrect Solvent: The solvent may not fully dissolve the starting material or may interfere with the base. 3. Insufficiently Anhydrous Conditions: Trace water will quench the base and hydrolyze esters, halting the reaction.Solution: 1. Switch to a hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). These bases are less likely to act as nucleophiles. 2. Use a dry, aprotic solvent like tetrahydrofuran (THF) or toluene. Toluene is particularly effective for Dieckmann condensations as it allows for azeotropic removal of the alcohol byproduct (e.g., ethanol) using a Dean-Stark apparatus, driving the equilibrium towards the product. 3. Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Formation of Stereoisomers (Epimerization) 1. Harsh Hydrolysis Conditions: Using strong base (NaOH/KOH) and high heat during the final hydrolysis and decarboxylation step can cause epimerization at the carbon alpha to the newly formed ketone. 2. Prolonged Reaction Times: Leaving the reaction under basic or acidic conditions for extended periods can lead to equilibrium mixtures of stereoisomers.Solution: 1. Employ milder hydrolysis conditions. Use lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is generally less prone to causing epimerization. Alternatively, acidic hydrolysis (e.g., dilute HCl or H₂SO₄) under carefully controlled temperature conditions can be effective.[3] 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Incomplete Decarboxylation in Step 4 1. Insufficient Heat/Acid Concentration: The beta-keto ester intermediate formed after cyclization is stable and requires sufficient energy to eliminate CO₂. 2. Incorrect Workup: The carboxylic acid intermediate may not have been fully protonated, preventing efficient decarboxylation.Solution: 1. Increase the temperature during acidic workup. Refluxing in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) is a standard method. 2. Ensure the reaction mixture is sufficiently acidic (pH 1-2) before heating to ensure the beta-keto acid is fully formed, which is the species that undergoes decarboxylation.
Difficulty with Final Purification (Step 5) 1. Product is an Amino Acid: The target molecule is a zwitterionic amino acid, which can lead to poor solubility in common organic solvents and streaking on silica gel. 2. Residual Salts: Inorganic salts from the workup can co-precipitate with the product.Solution: 1. Utilize ion-exchange chromatography. This is the most robust method for purifying amino acids. A strong cation exchange resin (e.g., Dowex 50WX8) can be used. The product will bind to the resin and can be eluted with an ammonia solution. 2. Alternatively, perform a careful precipitation. After workup, dissolve the crude product in a minimal amount of water and precipitate by adding a water-miscible organic solvent like acetone or isopropanol. This can help leave inorganic salts behind in the aqueous-organic mixture.[4]

Detailed Experimental Protocols

Protocol 1: Optimized Intramolecular Dieckmann Condensation (Step 3)

This protocol provides a robust method for the critical ring-forming step, designed to maximize yield and minimize side reactions.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add dry toluene (10 volumes relative to the substrate) to the flask. Add potassium tert-butoxide (1.1 equivalents) to the flask. Rationale: Using a slight excess of base ensures complete deprotonation.

  • Reaction: Dissolve the diester precursor (1.0 equivalent) in a minimal amount of dry toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of KOtBu in toluene over 30 minutes at room temperature.

  • Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by adding 1M HCl until the pH is ~7. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol 2: Purification via Ion-Exchange Chromatography (Step 5)

This protocol is recommended for obtaining a high-purity final product.

  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8). Wash the resin sequentially with 1M HCl, deionized water (until pH neutral), 1M NaOH, and finally deionized water again until the eluent is pH neutral. Equilibrate the column with deionized water.

  • Loading: Dissolve the crude this compound in a minimal volume of deionized water and load it onto the column.

  • Washing: Wash the column with deionized water to remove any unbound impurities and salts.

  • Elution: Elute the target compound from the resin using a gradient of aqueous ammonia (e.g., 0.1 M to 1.0 M). Rationale: The ammonia protonates to ammonium (NH₄⁺), which displaces the protonated amine of the product from the resin, and the basic solution deprotonates the carboxylic acid, facilitating elution.

  • Isolation: Collect the fractions containing the product (identified by TLC or LC-MS), combine them, and remove the solvent and excess ammonia under reduced pressure to yield the pure zwitterionic product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A: In our experience, the intramolecular cyclization (Step 3) is the most yield-defining step. Success here is highly dependent on maintaining strictly anhydrous conditions and selecting the appropriate base and solvent combination. Even small amounts of water can have a significant negative impact. Following a robust protocol like the one provided is crucial.

Q2: How can I confirm the stereochemistry of the final product?

A: The stereochemistry at the 7a-position is generally retained from the L-proline starting material. However, to confirm this and check for any epimerization, several analytical techniques can be used. Chiral HPLC is a definitive method for determining the enantiomeric excess (ee). Additionally, 2D NMR techniques like NOESY can help establish the relative stereochemistry of the bicyclic system.

Q3: Can I use a different starting material besides L-proline?

A: Yes, the synthesis can be adapted. Using D-proline will result in the opposite enantiomer of the final product. Other pyroglutamic acid derivatives can also serve as starting points, though this may require modification of the synthetic route to introduce the necessary side chain for cyclization. The choice of starting material is the primary determinant of the final product's absolute stereochemistry.[2][5]

Q4: My final hydrolysis step is very slow. Can I accelerate it?

A: While patience is often key to avoiding side reactions, you can moderately increase the temperature to 40-50 °C during LiOH hydrolysis. However, monitor carefully for epimerization. If using acidic hydrolysis, switching from HCl to H₂SO₄ can sometimes increase the rate, but this must be evaluated on a case-by-case basis. Microwave-assisted hydrolysis can also significantly reduce reaction times, but requires specialized equipment and careful optimization to prevent degradation.

G cluster_troubleshooting Troubleshooting Logic Flow Start Low Yield or Impure Product CheckStep Which step is problematic? (Analyze intermediates) Start->CheckStep Step3 Cyclization (Step 3) CheckStep->Step3 Cyclization Step4 Hydrolysis (Step 4) CheckStep->Step4 Hydrolysis Step5 Purification (Step 5) CheckStep->Step5 Purification Cause3 Anhydrous Conditions? Base Choice? Step3->Cause3 Cause4 Epimerization? Incomplete Reaction? Step4->Cause4 Cause5 Zwitterion Issues? Salt Contamination? Step5->Cause5 Solve3 Dry Solvents/Glassware Use Hindered Base (KOtBu) Cause3->Solve3 Yes Solve4 Use Milder Conditions (LiOH) Increase Heat/Acid for Decarboxylation Cause4->Solve4 Yes Solve5 Use Ion-Exchange Chrom. Optimize Precipitation Cause5->Solve5 Yes

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • PrepChem. (n.d.). Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. PrepChem.com. Retrieved from [Link]

  • Witte, L., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 594. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. Retrieved from [Link]

  • Kochetkov, K. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(22), 14358. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4569-4586. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carboxylic acids 7a–d from ethyl.... ResearchGate. Retrieved from [Link]

  • Kochetkov, K. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

Sources

overcoming challenges in the stereoselective synthesis of pyrrolizidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of pyrrolizidines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you navigate the complexities of constructing this important heterocyclic scaffold with high stereocontrol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthetic campaigns. We provide not just solutions, but the underlying principles to help you make informed decisions for your unique system.

Problem 1: Poor Diastereoselectivity in [3+2] Cycloaddition of Azomethine Ylides

Scenario: You are performing a 1,3-dipolar cycloaddition between an azomethine ylide (generated from proline or another amino acid derivative) and an electron-deficient alkene. Your crude NMR shows a mixture of diastereomers, with a low diastereomeric ratio (d.r.), complicating purification and reducing the yield of your desired pyrrolizidine core.

Root Cause Analysis: The stereochemical outcome of this reaction is determined by the geometry of the transition state. The two primary pathways are the endo and exo approaches of the dipolarophile to the azomethine ylide. The relative energies of these transition states are influenced by a delicate balance of steric hindrance, secondary orbital interactions, and, if applicable, coordination to a metal catalyst.

Solutions and Strategies:

  • Optimize the Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Metal salts like LiBr, AgOAc, or Zn(OTf)₂ can coordinate to both the ylide and the dipolarophile, enforcing a more rigid transition state and favoring one diastereomer.

    • Troubleshooting Step: Screen a panel of Lewis acids. If you are using a common catalyst like Ag(I) and observing poor selectivity, consider switching to a more coordinating metal or a bidentate Lewis acid.

    • Expert Insight: Silver(I) salts are widely used and often promote high selectivity in these cycloadditions. The coordination of the silver ion can stabilize a specific ylide conformation and transition state geometry. However, the choice of counterion can significantly impact reactivity and selectivity.

  • Modify the Dipolarophile: The steric and electronic properties of your alkene are paramount.

    • Actionable Advice:

      • Increase Steric Bulk: A bulkier substituent on the dipolarophile will create a greater steric clash in one transition state (usually the endo), thus favoring the exo pathway, or vice-versa depending on the ylide structure.

      • Incorporate a Chiral Auxiliary: Attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to the dipolarophile can provide excellent facial selectivity. The auxiliary blocks one face of the alkene, directing the cycloaddition to the opposite side.

  • Solvent and Temperature Effects: These parameters influence the stability of the transition states and the lifetime of the azomethine ylide.

    • Protocol: Systematically vary the solvent polarity (e.g., from toluene to THF to acetonitrile) and reaction temperature. Lowering the temperature often increases selectivity by accentuating the small energy differences between the diastereomeric transition states. A typical starting point is room temperature, but cooling to 0 °C or -78 °C may be beneficial.

G cluster_0 Problem: Low Diastereomeric Ratio (d.r.) cluster_1 Troubleshooting Steps cluster_2 Analysis & Outcome start Crude NMR shows low d.r. lewis_acid Screen Lewis Acids (AgOAc, LiBr, Zn(OTf)₂) start->lewis_acid Step 1 analyze Analyze d.r. by ¹H NMR / HPLC lewis_acid->analyze Evaluate dipolarophile Modify Dipolarophile (Steric Bulk, Chiral Auxiliary) dipolarophile->analyze Re-evaluate conditions Vary Reaction Conditions (Solvent, Temperature) conditions->analyze Re-evaluate analyze->dipolarophile If d.r. still low analyze->conditions If d.r. still low end Proceed with Optimized Conditions (High d.r.) analyze->end If d.r. > 95:5

Caption: Choosing a primary synthetic route for pyrrolizidines.

Q3: My ring-closing metathesis (RCM) reaction to form the second ring is failing. What should I check first?

A3: RCM is a powerful tool, but can be sensitive. Here is a checklist:

  • Catalyst Choice: Are you using the right Grubbs or Hoveyda-Grubbs catalyst? First-generation catalysts are often not active enough for sterically hindered or electron-deficient olefins. Second or third-generation catalysts (e.g., Grubbs-II, Hoveyda-Grubbs II) show much broader substrate scope and higher activity.

  • Solvent Purity: RCM catalysts are notoriously sensitive to impurities. Use a freshly distilled, degassed, and dry solvent (dichloromethane or toluene are common). Trace impurities can kill the catalyst.

  • Atmosphere: Perform the reaction under a strict inert atmosphere (Argon is preferred over Nitrogen for some catalysts). Oxygen can irreversibly deactivate the ruthenium catalyst.

  • Concentration: RCM is an intramolecular reaction. It must be run under high dilution (typically 0.01 to 0.001 M) to favor the intramolecular cyclization over intermolecular polymerization. If you are seeing oligomers or polymers in your crude mixture, your concentration is too high.

Experimental Protocols

Protocol 1: General Procedure for Ag(I)-Catalyzed [3+2] Cycloaddition
  • To a flame-dried round-bottom flask under an Argon atmosphere, add the N-substituted glycine ester (1.0 equiv.), the aldehyde (1.1 equiv.), and the dipolarophile (1.2 equiv.).

  • Dissolve the components in a dry, degassed solvent (e.g., THF, 0.1 M).

  • Add the silver acetate (AgOAc, 0.1 equiv.) and a mild base such as triethylamine (Et₃N, 1.2 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite to remove the silver salts.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired pyrrolizidine product.

Note: This is a general guideline. The optimal base, silver salt, and solvent may vary depending on the specific substrates.

References

  • Najera, C., & Yus, M. (2008). The chemistry of azomethine ylides and their application to the synthesis of pyrrolizidine and indolizidine alkaloids. Recent Patents on Organic Chemistry, 2(2), 119-130. [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of enantiopure pyrrolidines and related heterocycles from L-proline via N-acyliminium ions. Chemical Reviews, 106(11), 4484-4517. [Link]

Technical Support Center: Troubleshooting HPLC Analysis of Polar Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of polar pyrrolizidine alkaloids (PAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these challenging compounds. Here, we address common issues encountered during experimental workflows, providing in-depth, scientifically-grounded solutions.

Section 1: Peak Shape and Retention Issues

Poor peak shape and inadequate retention are among the most frequent challenges in the HPLC analysis of polar PAs. These issues can compromise resolution, sensitivity, and overall data quality.

Q1: My polar pyrrolizidine alkaloids are showing poor retention and eluting near the void volume on my C18 column. What is causing this and how can I improve retention?

A1: This is a classic issue when analyzing highly polar compounds like PA N-oxides on traditional reversed-phase columns. The underlying cause is the limited interaction between the polar analytes and the nonpolar stationary phase.

Causality: Standard C18 columns are designed to retain nonpolar compounds through hydrophobic interactions. Highly polar molecules, such as many PAs and especially their N-oxides, have a strong affinity for the polar mobile phase and thus travel through the column with minimal retention.[1]

Solutions:

  • Column Selection: Switch to a column with a more polar stationary phase. An excellent choice is an AQ-type C18 or a polar-embedded column. These columns are designed to be used with highly aqueous mobile phases and offer better retention for polar compounds.[1] A Waters ACQUITY UPLC HSS T3 column, for instance, has shown enhanced retention for polar PAs compared to a standard C18.[1]

  • Mobile Phase Modification:

  • Reduce Organic Content: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. A lower organic content increases the polarity of the mobile phase, encouraging more interaction with the stationary phase.

  • Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol. Methanol is a weaker solvent in reversed-phase HPLC and can improve the retention of polar analytes.

  • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like PAs. PAs are basic, so a slightly acidic mobile phase (e.g., using 0.1% formic acid) will ensure they are in their ionized form, which can sometimes improve retention on certain columns and enhance mass spectrometry detection.[2]

Q2: I'm observing significant peak tailing for my PA analytes. What are the likely causes and how can I achieve symmetrical peaks?

A2: Peak tailing is often a result of secondary interactions between the basic PA molecules and the stationary phase, or issues with the column itself.

Causality:

  • Silanol Interactions: Residual silanol groups on the surface of the silica-based stationary phase can interact with the basic nitrogen atom in the PA structure, leading to tailing.[3]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

  • Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can also lead to poor peak shape.[4]

Solutions:

  • Mobile Phase Additives: Add a competing base to the mobile phase, such as a low concentration of ammonia (e.g., 5 mM ammonium formate or ammonium acetate), to saturate the active sites on the stationary phase and reduce silanol interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, minimizing these secondary interactions.[3]

  • Sample Dilution: Try diluting your sample to see if the peak shape improves. If it does, column overload was likely the issue.

  • Column Maintenance:

  • Replace the guard column.

  • If the problem persists, try washing the analytical column with a strong solvent.[3] If the column is old or has been used extensively, it may need to be replaced.

Section 2: Mobile Phase and Gradient Optimization

The composition and gradient of the mobile phase are critical for achieving optimal separation of complex PA mixtures, especially when dealing with isomers.

Q3: I'm struggling to separate co-eluting isomeric PAs. How can I optimize my gradient to improve resolution?

A3: The co-elution of isomers is a significant challenge in PA analysis as they often have identical masses and similar fragmentation patterns in mass spectrometry.[5] Chromatographic separation is therefore crucial.

Causality: Isomers have very similar physicochemical properties, making them difficult to separate. A generic, steep gradient may not provide the necessary selectivity.

Solutions:

  • Shallow Gradient: Employ a very shallow gradient, especially during the elution window of the target isomers. A slow increase in the organic solvent percentage will provide more time for the subtle differences between the isomers to manifest as separation.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.

  • Temperature Optimization: Adjusting the column temperature can influence selectivity. Try running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.

  • Mobile Phase Additives: The choice of acidic modifier (e.g., formic acid vs. acetic acid) can sometimes subtly alter selectivity.

Example Starting Gradient Conditions:

Time (min)%A (0.1% Formic Acid in Water)%B (Acetonitrile)
0.0955
1.0955
10.02080
14.02080
15.0955
16.0955

This is a general-purpose gradient; for better resolution of isomers, the ramp from 5% to 80% B could be slowed down significantly.[6]

Section 3: Sample Preparation Challenges

Effective sample preparation is key to a successful analysis, as it aims to extract the PAs efficiently while removing interfering matrix components.

Q4: I'm concerned about the extraction efficiency of both the free base PAs and the highly polar PA N-oxides from my plant matrix. What is the recommended extraction solvent?

A4: The polarity difference between free base PAs and their N-oxides requires a carefully chosen extraction solvent to ensure both are recovered efficiently.

Causality: PA N-oxides are significantly more polar than their corresponding free bases. Using a nonpolar or moderately polar solvent will result in poor recovery of the N-oxides.

Solutions:

  • Acidified Aqueous/Organic Mixtures: The most effective approach is to use a polar organic solvent, like methanol or acetonitrile, mixed with a dilute aqueous acid.[7] A common and effective extraction solution is 0.05 M sulfuric acid in a 1:1 mixture of water and methanol.[8] The acid ensures that the free base PAs are protonated, increasing their solubility in the polar solvent, which already effectively dissolves the polar N-oxides.[5]

Q5: My sample extracts are very complex, and I'm experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I clean up my samples more effectively?

A5: Matrix effects are a common problem in LC-MS/MS analysis of complex samples like herbal extracts. A robust cleanup step is essential.

Causality: Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.

Solution: Solid-Phase Extraction (SPE)

  • Mixed-Mode Cation Exchange (MCX) SPE: This is a highly effective cleanup technique for PAs.[8] The basic nature of PAs allows them to be retained on the strong cation exchange sorbent, while many neutral and acidic matrix components are washed away.

Detailed Protocol: MCX SPE Cleanup
  • Conditioning: Condition an Oasis MCX cartridge (e.g., 6 cc, 150 mg) with 3 mL of methanol, followed by 3 mL of water.[8]

  • Loading: Load 2 mL of the acidic sample extract (supernatant from the initial extraction) onto the cartridge.[8]

  • Washing:

  • Wash with 2 x 5 mL of water to remove polar interferences.

  • Wash with 5 mL of methanol to remove nonpolar interferences.

  • Elution: Elute the PAs with 2 x 5 mL of a 2.5% ammonia solution in methanol. The basic elution solvent neutralizes the PAs, releasing them from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

Section 4: Mass Spectrometry Detection Issues

For sensitive and selective detection of PAs, tandem mass spectrometry (MS/MS) is the preferred method.[9]

Q6: I'm setting up a new LC-MS/MS method for PA analysis. What are the key considerations for the MS parameters?

A6: Proper optimization of MS parameters is critical for achieving the required sensitivity for trace-level PA analysis.

Key Considerations:

  • Ionization Mode: Positive electrospray ionization (+ESI) is the most common and effective mode for PA analysis due to the ionizable nitrogen in their structure.[2]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice. It offers excellent sensitivity and selectivity. You will need to optimize the precursor ion (typically [M+H]+) and at least two product ions for each analyte, along with the collision energy (CE) and declustering potential (DP).[6]

  • Isomer-Specific Transitions: When possible, identify product ions that can help differentiate between co-eluting isomers. However, be aware that isomers often have very similar fragmentation patterns.[5]

Troubleshooting Workflow for Poor HPLC Performance

G start Poor Peak Shape or No Retention Observed q1 Are peaks fronting or tailing? start->q1 q2 Are analytes eluting at void volume? start->q2 sol_tailing Check for secondary interactions: - Use end-capped column - Add competing base to mobile phase - Check for column overload/contamination q1->sol_tailing Yes sol_retention Improve retention: - Use polar-embedded/AQ column - Decrease initial % organic - Try a weaker organic solvent (MeOH) q2->sol_retention Yes

Caption: Decision tree for initial HPLC troubleshooting.

References

  • Bedi, S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • El-Shazly, A., & Wink, M. (2014). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. Available at: [Link]

  • Bedi, S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. PMC - NIH. Available at: [Link]

  • Kowalska, K., & Bączek, T. (2024). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. MDPI. Available at: [Link]

  • Mroczek, T., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega. Available at: [Link]

  • Livshultz, T., et al. (2018). HPLC-MS detection of pyrrolizidine alkaloids and their N-oxides in herbarium specimens dating back to the 1850s. NIH. Available at: [Link]

  • Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Available at: [Link]

  • Unknown Author. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Available at: [Link]

  • Bedi, S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. NIH. Available at: [Link]

  • Wang, Z., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Available at: [Link]

  • Martins, C., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI. Available at: [Link]

  • Tölgyesi, L. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies. Available at: [Link]

  • Martins, C., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. PubMed. Available at: [Link]

  • Loureiro, S., et al. (2023). Chromatographic Methods for Detection and Quantification of Pyrrolizidine Alkaloids in Flora, Herbal Medicines, and Food: An Overview. PubMed. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Unknown Author. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Unknown Author. (2020). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

Sources

Technical Support Center: Optimizing Pyrrolizidine Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of pyrrolizidine alkaloids (PAs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the complex process of isolating PAs from challenging matrices. Here, you will find scientifically grounded protocols, answers to frequently asked questions, and solutions to common experimental hurdles, all aimed at enhancing the accuracy and efficiency of your analytical workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the extraction of pyrrolizidine alkaloids, providing concise, evidence-based answers.

1. What is the most effective solvent for extracting pyrrolizidine alkaloids?

The choice of solvent is critical and depends on the sample matrix and the specific PAs being targeted. Generally, polar solvents are more efficient for extracting both the free base PAs and their N-oxides.[1] A common and effective approach is the use of a dilute aqueous acid solution, such as 0.05 M sulfuric acid or a methanol-water mixture containing a small percentage of acid (e.g., 2% formic acid).[1][2] The acidic conditions protonate the alkaloids, increasing their solubility in the aqueous phase.

2. How can I minimize the co-extraction of interfering compounds?

Minimizing co-extractives is crucial for clean chromatograms and accurate quantification. A key strategy is the implementation of a robust clean-up step after the initial extraction. Solid-Phase Extraction (SPE) is highly effective for this purpose.[1] Strong cation exchange (SCX) cartridges are particularly useful as they retain the protonated PAs while allowing neutral and anionic interfering compounds to be washed away.[1][3]

3. What is the role of N-oxides and how should they be handled during extraction?

Pyrrolizidine alkaloids often exist in plants as both free bases and their corresponding N-oxides.[4] N-oxides are more polar and can be more challenging to extract from acidic solutions.[4] For a total PA content analysis, a reduction step can be employed to convert the N-oxides to their parent alkaloids. This is often achieved by adding zinc dust to the acidic extract.[3][4][5] However, if you need to quantify both forms separately, the reduction step should be omitted, and the analytical method (typically LC-MS/MS) must be optimized to detect both species.[1]

4. What are the main challenges in the LC-MS/MS analysis of pyrrolizidine alkaloids?

The primary challenges in LC-MS/MS analysis of PAs include:

  • Matrix effects: Co-eluting matrix components can suppress or enhance the ionization of PAs, leading to inaccurate quantification.[6] Matrix-matched calibration standards are often necessary to compensate for these effects.[7]

  • Isomeric compounds: Many PAs are structural isomers, making their chromatographic separation difficult.[1] Optimized chromatographic conditions are essential to resolve these isomers.

  • Limited availability of certified reference standards: The vast number of known PAs (over 600) compared to the limited commercially available standards (around 30) poses a significant challenge for comprehensive quantification.[6]

5. Is the QuEChERS method suitable for pyrrolizidine alkaloid extraction?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully adapted for the extraction of PAs from various food matrices, particularly honey and herbs.[8][9][10][11][12] It offers a simpler and faster alternative to traditional liquid-liquid or solid-phase extraction methods.[10][13] However, modifications to the standard QuEChERS protocol, such as the use of an acidic extraction solvent, are often necessary to achieve good recoveries of PAs.[8]

II. Troubleshooting Common Extraction Issues

This guide provides solutions to common problems encountered during the extraction of pyrrolizidine alkaloids.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of PAs - Incomplete extraction: The solvent may not be optimal for the matrix, or the extraction time/technique may be insufficient.- Loss during clean-up: The SPE cartridge may not be appropriate, or the elution solvent may be too weak.- Degradation of PAs: Prolonged exposure to high temperatures or strong acids/bases can degrade some PAs.[1]- Optimize extraction solvent: Try different acidic methanol or aqueous acid solutions.[1][14]- Increase extraction efficiency: Employ techniques like sonication or microwave-assisted extraction.[1]- Verify SPE protocol: Ensure the cartridge is properly conditioned and that the elution solvent is strong enough (e.g., ammoniated methanol for SCX cartridges).[15]- Avoid harsh conditions: Minimize extraction time and temperature where possible.
Poor Reproducibility - Sample inhomogeneity: The PAs may not be evenly distributed throughout the sample matrix.- Inconsistent sample preparation: Variations in grinding, weighing, or solvent volumes can lead to inconsistent results.- Variable SPE performance: Inconsistent packing or channeling in SPE cartridges can affect recovery.- Homogenize samples thoroughly: Grind solid samples to a fine, uniform powder.- Standardize procedures: Use precise measurements for all steps of the protocol.- Use high-quality SPE cartridges: Ensure cartridges are from a reputable supplier and are used consistently.
Significant Matrix Effects - Insufficient clean-up: Co-extracted matrix components are interfering with ionization in the mass spectrometer.- High sample concentration: Injecting a highly concentrated extract can overload the analytical system.- Improve the clean-up step: Consider using a different type of SPE cartridge (e.g., combining reversed-phase and ion-exchange) or adding a liquid-liquid partitioning step.- Dilute the final extract: This can help to reduce the concentration of interfering compounds.- Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
Low Recovery of N-oxides - N-oxides are more polar: They may not be efficiently extracted with less polar solvents.- Adsorption to surfaces: N-oxides can adsorb to glass surfaces.- Use a highly polar extraction solvent: Acidified aqueous solutions are generally effective.[1]- Use plasticware: Minimize contact with glass surfaces where possible.

III. Optimized Extraction Protocols

The following are detailed, step-by-step methodologies for the extraction of pyrrolizidine alkaloids from common complex matrices.

A. Extraction of PAs from Plant Material (e.g., Herbs, Teas)

This protocol is based on a widely used acidic extraction followed by SPE clean-up.

1. Sample Preparation: a. Grind the dried plant material to a fine powder using an analytical mill. b. Accurately weigh 1-2 g of the homogenized powder into a 50 mL centrifuge tube.[7]

2. Extraction: a. Add 20 mL of 0.05 M sulfuric acid in a 1:1 (v/v) water:methanol solution to the centrifuge tube. b. Vortex the tube for 10 minutes to ensure thorough mixing. c. Centrifuge the tube at 5000 x g for 10 minutes. d. Carefully decant the supernatant into a clean tube.

3. Solid-Phase Extraction (SPE) Clean-up (using Oasis MCX cartridges): a. Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 6 cc, 150 mg) by passing 3 mL of methanol followed by 3 mL of water. b. Loading: Load 2 mL of the supernatant from step 2d onto the conditioned cartridge. c. Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering compounds. d. Elution: Elute the PAs from the cartridge with a basic solution, such as 2.5% ammoniacal methanol.[15] e. Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of methanol/water, 5/95, v/v).[15][16]

B. Extraction of PAs from Honey

This protocol is adapted from established methods for PA analysis in honey.[5]

1. Sample Preparation: a. Homogenize the honey sample by stirring. b. Weigh 2-10 g of the homogenized honey into a 50 mL centrifuge tube.[5][15]

2. Extraction: a. Add 20-30 mL of 0.05 M sulfuric acid to the centrifuge tube.[5][15] b. Shake the tube until the honey is completely dissolved. c. (Optional) Reduction of N-oxides: To determine the total PA content, add approximately 1 g of zinc dust to the solution and let it react overnight to reduce N-oxides to their parent alkaloids.[5] d. Centrifuge the tube at 4000-5000 x g for 10 minutes.[5] e. Filter the supernatant through a cellulose filter.[5]

3. Solid-Phase Extraction (SPE) Clean-up (using Oasis MCX cartridges): a. Conditioning: Condition an Oasis MCX SPE cartridge as described in the plant material protocol. b. Loading: Load the filtered supernatant from step 2e onto the conditioned cartridge. c. Washing: Wash the cartridge with 6 mL of water and 6 mL of methanol. d. Elution: Elute the PAs with an ammoniated methanol solution.[15] e. Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC-MS/MS system.[15]

IV. Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for pyrrolizidine alkaloid extraction.

PA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Analysis Homogenization Sample Homogenization (Grinding/Stirring) Weighing Weighing Homogenization->Weighing Solvent_Addition Addition of Acidic Extraction Solvent Weighing->Solvent_Addition Extraction_Method Extraction (Vortexing/Sonication) Solvent_Addition->Extraction_Method Centrifugation Centrifugation Extraction_Method->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Conditioning SPE Cartridge Conditioning Supernatant_Collection->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying Drying Down Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General workflow for the extraction of pyrrolizidine alkaloids.

SPE_Cleanup_Decision_Tree Start Crude Extract Question1 Primary Goal? Start->Question1 Total_PA Total PA Content Question1->Total_PA Total PAs Separate_Forms Separate PAs and N-Oxides Question1->Separate_Forms Separate Forms SCX_SPE Strong Cation Exchange (SCX) SPE Total_PA->SCX_SPE RP_SPE Reversed-Phase (C18) SPE Separate_Forms->RP_SPE Elution_SCX Elute with Ammoniated Methanol SCX_SPE->Elution_SCX Elution_RP Elute with Methanol RP_SPE->Elution_RP Analysis LC-MS/MS Analysis Elution_SCX->Analysis Elution_RP->Analysis

Caption: Decision tree for selecting an appropriate SPE clean-up strategy.

V. References

  • Al-Taher, F., Li, Z., & El-Kersh, D. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(15), 4993. [Link]

  • Unknown. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. [Link]

  • Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

  • Wiedenfeld, H., & Edgar, J. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(9), 2219. [Link]

  • Wiedenfeld, H., & Edgar, J. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(9), 2219. [Link]

  • Betteridge, K., Cao, Y., & Colegate, S. M. (2004). Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. Journal of Agricultural and Food Chemistry, 52(21), 6664–6672. [Link]

  • Kowalczyk, E., Kwiatek, K., & Bocian, S. (2018). Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. Journal of the Hellenic Veterinary Medical Society, 69(4), 1279–1288. [Link]

  • Wiedenfeld, H., & Edgar, J. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(9), 2219. [Link]

  • Betteridge, K., Cao, Y., & Colegate, S. M. (2004). Solid-phase extraction and LC-MS analysis of pyrrolizidine alkaloids in honeys. Journal of Agricultural and Food Chemistry, 52(21), 6664–6672. [Link]

  • Rüb, D., & Lachenmeier, D. W. (2020). Sulfonated halloysite nanotubes as a novel cation exchange material for solid phase extraction of toxic pyrrolizidine alkaloids. Analytical Methods, 12(4), 481–488. [Link]

  • Rüb, D., & Lachenmeier, D. W. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. Molecules, 27(19), 6489. [Link]

  • German Federal Institute for Risk Assessment (BfR). (2014). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]

  • German Federal Institute for Risk Assessment (BfR). (2014). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

  • Prestes, O. D., Friggi, C. A., Adaime, M. B., & Zanella, R. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega, 4(26), 21893–21899. [Link]

  • Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]

  • Mroczek, T., Widelski, J., & Głowniak, K. (2006). Comprehensive extraction of pyrrolizidine alkaloids from plant material. Chemia Analityczna, 51(4), 567-580. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 13(3), 485. [Link]

  • Casado-Berrocal, A., González-Gómez, D., & Dorado-Moreno, M. (2022). QuEChERS Application to the Determination of Pyrrolizidine Alkaloids. Encyclopedia, 2(2), 992-1004. [Link]

  • Unknown. (n.d.). alkaloids and extraction of alkaloids. [Link]

  • Casado-Berrocal, A., González-Gómez, D., & Dorado-Moreno, M. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Foods, 11(9), 1234. [Link]

  • Ferrara, F., Zuorro, A., & Lavecchia, R. (2023). QuEChERS method combined to liquid chromatography high-resolution mass spectrometry for the accurate and sensitive simultaneous determination of pyrrolizidine and tropane alkaloids in cereals and spices. Journal of Mass Spectrometry, 58(10), e4969. [Link]

  • Casado-Berrocal, A., González-Gómez, D., & Dorado-Moreno, M. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136473. [Link]

  • Unknown. (2006). Questions regarding Alkaloid / Acid-Base Extractions. Sciencemadness Discussion Board. [Link]

  • Kowalczyk, E., & Kwiatek, K. (2021). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules, 26(11), 3149. [Link]

  • Unknown. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Casado-Berrocal, A., González-Gómez, D., & Dorado-Moreno, M. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Foods, 11(9), 1234. [Link]

  • Al-Taher, F., Li, Z., & El-Kersh, D. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(15), 4993. [Link]

  • Unknown. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Unknown. (n.d.). Can someone explain to me how acid base extractions work? Reddit. [Link]

  • Mroczek, T., Widelski, J., & Głowniak, K. (2006). Optimization of Extraction of Pyrrolizidine Alkaloids From Plant Material. Chemical Analysis (Warsaw), 51(4), 567-580. [Link]

  • Lin, Y., Chen, Y., & Li, Y. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 13(7), 1032. [Link]

  • Chen, J., & Li, S. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 13(4), 556. [Link]

  • Kowalczyk, E., Kwiatek, K., & Bocian, S. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Hellenic Veterinary Medical Society, 69(4), 1279–1288. [Link]

  • Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 13(3), 485. [Link]

  • Shimshoni, J. A. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. LCGC North America, 36(11), 822-827. [Link]

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. [Link]

  • Al-Taher, F., Li, Z., & El-Kersh, D. M. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(15), 4993. [Link]

  • Mulder, P. P. J., Beumer, C. C., & van der Meulen, J. D. (2018). Occurrence of pyrrolizidine alkaloids in animal- and plant-derived food: results of a survey across Europe. Food Additives & Contaminants: Part A, 35(5), 968–979. [Link]

  • MSD Veterinary Manual. (n.d.). Pyrrolizidine Alkaloidosis in Animals. [Link]

Sources

minimizing side reactions in the derivatization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals navigating the complexities of modifying this unique molecule. Due to its trifunctional nature—possessing a pyrrolizidine core, a ketone, and a bridgehead carboxylic acid—this compound presents specific challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you minimize side reactions and achieve high-yield, high-purity products.

Core Challenges in Derivatization

The primary difficulty in derivatizing this molecule arises from the electronic and steric interplay of its three functional groups. The β-keto acid moiety is inherently unstable, the tertiary amine of the pyrrolizidine ring is nucleophilic and basic, and the ketone is electrophilic. A successful strategy requires a nuanced approach that anticipates and mitigates potential side reactions.

Core_Challenges cluster_molecule This compound cluster_reactions Potential Side Reactions Molecule Key Reactive Sites Decarboxylation Decarboxylation (Loss of CO2) Molecule->Decarboxylation β-Keto Acid Moiety (Heat/Acid/Base Sensitive) N_Oxidation N-Oxidation of Pyrrolizidine Core Molecule->N_Oxidation Tertiary Amine Ketone_Reaction Side Reactions at Ketone Molecule->Ketone_Reaction 3-Oxo Group Epimerization Epimerization (Loss of Stereochemistry) Molecule->Epimerization α-Carbon to Ketone Workflow decision decision process process start Start: 3-oxo-pyrrolizine carboxylic acid decision_protect decision_protect start->decision_protect Is ketone protection needed? end_node Final Derivative process_protect process_protect decision_protect->process_protect Yes (Recommended) decision_deriv Choose Derivatization: Amide or Ester? decision_protect->decision_deriv No (High Risk of Side Reactions) process_protect->decision_deriv Proceed with Protected Acid process_amide Protocol 2: Amidation (EDC/HOBt, 0°C -> RT) decision_deriv->process_amide Amide process_ester Mild Esterification (e.g., via Acid Chloride) decision_deriv->process_ester Ester decision_deprotect Deprotect Ketone? process_amide->decision_deprotect process_ester->decision_deprotect decision_deprotect->end_node No (Final Product is Acetal-Protected) process_deprotect Protocol 4: Acidic Hydrolysis (Mild Conditions) decision_deprotect->process_deprotect Yes process_deprotect->end_node

Technical Support Center: Enhancing the Stability of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in solution. We understand the critical importance of maintaining the integrity of your experimental compounds and have developed this resource based on extensive in-house expertise and a thorough review of established scientific principles.

Introduction to Stability Challenges

This compound is a unique bicyclic molecule with a pyrrolizine core.[1] Its structure, which includes a ketone and a carboxylic acid, presents specific stability challenges in solution.[1] Understanding the potential degradation pathways is the first step in developing a robust experimental or formulation strategy. The primary concerns for compounds with similar structural motifs, such as β-keto acids and pyrrolizidine alkaloids, include susceptibility to decarboxylation, hydrolysis, oxidation, and pH-dependent reactions.[2][3]

This guide will walk you through frequently asked questions and provide detailed troubleshooting protocols to help you mitigate these stability issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound appears to be degrading in aqueous solution. What is the most likely degradation pathway?

Answer:

Based on the structure of this compound, which contains a ketone group beta to a carboxylic acid, the most probable degradation pathway is decarboxylation .[2] This reaction involves the loss of the carboxylic acid group as carbon dioxide and is often accelerated by heat and acidic conditions.[2]

Another potential pathway, given the pyrrolizidine alkaloid-like core, is hydrolysis, particularly if the solution is alkaline.[3][4] Oxidation is also a possibility, especially in the presence of atmospheric oxygen and certain metal ions.[5][6]

Troubleshooting Guide: Identifying the Primary Degradation Pathway

This workflow will help you systematically identify the dominant degradation mechanism affecting your compound.

Degradation_Pathway_Identification start Observe Compound Degradation ph_study pH Stress Study (pH 2, 7, 10) start->ph_study temp_study Temperature Stress Study (4°C, RT, 40°C) start->temp_study atmosphere_study Atmosphere Study (Air vs. Inert Gas) start->atmosphere_study analysis Analyze Samples by HPLC/LC-MS ph_study->analysis temp_study->analysis atmosphere_study->analysis decarboxylation Degradation at low pH & high temp suggests Decarboxylation analysis->decarboxylation hydrolysis Degradation at high pH suggests Hydrolysis analysis->hydrolysis oxidation Degradation in air suggests Oxidation analysis->oxidation

Caption: Workflow to identify the primary degradation pathway.

Experimental Protocol: Stress Testing
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).

  • Preparation of Test Solutions:

    • pH Study: Dilute the stock solution into three different buffers: pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., Phosphate Buffered Saline), and pH 10 (e.g., Carbonate-Bicarbonate buffer).

    • Temperature Study: Prepare aliquots of the compound in a neutral buffer (pH 7) and incubate them at 4°C, room temperature (approx. 25°C), and 40°C.

    • Atmosphere Study: Prepare two sets of aliquots in a neutral buffer. Sparge one set with an inert gas (e.g., nitrogen or argon) before sealing. Leave the other set exposed to air.

  • Time Points: Collect samples from each condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound and identify any degradation products.[7][8]

FAQ 2: How can I improve the stability of my compound in solution for short-term experiments?

Answer:

For short-term experimental use, controlling the solution environment is key. Based on the likely degradation pathways, the following strategies are recommended:

  • pH Control: Maintaining a neutral to slightly alkaline pH is crucial. The decarboxylation of β-keto acids is significantly faster in their protonated form, which is favored in acidic conditions.[2] By keeping the solution at a neutral or slightly alkaline pH, the carboxylic acid group will be deprotonated, rendering it more stable.[2]

  • Temperature Control: Lower temperatures slow down most chemical reactions, including degradation.[5] Whenever possible, prepare solutions fresh and keep them on ice or at 4°C.

  • Use of Antioxidants: If oxidation is suspected, the addition of antioxidants can be beneficial.[6]

Recommended Buffer Systems for Enhanced Stability
Buffer SystemRecommended pH RangeConcentration (mM)Rationale
Phosphate Buffer6.5 - 7.510 - 50Maintains a stable neutral pH, minimizing acid-catalyzed decarboxylation.[5]
Borate Buffer8.0 - 9.010 - 50Provides a slightly alkaline environment to further stabilize the carboxylate anion.
TRIS Buffer7.0 - 8.010 - 50A common biological buffer that can be used if phosphate is incompatible with the assay.
FAQ 3: I need to prepare a formulation for long-term storage. What are the best strategies?

Answer:

For long-term stability, more comprehensive formulation strategies are necessary. These aim to restrict the mobility of the compound and protect it from environmental factors.

  • Lyophilization (Freeze-Drying): Removing the solvent can significantly enhance stability by preventing solution-based degradation reactions. The lyophilized powder should be stored at low temperatures under an inert atmosphere.

  • Encapsulation: Techniques like microencapsulation or complexation with cyclodextrins can create a protective barrier around the molecule, shielding it from moisture, oxygen, and light.[5][9]

  • Solid Dispersions: For compounds with poor solubility and stability, creating an amorphous solid dispersion can improve both characteristics.[10][11] This involves dispersing the compound in a hydrophilic carrier.

Workflow for Long-Term Formulation Development

Formulation_Development start Need for Long-Term Stability solubility_check Assess Aqueous Solubility start->solubility_check lyophilization Lyophilization solubility_check->lyophilization Good encapsulation Encapsulation (e.g., Cyclodextrins) solubility_check->encapsulation Moderate solid_dispersion Solid Dispersion solubility_check->solid_dispersion Poor stability_testing Accelerated Stability Testing (ICH Guidelines) lyophilization->stability_testing encapsulation->stability_testing solid_dispersion->stability_testing final_formulation Select Optimal Formulation stability_testing->final_formulation

Caption: Decision tree for selecting a long-term formulation strategy.

FAQ 4: Which analytical techniques are best for monitoring the stability of this compound?

Answer:

A robust, stability-indicating analytical method is essential to accurately quantify the parent compound and detect any degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used technique for stability testing due to its sensitivity and accuracy.[7] A reversed-phase C18 column is often a good starting point. The mobile phase composition can be optimized to achieve good separation of the parent compound from any potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly powerful as it not only separates the components but also provides mass information, which is invaluable for identifying the structure of unknown degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and its degradants, helping to definitively elucidate degradation pathways.[7]

Protocol: Setting up a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will help to elute any less polar degradation products.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. If the chromophore is weak, a more universal detector like a Charged Aerosol Detector (CAD) or mass spectrometer may be necessary.

  • Forced Degradation Study: To validate that the method is stability-indicating, perform a forced degradation study. Intentionally degrade the compound under harsh conditions (e.g., strong acid, strong base, high heat, oxidation) and ensure that the degradation products are well-separated from the parent peak.

References
  • Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
  • Ascent+. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • PubMed. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • National Institutes of Health. (n.d.). In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation.
  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development.
  • ACS Publications. (n.d.). pH Dependence of the Aqueous Photochemistry of α-Keto Acids.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • National Institutes of Health. (n.d.). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations.
  • Smolecule. (n.d.). 2-methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylicacid.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

Sources

Technical Support Center: Method Validation for Trace-Level Detection of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical validation of pyrrolizidine alkaloids (PAs). This resource is designed for researchers, analytical scientists, and quality control professionals working on the trace-level detection and quantification of these toxic contaminants in complex matrices such as herbal products, food supplements, honey, and teas.

Pyrrolizidine alkaloids are naturally occurring toxins that can contaminate raw materials and finished products, posing a significant health risk due to their hepatotoxic and carcinogenic properties.[1][2] Regulatory bodies worldwide, including the European Commission, have established stringent maximum levels for PAs in various consumer products, necessitating robust and validated analytical methods for their detection at trace levels.[1][3]

This guide provides in-depth, field-proven insights into method validation, troubleshooting common issues, and ensuring the scientific integrity of your results, grounded in international regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5][6][7]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development and validation of analytical methods for PAs.

Q1: Which regulatory guidelines should I follow for validating my analytical method for PAs?

A1: Your validation protocol must be grounded in established regulatory frameworks to ensure data integrity and acceptance. The primary guideline to follow is the ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures .[7][8][9] This guideline, adopted by major regulatory agencies like the FDA and EMA, outlines the necessary validation characteristics and the experimental data required.[5][7][10][11]

Key validation parameters detailed in ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed using recovery studies.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

For methods intended for analyzing samples from clinical trials or bioequivalence studies, the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation also provides relevant, detailed recommendations.[14][15][16][17][18]

Q2: What is the most common analytical technique for trace-level PA analysis, and why?

A2: The industry standard for the quantitative analysis of PAs at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[3][19][20][21] This technique offers the necessary sensitivity and selectivity to meet the stringent regulatory limits, which can be as low as 1 µg/kg for certain products.[1][2]

The key advantages of LC-MS/MS for PA analysis are:

  • High Sensitivity: Capable of achieving the low Limits of Quantitation (LOQs) required by regulations like (EU) 2020/2040.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target PAs even in highly complex matrices, minimizing interferences.

  • Simultaneous Analysis: It enables the simultaneous detection and quantification of a wide range of PAs and their N-oxide forms in a single analytical run.[19][21]

  • No Derivatization Required: Unlike Gas Chromatography (GC-MS), LC-MS/MS can directly analyze the thermally unstable PA N-oxides without a chemical derivatization step, simplifying sample preparation.[19][20]

Q3: What are "matrix effects," and how can I mitigate them in my PA analysis?

A3: Matrix effects are a significant challenge in LC-MS/MS analysis, referring to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[22] This can manifest as ion suppression (signal decrease) or ion enhancement (signal increase), leading to inaccurate quantification.[22][23]

Causality: Matrix components (e.g., salts, sugars, lipids, polyphenols) can compete with the target PAs for ionization in the electrospray source or alter the droplet formation and evaporation process.

Mitigation Strategies:

  • Effective Sample Cleanup: The most critical step. Use Solid-Phase Extraction (SPE) with a strong cation exchange (SCX or MCX) stationary phase. PAs are basic and will be retained under acidic conditions, allowing matrix interferences to be washed away.[23][24]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for systematic errors caused by matrix effects, as the standards and samples will experience similar ion suppression or enhancement.[23][25][26]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective approach. An SIL-IS for a target PA will have nearly identical chemical properties and chromatographic retention time, and will therefore experience the same matrix effects as the native analyte. The ratio of the analyte to the IS signal is used for quantification, effectively canceling out the matrix effect.

  • Chromatographic Separation: Optimize the UPLC/HPLC method to separate PAs from the bulk of the matrix components, preventing them from co-eluting and entering the mass spectrometer at the same time.

Q4: Why is the chromatographic separation of PA isomers so challenging?

A4: The analysis is complicated by the existence of numerous structural isomers (compounds with the same molecular weight and elemental composition) and stereoisomers.[19] These isomers often produce identical precursor and product ions in the mass spectrometer, making them indistinguishable by MS/MS alone.

Causality: Isomers like lycopsamine/intermedine or senecionine/integerrimine have very similar physicochemical properties, leading to co-elution on standard reversed-phase columns.[19] EU Regulation 2020/2040 specifically lists several PAs that are known to co-elute with others, requiring their sum to be reported.[1]

Solutions:

  • High-Resolution Chromatography: Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns to achieve higher peak efficiency and better resolution.

  • Optimized Mobile Phases: Experiment with different mobile phase compositions and gradients. While acidic mobile phases are common, some methods employ dual-condition chromatography (acidic and basic) to resolve specific isomeric groups.

  • Column Chemistry: Test different stationary phase chemistries beyond standard C18 to exploit alternative separation mechanisms.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during method validation and routine analysis.

Issue 1: Poor Analyte Recovery (<70%)
Potential Cause Diagnostic Check Recommended Solution
Inefficient Extraction Review extraction solvent and conditions. PAs are typically basic compounds.Ensure the extraction solvent is sufficiently acidic (e.g., 0.05 M sulfuric acid or 0.1% formic acid in a water/methanol mixture) to protonate the PAs and facilitate their dissolution.[24] Increase extraction time or use mechanical shaking/sonication.
Suboptimal SPE Cleanup Verify SPE cartridge conditioning, loading, washing, and elution steps.Conditioning/Equilibration: Ensure proper wetting of the sorbent. Loading: Do not exceed the cartridge capacity. Ensure the pH of the sample load is acidic to promote retention on cation exchange sorbents. Washing: Use a weak organic solvent (e.g., methanol) to remove non-polar interferences without eluting the PAs. Elution: Use a basic elution solvent (e.g., 5% ammonia in methanol) to neutralize the PAs and release them from the cation exchange sorbent.[24][27]
Analyte Degradation Analyze samples immediately after preparation. Check stability of stock solutions.Store stock solutions at -20°C. Perform short-term stability tests of processed samples at autosampler temperature. Some PAs may be sensitive to light or temperature.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Diagnostic Check Recommended Solution
Inconsistent Sample Homogenization Visually inspect samples for uniformity, especially for solid matrices like herbs and spices.Use a high-performance grinder or mill to ensure a fine, homogeneous powder. For viscous samples like honey, ensure thorough mixing before weighing.
Inaccurate Pipetting Verify the calibration of all pipettes, especially for preparing standards and adding internal standards.Use calibrated positive displacement pipettes for viscous or organic solutions. Ensure consistent technique among all analysts.
Matrix Inhomogeneity Analyze multiple sub-samples from the same source material.Increase the initial sample weight to get a more representative aliquot. Ensure the entire laboratory sample is homogenized before taking analytical portions.[28]
LC-MS System Instability Monitor system pressure, retention time, and peak area of a repeatedly injected QC standard.Equilibrate the LC system until a stable baseline and consistent pressure are achieved. Clean the MS ion source if signal intensity is drifting downwards.
Issue 3: LOQ is Too High / Fails to Meet Regulatory Requirements
Potential Cause Diagnostic Check Recommended Solution
Significant Ion Suppression Perform a post-extraction spike experiment to quantify matrix effects.Implement a more rigorous sample cleanup protocol (see Mitigation Strategies for Matrix Effects, FAQ Q3).[22] Dilute the final extract, if sensitivity allows, to reduce the concentration of matrix components.
Suboptimal MS/MS Parameters Infuse individual PA standards to optimize precursor/product ion selection and collision energies.For each PA, select at least two MRM transitions (a quantifier and a qualifier) for confident identification and quantification.[23] Ensure dwell times are sufficient to acquire at least 12-15 data points across each chromatographic peak.
Inefficient Sample Concentration Review the final evaporation and reconstitution step.Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of a solvent compatible with the initial mobile phase to maximize concentration. Avoid reconstituting in a solvent that is much stronger than the mobile phase, as this can cause peak distortion.

Experimental Workflows & Protocols

Workflow 1: General Sample Preparation for PAs in Herbal Materials

This protocol is a generalized workflow based on common methodologies cited in the literature.[24][27] It should be optimized and validated for each specific matrix.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) Cleanup cluster_2 Final Preparation & Analysis Homogenization 1. Homogenization Weigh 1g of finely ground herbal material. Extraction 2. Acidic Extraction Add 20 mL of 0.05M H2SO4 in 50% Methanol. Vortex/shake. Homogenization->Extraction Centrifugation1 3. Centrifugation 5000g for 10 min. Extraction->Centrifugation1 Supernatant_Collection 4. Collect Supernatant Centrifugation1->Supernatant_Collection SPE_Condition 5. Condition SPE Cartridge (Oasis MCX) 3 mL MeOH, then 3 mL H2O. Supernatant_Collection->SPE_Condition Proceed to Cleanup SPE_Load 6. Load Sample Load 2 mL of supernatant. SPE_Condition->SPE_Load SPE_Wash 7. Wash Cartridge 6 mL H2O, then 6 mL MeOH. SPE_Load->SPE_Wash SPE_Elute 8. Elute PAs 6 mL of 5% NH4OH in MeOH. SPE_Wash->SPE_Elute Evaporation 9. Evaporation Evaporate eluate to dryness under N2 stream. SPE_Elute->Evaporation Proceed to Concentration Reconstitution 10. Reconstitution Reconstitute in 200 µL of initial mobile phase. Evaporation->Reconstitution Analysis 11. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for PA extraction and cleanup from herbal matrices.

Workflow 2: Method Validation Logic

This diagram illustrates the logical flow and relationship between key validation parameters as defined by ICH Q2(R2).

G Specificity Specificity (Discrimination from matrix & interferences) Linearity Linearity (Proportionality of response) Specificity->Linearity Affects Accuracy Accuracy / Trueness (Closeness to true value) Specificity->Accuracy Affects Precision Precision (Repeatability & Intermediate Precision) Specificity->Precision Affects Range Range (Operational concentration interval) Linearity->Range Defines Accuracy->Range Defines Precision->Range Defines LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Precision->LOQ Determines System_Suitability System Suitability (Daily performance check) Range->System_Suitability Monitored by LOD Limit of Detection (LOD) (Lowest detectable amount) LOQ->LOD LOQ->System_Suitability Monitored by LOD->System_Suitability Monitored by Method_Dev Analytical Method Development Method_Dev->Specificity Method_Dev->Linearity Method_Dev->Accuracy Method_Dev->Precision Validation_Protocol Validation Protocol (Pre-defined plan) Validation_Protocol->Method_Dev

Caption: Interrelationship of analytical method validation parameters.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. [Link]

  • LC-MS/MS for Analysis of Pyrrolizidine Alkaloids - LabRulez LCMS. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS - Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • New regulation for pyrrolizidine alkaloids - Phytocontrol. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - NIH. [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - NIH. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - ResearchGate. [Link]

  • Commission Implementing Regulation (EU) 2023/2783 of 14 December 2023 laying down the methods of sampling and analysis for the - EUR-Lex - European Union. [Link]

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. [Link]

  • Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. [Link]

  • New EU maximum levels for pyrrolizidine alkaloids - GBA Group. [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using - Waters Corporation. [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF - ResearchGate. [Link]

  • 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas - Shimadzu. [Link]

  • Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes | ACS Omega. [Link]

Sources

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of pyrrolizidine alkaloids (PAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common and significant challenge in the accurate quantification of PAs in complex samples.

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species.[1][2][3] Their presence in the food chain, including honey, herbal teas, spices, and pollen, poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[2][4][5] Consequently, regulatory bodies have established stringent maximum limits for PAs in various foodstuffs, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for PA analysis due to its high sensitivity and selectivity.[1] However, the diverse and complex nature of food and botanical matrices introduces significant challenges, primarily in the form of matrix effects. These effects, caused by co-eluting endogenous compounds, can lead to ion suppression or enhancement, compromising the accuracy and reliability of analytical results.[1][7]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you effectively mitigate matrix effects in your PA analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the LC-MS/MS analysis of pyrrolizidine alkaloids, with a focus on diagnosing and resolving matrix-related issues.

Problem 1: Inconsistent Analyte Response and Poor Reproducibility

Symptoms:

  • Significant variation in peak areas for the same concentration of analyte across different sample injections.

  • High relative standard deviations (%RSD) for quality control samples.

Possible Causes & Solutions:

  • Inadequate Sample Cleanup: Complex matrices like herbal teas, honey, and pollen contain numerous compounds that can interfere with the ionization of PAs.[7][8]

    • Solution: Implement a robust solid-phase extraction (SPE) cleanup. Cation-exchange cartridges are particularly effective for purifying basic compounds like pyrrolizidine alkaloids.[1][9][10] An acidic extraction followed by SPE cleanup can significantly reduce matrix components.[1]

  • Variable Matrix Composition: Even within the same sample type (e.g., different types of honey), the matrix composition can vary, leading to inconsistent matrix effects.

    • Solution: Employ matrix-matched calibration. Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][11][12] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.

  • Insufficient Chromatographic Separation: Co-elution of matrix components with your target analytes is a primary cause of ion suppression.[13]

    • Solution: Optimize your LC method. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and adjust the gradient elution profile to improve the separation of PAs from interfering compounds.[10][13][14] A shallower gradient can sometimes enhance separation and reduce co-elution.[13]

Problem 2: Low Analyte Signal and Poor Sensitivity (Ion Suppression)

Symptoms:

  • Difficulty in achieving the required limits of detection (LOD) and quantification (LOQ).

  • Significantly lower analyte response in sample extracts compared to neat standards.

Possible Causes & Solutions:

  • High Concentration of Co-eluting Matrix Components: The sheer abundance of other molecules in the sample extract can compete with PAs for ionization in the MS source.[7]

    • Solution 1: Sample Dilution: A simple and often effective strategy is to dilute the sample extract.[12][14] This reduces the concentration of both the analytes and the interfering matrix components. However, be mindful that dilution will also raise your detection limits, so it may not be suitable for trace-level analysis.[12]

    • Solution 2: Enhanced Sample Cleanup: As mentioned previously, a more rigorous cleanup protocol, such as SPE, is crucial.[13] The goal is to physically remove as many interfering compounds as possible before analysis.[12]

  • Instrument Source Contamination: Over time, the accumulation of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.

    • Solution: Regular cleaning and maintenance of the mass spectrometer's ion source are essential. Additionally, using a divert valve to direct the initial and final portions of the chromatographic run (which often contain highly retained matrix components) to waste can help minimize source contamination.[15]

Problem 3: Inaccurate Quantification and Poor Recovery

Symptoms:

  • Spike recovery experiments show values significantly outside the acceptable range (typically 80-120%).

  • Quantified amounts do not align with expected values or other analytical methods.

Possible Causes & Solutions:

  • Uncompensated Matrix Effects: Relying on external calibration with standards prepared in a neat solvent can lead to significant quantification errors in the presence of matrix effects.[15]

    • Solution: Stable Isotope-Labeled Internal Standards (SIL-IS): The use of SIL-IS is the gold standard for correcting matrix effects. These internal standards are chemically identical to the analyte but have a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.

    • Solution: Matrix-Matched Calibration: If SIL-IS are not available, matrix-matched calibration is a viable alternative.[1]

  • Analyte Loss During Sample Preparation: The extraction and cleanup steps can sometimes lead to the loss of target analytes.

    • Solution: Validate your sample preparation method thoroughly. Perform recovery experiments by spiking a blank matrix with a known concentration of PAs before and after the extraction and cleanup steps to pinpoint where any loss is occurring.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of pyrrolizidine alkaloid analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of pyrrolizidine alkaloids in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[7] This can result in either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, leading to inaccurate quantification.[7] The matrix comprises all components within a sample other than the analytes of interest.[7]

Q2: How can I quantitatively assess the extent of matrix effects in my samples?

A2: A common method is the post-extraction spike comparison.[10] You compare the peak area of an analyte in a standard solution prepared in a pure solvent with the peak area of the same analyte spiked into a blank matrix extract at the same concentration. The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: Is it better to minimize matrix effects or to compensate for them?

A3: The ideal approach is to first minimize matrix effects as much as possible through effective sample preparation and optimized chromatography.[15] This leads to a more robust and reliable method. Compensation strategies, such as the use of stable isotope-labeled internal standards or matrix-matched calibration, are then used to correct for the remaining, unavoidable matrix effects.[12][15]

Q4: What are the most challenging matrices for pyrrolizidine alkaloid analysis?

A4: Complex botanical matrices such as herbal teas, spices, and pollen are particularly challenging due to their high content of co-extractives like pigments, polyphenols, and other alkaloids.[8][9] Honey can also be a difficult matrix due to its high sugar content and variability.[16]

Q5: Can the choice of ionization source affect the severity of matrix effects?

A5: Yes, while electrospray ionization (ESI) is commonly used for PA analysis, it is also highly susceptible to matrix effects. The efficiency of ESI depends on the formation of charged droplets and the subsequent desolvation, processes that can be easily disrupted by co-eluting matrix components.

Experimental Protocols & Data Presentation

Protocol 1: Solid-Phase Extraction (SPE) for PA Cleanup in Herbal Teas

This protocol is based on a widely used cation-exchange mechanism to isolate the basic pyrrolizidine alkaloids.[9]

Materials:

  • Oasis MCX SPE cartridges

  • 0.1 M Sulfuric Acid

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 5% Methanol in water)

Procedure:

  • Sample Extraction:

    • Weigh 1-2 g of the homogenized tea sample into a centrifuge tube.

    • Add 20 mL of 0.1 M sulfuric acid.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M sulfuric acid. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire supernatant from the sample extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M sulfuric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the pyrrolizidine alkaloids with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the reconstitution solvent.

    • Vortex and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Data Presentation: Comparison of Cleanup Strategies

The following table illustrates the typical impact of different sample preparation strategies on matrix effects for a representative pyrrolizidine alkaloid (e.g., Senecionine) in a complex matrix like rooibos tea.

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)RSD (%) (n=6)
Dilute-and-Shoot (1:10)-75%>95%18%
Protein Precipitation-60%85-110%15%
SPE (Cation-Exchange) -15% 90-105% <10%

Data are representative and will vary depending on the specific matrix and analyte.

Visualizations

Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_minimization_techniques Minimization Techniques cluster_compensation_techniques Compensation Techniques cluster_outcome Desired Outcome Problem Inaccurate Quantification Poor Reproducibility Low Sensitivity Minimization Minimization (Reduce Interferences) Problem->Minimization Primary Approach Compensation Compensation (Correct for Effects) Problem->Compensation Secondary Approach SamplePrep Sample Preparation (e.g., SPE, Dilution) Minimization->SamplePrep Chromo Chromatographic Separation Minimization->Chromo SIL_IS Stable Isotope-Labeled Internal Standards Compensation->SIL_IS Gold Standard MatrixMatched Matrix-Matched Calibration Compensation->MatrixMatched Outcome Accurate & Reliable Quantification SamplePrep->Outcome Chromo->Outcome SIL_IS->Outcome MatrixMatched->Outcome

Caption: A workflow diagram illustrating the strategies for addressing matrix effects.

Decision Tree for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting Start Significant Ion Suppression Detected? ImproveCleanup Implement/Optimize SPE Cleanup Start->ImproveCleanup Yes End_Success Analysis Successful Start->End_Success No OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC DiluteSample Dilute Sample Extract OptimizeLC->DiluteSample CheckSensitivity Is Sensitivity Sufficient? DiluteSample->CheckSensitivity UseSIL_IS Use Stable Isotope Internal Standard UseSIL_IS->End_Success MatrixMatchCal Use Matrix-Matched Calibration MatrixMatchCal->End_Success CheckSIL_IS SIL-IS Available? CheckSensitivity->CheckSIL_IS No CheckSensitivity->End_Success Yes CheckSIL_IS->UseSIL_IS Yes CheckSIL_IS->MatrixMatchCal No End_Fail Further Method Development Needed

Sources

purification strategies for removing impurities from synthetic 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS 216392-66-4). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral bicyclic keto-acid. The complex functionality of this molecule—containing a tertiary amine, a ketone, and a carboxylic acid at a quaternary bridgehead carbon—presents unique purification challenges.

This guide provides a framework for diagnosing impurity profiles, selecting appropriate purification strategies, and troubleshooting common experimental issues. Our approach is grounded in fundamental chemical principles and validated by established laboratory techniques.

Section 1: Understanding the Molecule and Potential Impurities

Effective purification begins with a thorough understanding of what you are trying to remove. The impurity profile of a synthetic compound is a direct reflection of its synthetic route, workup conditions, and inherent stability.[1] While multiple synthetic pathways to this target exist, they often generate a predictable set of byproducts.

Frequently Asked Question (FAQ)

Q1: What are the most common types of impurities I should expect in my crude sample of this compound?

A1: Your crude product will likely contain a mixture of unreacted starting materials, reaction byproducts, and degradation products. The exact nature of these impurities depends on your specific synthetic route, but we can anticipate several classes based on the target's structure.

Table 1: Anticipated Impurity Profile and Characteristics

Impurity ClassPlausible Example/DescriptionKey Physicochemical PropertiesPrimary Removal Strategy
Unreacted Starting Materials Proline derivatives, keto-esters, or other acyclic precursors.Often more polar or less polar than the product; may lack the zwitterionic character.Chromatography, Extraction
Epimers/Diastereomers Isomers with different stereochemistry at centers other than 7a.Very similar polarity and reactivity to the desired product.Chiral Chromatography, Diastereomeric Salt Recrystallization
Incomplete Cyclization Products Monocyclic intermediates where the second ring failed to form.Typically more polar and flexible; may possess primary or secondary amines.Acid-Base Extraction, Chromatography
Decarboxylation Products 3-oxohexahydro-1H-pyrrolizine (if the bridgehead acid is unstable under harsh conditions).Non-acidic, basic. Significantly less polar than the target compound.Acid-Base Extraction
Oxidation Byproducts Products from undesired oxidation of the pyrrolizidine ring.Polarity can vary; may include N-oxides.[2][3]Chromatography
Residual Solvents/Reagents High-boiling point solvents (e.g., DMF, DMSO), acids, or bases used in the reaction.Highly polar.Aqueous Washes, High-Vacuum Drying

Note on Stability: The β-keto acid moiety in this molecule is located at a bridgehead position. Unlike linear β-keto acids, which readily decarboxylate upon heating via a cyclic transition state, this process is sterically hindered and energetically unfavorable in a bicyclic system due to the formation of a high-energy bridgehead enol (Bredt's rule).[4] Therefore, decarboxylation is less of a concern under standard purification conditions (e.g., gentle heating) but may occur under harsh thermal or chemical stress.

Section 2: Purification Strategy Selection

Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.

G start Crude Product (Solid or Oil?) is_acidic_basic Are impurities neutral? start->is_acidic_basic is_solid Is the main component a solid? polarity_diff Significant polarity difference vs. impurities? is_solid->polarity_diff  No recrystallize Strategy 1: Recrystallization is_solid->recrystallize  Yes is_acidic_basic->polarity_diff  No extraction Strategy 2: Acid-Base Extraction is_acidic_basic->extraction  Yes is_chiral Are chiral impurities (enantiomers/diastereomers) present? polarity_diff->is_chiral  No chromatography Strategy 3: Column Chromatography (Normal or Reverse Phase) polarity_diff->chromatography  Yes chiral_chrom Strategy 4: Chiral HPLC/SFC is_chiral->chiral_chrom  Yes final_product Pure Product is_chiral->final_product  No recrystallize->is_chiral extraction->is_solid chromatography->is_chiral chiral_chrom->final_product

Caption: Purification Strategy Selection Workflow.

Section 3: Detailed Methodologies & Troubleshooting

This section provides detailed protocols and answers to common problems encountered during purification.

Strategy 1: Acid-Base Liquid-Liquid Extraction

Causality: This technique is highly effective for this molecule due to its amphoteric nature (containing both a basic nitrogen and an acidic carboxylic acid). It excels at removing neutral organic impurities.[5]

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated, moving the resulting carboxylate salt into the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the aqueous layers. Discard the organic layer (or save it for analysis of neutral impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The product will precipitate if it is insoluble in acidic water, or it will be protonated and ready for re-extraction.

  • Product Re-extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (EtOAc or DCM). The protonated, neutral product will move back into the organic layer. Repeat this extraction 3 times for maximum recovery.

  • Final Wash & Dry: Combine the organic layers from the previous step. Wash with brine to remove excess water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide:
  • Q: An emulsion formed at the interface during extraction. How do I break it?

    • A: Emulsions are common when dealing with polar compounds. Try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

  • Q: My product is not precipitating upon acidification.

    • A: The protonated form of your compound may have significant water solubility. This is not a failure of the protocol. Proceed directly to the re-extraction step (Step 5) to recover your product into an organic solvent.[6]

  • Q: I'm still seeing polar impurities after the extraction.

    • A: If the impurities are also acidic or basic, they will be carried through this process. This method is primarily for separating your product from neutral components. You will need to follow up with chromatography.

Strategy 2: Recrystallization

Causality: Recrystallization purifies solid compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent system at different temperatures.[7] A good solvent will dissolve the compound when hot but not when cold, while impurities remain in solution upon cooling.

Detailed Protocol:
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum.

Troubleshooting Guide:
  • Q: My compound will not crystallize, it has "oiled out".

    • A: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid. Try using a larger volume of solvent, a different solvent system, or cooling the solution even more slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.[7]

  • Q: The yield after recrystallization is very low.

    • A: You may have used too much solvent, or the compound has significant solubility in the cold solvent. Try to minimize the initial volume of hot solvent. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, but be aware this crop may be less pure.

Strategy 3: Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[1] Because of the polar carboxylic acid and the basic nitrogen, special considerations are needed for silica gel chromatography.

Detailed Protocol (Silica Gel):
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system (mobile phase) that gives good separation and a retention factor (Rf) for your product of ~0.3. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., DCM/Methanol/Acetic Acid) can prevent streaking by keeping the carboxylic acid protonated.

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic acid from the mobile phase will require co-evaporation with a non-acidic solvent like toluene or drying under high vacuum.

Troubleshooting Guide:
  • Q: My compound is streaking badly on the TLC plate and column.

    • A: This is classic behavior for acids and bases on silica gel. The zwitterionic nature of your molecule can lead to strong, undesirable interactions with the acidic silica surface. As mentioned in the protocol, adding a small percentage of acetic acid to your eluent will suppress the deprotonation of your carboxylic acid, leading to sharper peaks.

  • Q: My compound won't come off the column.

    • A: Your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent (e.g., methanol) in your eluent system. If the compound is irreversibly adsorbed, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) silica.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_final Final Organic Phase dissolve 1. Dissolve Crude Product in Ethyl Acetate wash 2. Extract with aq. NaHCO₃ (Repeat 3x) dissolve->wash neutrals Neutral Impurities (Discard) wash->neutrals deprotonated 3. Collect Aqueous Layers (Product as Salt) wash->deprotonated Product moves to aqueous phase acidify 4. Acidify with 1M HCl to pH 2-3 deprotonated->acidify reextract 5. Re-extract with Ethyl Acetate (Repeat 3x) acidify->reextract brine 6. Wash with Brine reextract->brine Product moves back to organic phase dry 7. Dry over Na₂SO₄ brine->dry concentrate 8. Filter & Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction Protocol.

Section 4: Purity Assessment

After purification, you must verify the purity and identity of your compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides a highly sensitive measure of its purity. Developing an LC method is crucial for tracking purification progress.[8]

  • Chiral HPLC/SFC: Since the target molecule is chiral, it is critical to assess its enantiomeric or diastereomeric purity. This requires a specialized chiral stationary phase (CSP).[9]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References
  • Benchchem. (n.d.). Purification strategies to remove starting material impurities.
  • Google Patents. (n.d.). Process for removing polar impurities from hydrocarbons and mixtures of... (US7553406B2).
  • Sulzer. (2025).
  • ResearchGate. (2014).
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • Cavallini, D., Frontali, N., & Toschi, G. (1949). Separation and estimation of blood keto acids by paper chromatography.
  • Gottschalk, C., et al. (2018). Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey. Journal of Agricultural and Food Chemistry, 66(22), 5554-5563.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 7(10), 167.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Loureiro, A., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 22(16), 8849.
  • El-Shazly, A., & Wink, M. (2014).
  • Kowalczyk, E., et al. (2023).
  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS.
  • Kaltner, F., et al. (2020). Structural modifications of certain pyrrolizidine alkaloids during sample extraction and its impact on analytical results. Food Chemistry, 328, 127113.
  • ResearchGate. (2014).
  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • Tsunoda, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1975-1980.
  • Ruan, J., et al. (2021). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 26(11), 3326.
  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:216392-66-4.
  • University of Cape Town. (n.d.). The Pyrrolizidine Alkaloids.
  • El-Shazly, A., & Wink, M. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • ResearchGate. (2022). (PDF)
  • Sigma-Aldrich. (n.d.).
  • Chen, L., et al. (2020). Rapid Identification and Determination of Pyrrolizidine Alkaloids in Herbal and Food Samples via Direct Analysis in Real-Time Mass Spectrometry. Food Chemistry, 331, 127326.
  • TCI Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Wang, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 12(7), 1438.
  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds.
  • Phenomenex. (n.d.).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Lee, S. H., et al. (2006). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of Korean Medical Science, 21(5), 879-883.
  • Google Patents. (n.d.).
  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • Chemistry Stack Exchange. (2015).
  • Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • CymitQuimica. (n.d.). This compound.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:216392-66-4.
  • Chad's Prep. (2021, April 15). 20.
  • ResearchGate. (2000). (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid.
  • ResearchGate. (2007). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid.
  • Google Patents. (n.d.). Process for purification of aryl carboxylic acids (US20100174111A1).

Sources

Validation & Comparative

A Comprehensive Guide to the Comparative Bioactivity of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is a critical determinant of its efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. This guide provides a comprehensive framework for the comparative bioactivity analysis of the enantiomers of a novel pyrrolizidine scaffold, 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid.

While specific bioactivity data for this particular molecule is not extensively documented in public literature, its core structure is related to pyrrolizidine alkaloids, a class of compounds known for a range of biological activities, including significant hepatotoxicity. This necessitates a rigorous, enantiomer-specific evaluation to identify a potential therapeutic window and to determine if a single enantiomer possesses a superior safety and efficacy profile, a common phenomenon in drug development. For instance, the tragic case of Thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of chiral purity.

This guide will detail the essential experimental workflows, from chiral separation to in vitro and in vivo comparative assays, providing the rationale and step-by-step protocols necessary for a thorough investigation.

Part 1: Chiral Separation and Characterization

The foundational step in any comparative enantiomer study is the isolation of each stereoisomer in high purity. Without this, any observed bioactivity is an ambiguous composite of both enantiomers' effects. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical and preparative separation of enantiomers.

Workflow for Chiral Separation

The logical flow for isolating and verifying the enantiomers is depicted below. This process ensures that downstream bioactivity assays are performed with chirally pure compounds.

G cluster_prep Phase 1: Separation cluster_collection Phase 2: Collection & Verification cluster_result Phase 3: Final Product racemate Racemic Mixture of This compound hplc Preparative Chiral HPLC racemate->hplc Injection enantiomer_S (S)-Enantiomer Fraction hplc->enantiomer_S enantiomer_R (R)-Enantiomer Fraction hplc->enantiomer_R analytical_hplc Analytical Chiral HPLC enantiomer_S->analytical_hplc Purity Check polarimetry Polarimetry enantiomer_S->polarimetry Optical Rotation enantiomer_R->analytical_hplc Purity Check enantiomer_R->polarimetry Optical Rotation pure_S >99% ee (S)-Enantiomer analytical_hplc->pure_S pure_R >99% ee (R)-Enantiomer analytical_hplc->pure_R polarimetry->pure_S polarimetry->pure_R

Caption: Workflow for the separation and validation of enantiomers.

Detailed Protocol: Preparative Chiral HPLC
  • Column Selection : The choice of a chiral stationary phase (CSP) is paramount. For a carboxylic acid-containing molecule like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD or Chiralcel® OD) are excellent starting points.

  • Mobile Phase Optimization :

    • Begin with a standard mobile phase such as a mixture of hexane/isopropanol or hexane/ethanol.

    • Introduce a small percentage (0.1%) of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, to suppress the ionization of the carboxylic acid group. This results in sharper peaks and better resolution by preventing peak tailing.

  • Method Development :

    • Perform initial analytical-scale injections of the racemic mixture to determine the retention times and resolution factor (Rs). An Rs value > 1.5 is desirable for baseline separation.

    • Optimize the mobile phase composition and flow rate to maximize Rs.

  • Scale-Up to Preparative HPLC :

    • Transition to a larger diameter column with the same CSP.

    • Increase the injection volume and flow rate proportionally.

    • Set up fraction collection based on the retention times determined during analytical runs.

  • Post-Separation Analysis :

    • Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess (ee) of each.

    • Confirm the identity of each enantiomer using polarimetry. One enantiomer will rotate plane-polarized light in the (+) direction and the other in the (-) direction with an equal magnitude.

Part 2: Comparative In Vitro Bioactivity and Cytotoxicity

With chirally pure enantiomers, the investigation into their differential effects can begin. A logical starting point is a general cytotoxicity screen, followed by assays targeting a plausible mechanism of action. Given the pyrrolizidine core, assessing hepatotoxicity is a critical safety evaluation.

Workflow for In Vitro Analysis

G cluster_compounds Test Articles cluster_assays In Vitro Assays cluster_data Data Output racemate Racemic Mixture cytotoxicity General Cytotoxicity (MTT Assay on HeLa cells) racemate->cytotoxicity hepatotoxicity Hepatotoxicity (Assay on HepG2 cells) racemate->hepatotoxicity target_assay Hypothetical Target Assay (e.g., Kinase Inhibition) racemate->target_assay enant_S (S)-Enantiomer enant_S->cytotoxicity enant_S->hepatotoxicity enant_S->target_assay enant_R (R)-Enantiomer enant_R->cytotoxicity enant_R->hepatotoxicity enant_R->target_assay ic50 IC50 Values cytotoxicity->ic50 hepatotoxicity->ic50 ec50 EC50 Values target_assay->ec50

Caption: Experimental design for comparative in vitro bioactivity testing.

Protocol 1: General Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture : Seed HeLa cells (a common human cervical cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the racemic mixture, the (S)-enantiomer, and the (R)-enantiomer. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Hepatotoxicity Assessment

To specifically assess potential liver toxicity, the assay is repeated using a human hepatocyte-derived cell line.

  • Cell Culture : Seed HepG2 cells (a human liver cancer cell line) in a 96-well plate.

  • Treatment & Analysis : Follow the same MTT assay protocol as described above. A significantly lower IC50 in HepG2 cells compared to other cell lines like HeLa can indicate selective hepatotoxicity.

Hypothetical Data Summary

The following table illustrates a potential outcome where one enantiomer shows a desirable therapeutic index (a large gap between target efficacy and general toxicity).

CompoundGeneral Cytotoxicity IC50 (HeLa)Hepatotoxicity IC50 (HepG2)Target Inhibition EC50Therapeutic Index (IC50 / EC50)
Racemic Mixture45 µM20 µM15 µM1.3
(S)-Enantiomer > 100 µM 85 µM 5 µM 17.0
(R)-Enantiomer25 µM10 µM> 50 µM< 0.5

This hypothetical data clearly illustrates the ideal outcome in chiral drug development: the (S)-enantiomer (the "eutomer") carries the desired therapeutic activity with a significantly better safety profile, while the (R)-enantiomer (the "distomer") contributes disproportionately to toxicity.

Part 3: In Vivo Acute Toxicity Assessment

Positive in vitro results, particularly a favorable therapeutic index for one enantiomer, warrant progression to preliminary in vivo studies. An acute toxicity study in a rodent model provides essential information on the compound's systemic effects and helps establish a maximum tolerated dose (MTD).

Workflow for Acute Toxicity Study

G cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Dosing & Observation cluster_analysis Phase 3: Endpoint Analysis animals Group Housing of Mice (e.g., C57BL/6) dosing Dose Formulation (Vehicle, (S)-Enantiomer, (R)-Enantiomer) animals->dosing Randomization into Groups admin Single Dose Administration (e.g., Intraperitoneal Injection) dosing->admin observation 14-Day Observation Period (Clinical Signs, Body Weight) admin->observation necropsy Gross Necropsy observation->necropsy histopath Histopathology of Key Organs (especially Liver) necropsy->histopath blood Blood Chemistry (ALT, AST levels) necropsy->blood

Caption: Workflow for an in vivo acute toxicity study in a rodent model.

Protocol: Acute Toxicity Study in Mice

This protocol should be performed in compliance with ethical guidelines for animal research, such as those established by the AAALAC (Association for Assessment and Accreditation of Laboratory Animal Care).

  • Animal Model : Use healthy, young adult mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Grouping : Divide animals into groups (n=5 per sex per group). Include a vehicle control group, and at least three dose levels for both the (S)- and (R)-enantiomers. Doses should be selected based on the in vitro cytotoxicity data.

  • Administration : Administer a single dose of the test article via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Observation :

    • Monitor animals closely for the first few hours post-dosing for immediate adverse effects.

    • Record clinical signs, body weight, and food/water consumption daily for 14 days.

  • Terminal Procedures :

    • At day 14, euthanize all surviving animals.

    • Collect blood for serum chemistry analysis. Pay close attention to liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST) as biomarkers for hepatotoxicity.

    • Perform a full gross necropsy.

    • Collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

Conclusion

The rigorous, stepwise comparison of enantiomers—from chiral separation through in vitro screening and in vivo validation—is a non-negotiable pillar of modern drug development. For a novel scaffold such as this compound, this process is critical. The hypothetical data presented herein underscore a common and highly desirable outcome: the isolation of a single enantiomer that concentrates therapeutic efficacy while minimizing the toxicity inherent in the racemic mixture or the distomer. By following this structured approach, researchers can de-risk their lead compounds, optimize their therapeutic potential, and build a robust data package for further preclinical and clinical development.

References

  • Leena, K. T., & Veni, C. K. (2012). Thalidomide: A notorious drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 853-860. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]

comparing the efficacy of different synthetic routes to 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolizidine alkaloid core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide range of biologically active compounds. Among these, 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid stands out as a key intermediate for the synthesis of novel therapeutics. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive target for drug discovery programs. This guide provides a comparative analysis of two distinct and efficacious synthetic routes to this valuable molecule: a chiral pool approach starting from L-pyroglutamic acid and a modern catalytic asymmetric [3+2] cycloaddition strategy. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a quantitative comparison to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Chiral Pool Synthesis via Intramolecular Dieckmann Condensation

This strategy leverages the readily available and enantiopure starting material, L-pyroglutamic acid, to establish the stereochemistry of the target molecule early in the synthetic sequence. The key transformation is an intramolecular Dieckmann condensation to construct the bicyclic pyrrolizidinone core.

Scientific Rationale and Mechanistic Insight

The use of L-pyroglutamic acid as a chiral synthon is a well-established strategy in the synthesis of pyrrolizidine alkaloids.[1][2] This approach ensures the desired absolute stereochemistry at the bridgehead carbon (C7a) is carried through from the starting material. The Dieckmann condensation is a powerful carbon-carbon bond-forming reaction that proceeds via an intramolecular cyclization of a diester to form a β-keto ester.[3][4][5] The reaction is typically promoted by a strong base, which deprotonates the α-carbon of one ester to form an enolate, which then attacks the carbonyl of the second ester.[5][6][7] Subsequent acidic workup yields the desired cyclic product.

Experimental Workflow

Chiral_Pool_Synthesis start L-Pyroglutamic Acid step1 Esterification start->step1 MeOH, SOCl2 step2 N-Alkylation step1->step2 Ethyl acrylate, NaH step3 Dieckmann Condensation step2->step3 NaOEt, Toluene step4 Hydrolysis & Decarboxylation step3->step4 Aq. HCl, heat end_node 3-oxohexahydro-1H- pyrrolizine-7a-carboxylic acid step4->end_node Asymmetric_Cycloaddition start Glycine Methyl Ester step1 Iminoketone Formation start->step1 Ethyl 3-oxobutanoate, Base step2 [3+2] Cycloaddition step1->step2 Acryloyl Chloride, Chiral Catalyst step3 Reduction & Lactam Formation step2->step3 H2, Pd/C step4 Hydrolysis step3->step4 LiOH, H2O end_node 3-oxohexahydro-1H- pyrrolizine-7a-carboxylic acid step4->end_node

Caption: Workflow for the Catalytic Asymmetric Synthesis.

Detailed Experimental Protocol

Step 1: Iminoketone Formation A solution of glycine methyl ester hydrochloride (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq) in dichloromethane (0.5 M) is treated with triethylamine (1.2 eq) and stirred at room temperature for 2 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated to give the crude iminoketone.

Step 2: Catalytic Asymmetric [3+2] Cycloaddition In a glovebox, a chiral silver catalyst is prepared by mixing AgOAc (5 mol%) and a suitable chiral phosphine ligand (5.5 mol%) in toluene. The crude iminoketone (1.0 eq) and acryloyl chloride (1.2 eq) are then added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is filtered through a pad of silica gel and concentrated to afford the cycloadduct.

Step 3: Reduction and Lactam Formation The crude cycloadduct is dissolved in methanol (0.2 M) and subjected to hydrogenation over 10% Pd/C (10 mol% loading) at 50 psi of H₂ for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated. The residue is then heated in toluene to effect lactam formation, yielding the bicyclic ester.

Step 4: Hydrolysis The bicyclic ester is dissolved in a mixture of THF and water (1:1, 0.2 M), and lithium hydroxide (2.0 eq) is added. The reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Catalytic Asymmetric [3+2] Cycloaddition
Starting Materials L-Pyroglutamic acid (enantiopure)Glycine methyl ester, ethyl 3-oxobutanoate, acryloyl chloride (achiral)
Number of Steps 44
Overall Yield (estimated) ~30-40%~40-50%
Stereocontrol Inherited from starting materialCatalyst-controlled
Key Advantages Readily available, inexpensive chiral starting material; well-established chemistry.High potential for enantioselectivity; convergent; starts from simple achiral materials.
Key Disadvantages Potentially lower overall yield; requires protection/deprotection steps.Requires specialized chiral catalyst; catalyst can be expensive and air-sensitive.

Conclusion

Both the chiral pool synthesis and the catalytic asymmetric [3+2] cycloaddition represent viable and effective strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research program.

The chiral pool approach offers a reliable and cost-effective method, particularly for smaller-scale synthesis where the use of an enantiopure starting material is advantageous. The chemistry involved is robust and well-documented.

The catalytic asymmetric route provides a more modern and potentially more efficient alternative, especially for the creation of diverse libraries of analogs, as the stereochemistry is controlled by the catalyst, not the starting material. While the initial investment in catalyst development or procurement may be higher, the convergence and high stereoselectivity of this approach can be highly beneficial in the long run.

Ultimately, a thorough evaluation of available resources, desired scale, and the need for analog synthesis will guide the synthetic chemist in selecting the most appropriate path to this valuable building block.

References

  • Ikota, N., Nakagawa, H., Ohno, S., Noguchi, K., & Okuyama, K. (1998). Stereoselective synthesis of alexine stereoisomers from (S)-pyroglutamic acid. Tetrahedron, 54(30), 8985-8998. [Link]

  • Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Natural Products and Bioprospecting, 12(1), 3. [Link]

  • Brandi, A., Cardona, F., Cicchi, S., Cordero, F. M., & Goti, A. (2009). Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids. Chemistry–A European Journal, 15(32), 7808-7821. [Link]

  • Goti, A., Cacciarini, M., Cardona, F., & Brandi, A. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Dieckmann Condensation. (n.d.). In SynArchive. Retrieved January 19, 2026, from [Link]

  • Dieckmann condensation. (2023, February 22). In Purechemistry. Retrieved January 19, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). In NROChemistry. Retrieved January 19, 2026, from [Link]

  • Dieckmann condensation. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. (n.d.). In PrepChem. Retrieved January 19, 2026, from [Link]

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Pyrrolizidine Alkaloid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Threat of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide, notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds serve as a plant's chemical defense but pose a significant threat to human health due to their established hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5][6] Contamination of the food chain and herbal products is a major concern, as PA-producing weeds can be accidentally co-harvested with agricultural crops and medicinal plants.[3][4][7] Consequently, PAs have been detected in a wide range of products, including herbal medicinal products, dietary supplements, teas, honey, spices, and cereals.[7][8][9]

This widespread risk has prompted regulatory bodies globally, including the European Medicines Agency (EMA) and the U.S. Pharmacopeia (USP), to establish stringent limits on the daily intake of these compounds.[3][4][10][11] The European Commission, for instance, has set maximum levels for the sum of 35 specific PAs in various foodstuffs.[12][13] For herbal medicinal products, the general consensus is to keep patient exposure as low as possible, with a recommended maximum daily intake of 1.0 µg for adults.[10][14]

The analytical challenge, however, is substantial. It involves detecting trace levels of numerous PA isomers and their N-oxide forms within highly complex and variable matrices.[15][16][17] This necessitates the use of highly sensitive and selective analytical methods. Method validation is the cornerstone of ensuring that these analytical procedures are fit for purpose, providing reliable and accurate data. Cross-validation, or the inter-laboratory comparison of methods, takes this a step further. It is the ultimate test of a method's ruggedness and transferability, ensuring that results are consistent and comparable across different laboratories, instruments, and even different analytical techniques. This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation and cross-validation, grounded in established regulatory principles.

Comparative Guide to Core Analytical Methodologies

The accurate quantification of PAs at trace levels requires sophisticated analytical techniques. While several methods exist, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the undisputed gold standard due to its superior sensitivity and selectivity.[8]

FeatureLC-MS/MS (UHPLC-QqQ)HPTLCGC-MS
Principle Chromatographic separation followed by mass-based detection and fragmentation.Separation on a high-performance silica plate followed by densitometric or mass spectrometric detection.Separation of volatile compounds followed by mass-based detection.
Sensitivity Very High (sub-µg/kg or ppb levels).[12]Low to Moderate.Moderate to High.
Specificity Very High, capable of distinguishing compounds based on mass-to-charge ratio and fragmentation patterns.Moderate, risk of co-elution with matrix components.High, but often requires derivatization.
Throughput Moderate.High (for screening).Low to Moderate.
Key Application Gold standard for confirmatory analysis and quantification of specific PAs.[8][16]Primarily for screening or semi-quantitative analysis.[18][19]Historically used, but application is hindered by the need for analyte derivatization.[8]
Challenges Co-elution of isomers can be problematic and requires careful chromatographic optimization.[16][20]Lower sensitivity and specificity compared to LC-MS/MS.[21]PAs are not inherently volatile, requiring a derivatization step which adds complexity.[8]

The Foundation: Principles of Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is essential for regulatory acceptance and ensuring data integrity.[22][23][24]

Dev Method Development & Optimization Val_Plan Validation Plan Definition (Parameters & Acceptance Criteria) Dev->Val_Plan Spec Specificity / Selectivity Val_Plan->Spec Lin Linearity & Range Val_Plan->Lin Acc Accuracy (Trueness) Val_Plan->Acc Prec Precision (Repeatability, Intermediate) Val_Plan->Prec LOQ LOD & LOQ Val_Plan->LOQ Rob Robustness Val_Plan->Rob Val_Report Validation Report Spec->Val_Report Lin->Val_Report Acc->Val_Report Prec->Val_Report LOQ->Val_Report Rob->Val_Report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Core Validation Parameters:

  • Specificity/Selectivity: This is the ability to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. For PA analysis, this is demonstrated by analyzing blank matrix samples (e.g., PA-free honey) to ensure no interfering peaks are present at the retention times of the target analytes.

  • Linearity & Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of dilutions of a standard and evaluating the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99.[12]

  • Accuracy (Trueness): This measures the closeness of the experimental value to the true value. It is determined by analyzing a sample with a known concentration, such as a certified reference material or a blank matrix spiked with a known amount of analyte, and calculating the percent recovery.

  • Precision: This expresses the variability of results from repeated measurements of the same sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory precision), which is assessed during cross-validation or collaborative trials.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12] The LOQ is the more critical parameter for contaminant analysis.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[25]

The Litmus Test: Cross-Validation of Analytical Methods

While single-laboratory validation demonstrates a method's performance under controlled conditions, cross-validation (or method transfer) is crucial for ensuring that the method is robust and will produce comparable results in a different setting. This is a mandatory step when transferring a method from a development lab to a quality control lab, or when comparing a new in-house method to a standard pharmacopoeial method.

Why is Cross-Validation Imperative for PA Analysis?

  • Regulatory Compliance: Regulatory agencies need assurance that a manufacturer's release testing data is equivalent to the data generated in their own labs.

  • Method Modernization: As technology evolves, labs may wish to replace older, cumbersome methods with more efficient ones (e.g., replacing a traditional HPLC method with a UHPLC method). Cross-validation provides the data to justify this change.

  • Globalization of Supply Chains: With raw materials and finished products being tested in multiple locations worldwide, ensuring inter-laboratory consistency is paramount for product quality and safety.

cluster_0 Scenario 1: Inter-Lab Comparison cluster_1 Scenario 2: Inter-Method Comparison LabA Laboratory A (Method X) Compare1 Compare Results (Statistical Analysis) LabA->Compare1 LabB Laboratory B (Method X) LabB->Compare1 Samples1 Identical Sample Set (Blanks, Spikes, Incurred) Samples1->LabA Samples1->LabB MethodA Established Method (e.g., USP <567>) Compare2 Compare Results (Statistical Analysis) MethodA->Compare2 MethodB New Method (e.g., In-House UHPLC) MethodB->Compare2 Samples2 Identical Sample Set (Blanks, Spikes, Incurred) Samples2->MethodA Samples2->MethodB

Caption: Logical workflows for analytical method cross-validation scenarios.

Detailed Experimental Protocols

Protocol 1: Generalized Sample Preparation for PA Analysis in Herbal Matrices

Causality: The objective is to selectively extract both the free base PAs and their more polar N-oxide counterparts from a complex plant matrix while removing interfering compounds like fats, waxes, and pigments. This is achieved by exploiting the basicity of the PA nitrogen atom.

Methodology:

  • Sample Homogenization: Weigh 1-2 g of the finely ground and homogenized plant material (e.g., dried tea, herbal supplement powder) into a 50 mL centrifuge tube.[12]

  • Extraction:

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M Sulfuric Acid or 2% Formic Acid in water/methanol).[12][26][27] The acid protonates the tertiary amine of the PA, forming a salt that is highly soluble in the aqueous solvent.

    • Vortex vigorously and extract for 1-2 hours on a mechanical shaker.[27][28]

    • Centrifuge at >4000 g for 10 minutes to pellet the solid material.

  • Solid-Phase Extraction (SPE) Clean-up (using Strong Cation Exchange):

    • Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 150 mg, 6 cc) by passing 3 mL of methanol followed by 3 mL of water.[12] Do not let the sorbent go dry.

    • Loading: Load 2 mL of the acidic supernatant from Step 2 onto the cartridge. At this low pH, the protonated PAs are positively charged and will be retained by the negatively charged sulfonic acid groups of the sorbent.

    • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove neutral and acidic matrix interferences.[12]

    • Elution: Elute the retained PAs by passing 6-8 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the PAs, disrupting their ionic bond with the sorbent and allowing them to be eluted.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.[12]

Protocol 2: Single-Laboratory Validation of an LC-MS/MS Method

Objective: To validate an LC-MS/MS method for the quantification of 35 EU-regulated PAs in chamomile tea, according to ICH Q2(R1) principles.

Methodology:

  • Specificity: Prepare and analyze six different lots of blank chamomile tea matrix using the full analytical procedure. Monitor the specific MRM transitions for all 35 PAs to confirm no significant interfering peaks (>20% of the LOQ response) are present at their expected retention times.

  • Linearity: Prepare matrix-matched calibration standards by spiking blank chamomile extract at 8 concentration levels (e.g., 0.5, 1, 5, 10, 50, 100, 200, 250 µg/kg). Analyze each level and construct a calibration curve.

    • Acceptance Criterion: Coefficient of determination (R²) ≥ 0.990 for all analytes.[12]

  • LOQ & LOD:

    • Determine the LOQ as the lowest spike level in the linearity curve that meets the acceptance criteria for accuracy and precision.[29] A signal-to-noise ratio of ≥10 is also required.[12]

    • The LOD can be estimated based on a signal-to-noise ratio of ≥3.

  • Accuracy & Precision (Repeatability and Intermediate):

    • Prepare spiked samples in blank chamomile matrix at three concentration levels: Low (e.g., 1 µg/kg), Medium (e.g., 20 µg/kg), and High (e.g., 250 µg/kg).[12]

    • Repeatability: Analyze six replicates at the medium concentration level on the same day by the same analyst.

    • Intermediate Precision: Have a different analyst repeat the analysis of six replicates at the medium concentration level on a different day, preferably using a different instrument.

    • Acceptance Criteria: Mean recovery should be within 70-120%. Relative Standard Deviation (RSD) for precision should be ≤20%.[30]

Protocol 3: Designing a Cross-Validation Study

Objective: To demonstrate the equivalence of a new, rapid in-house UHPLC-MS/MS method ("Method B") with the established, validated laboratory method ("Method A").

Methodology:

  • Sample Selection: Select a minimum of 10 diverse samples relevant to the method's scope. This panel should include:

    • At least 2 blank matrix samples.

    • 3 matrix samples spiked at a low concentration (e.g., 2x LOQ).

    • 3 matrix samples spiked at a high concentration (e.g., 15x LOQ).

    • At least 2 naturally incurred samples, if available.

  • Analysis:

    • Homogenize and divide each sample into two identical sub-samples.

    • One set of sub-samples is analyzed using Method A.

    • The second set is analyzed in parallel using Method B.

    • To minimize bias, the analysis should be performed by analysts who are proficient with each respective method.

  • Data Evaluation & Statistical Analysis:

    • Tabulate the quantitative results for each analyte from both methods.

    • Calculate the percent difference for each sample pair.

    • Perform a paired t-test on the datasets to determine if there is a statistically significant difference (p < 0.05) between the means of the two methods.

    • Plot the results of Method B versus Method A and perform a linear regression. An ideal outcome would have a slope close to 1.0, a y-intercept close to 0, and an R² > 0.98.

  • Acceptance Criteria:

    • The acceptance criteria must be pre-defined in the validation plan. A common criterion is that the results from the two methods for at least two-thirds of the samples should agree within ±20%.

    • The paired t-test should show no significant statistical difference between the two methods.

Data Presentation and Interpretation

Effective data presentation is key to a clear validation report.

Table 1: Example Validation Summary for Selected PAs by LC-MS/MS in Green Tea

AnalyteLinearity Range (µg/kg)LOQ (µg/kg)Recovery @ 20 µg/kg (%)Repeatability (RSDr %)
Lycopsamine0.6 - 2500.9980.695.46.8
Intermedine0.6 - 2500.9970.698.25.5
Senecionine0.6 - 2500.9990.6103.14.9
Retrorsine0.6 - 2500.9980.6101.57.2
Echimidine0.6 - 2500.9960.692.88.1
Data is illustrative, based on typical performance characteristics reported in literature.[12][27]

Table 2: Example Cross-Validation Data for Senecionine (µg/kg)

Sample IDMethod A ResultMethod B Result% Difference
Spiked Sample 118.519.1+3.2%
Spiked Sample 219.118.2-4.7%
Incurred Sample 145.348.0+6.0%
Incurred Sample 2112.8105.7-6.3%

Conclusion and Future Outlook

The rigorous validation of analytical methods for pyrrolizidine alkaloid detection is not merely a procedural formality; it is a fundamental requirement for ensuring public health and safety. As regulatory scrutiny intensifies and analytical capabilities advance, the principles of validation and cross-validation become even more critical. LC-MS/MS remains the cornerstone of PA analysis, but its successful implementation hinges on a deep understanding of validation parameters as outlined by guidelines like ICH Q2(R1).

Looking ahead, the field is moving towards even greater analytical sophistication. The use of high-resolution mass spectrometry (HRMS) is emerging for its ability to perform non-targeted screening, helping to identify novel or unexpected PAs.[16] Furthermore, the integration of techniques like ion mobility spectrometry shows promise for improving the separation of challenging PA isomers, a current bottleneck in chromatographic methods.[17] The development and broader availability of certified reference materials will also be crucial for improving inter-laboratory accuracy and comparability.[3] For researchers, scientists, and drug development professionals, a commitment to these robust validation principles is essential for navigating the complex analytical and regulatory landscape of pyrrolizidine alkaloids.

References

  • Aslan, A., et al. (2023). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules. Available at: [Link]

  • gmp-compliance.org. (2023). USP adopts new Chapter on Pyrrolizidine Alkaloids. Available at: [Link]

  • gmp-compliance.org. (2021). EMA adopts final Public Statement on Pyrrolizidine Alkaloids. Available at: [Link]

  • USP-NF. (2020). General Chapter Prospectus: <1567> Pyrrolizidine Alkaloids (PAs). Available at: [Link]

  • Crews, C., et al. (2018). Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dreolin, N., et al. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS (RAFA). LabRulez LCMS. Available at: [Link]

  • European Medicines Agency. (2016). Public statement on contamination of herbal medicinal products/traditional herbal medicinal products with pyrrolizidine alkaloids. Available at: [Link]

  • PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Available at: [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Available at: [Link]

  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available at: [Link]

  • Casado-Carmona, F. A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Available at: [Link]

  • European Medicines Agency. (n.d.). Use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs). Available at: [Link]

  • USP-NF. (2020). General Chapter Prospectus: <567> Analysis of Contaminant Pyrrolizidine Alkaloids (PAs). Available at: [Link]

  • AOAC International. (2023). Call for Methods: Pyrrolizidine Alkaloids. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2021). Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) including recommendations regarding contamination of herbal medicinal products with PAs. Available at: [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • gmp-compliance.org. (2022). USP Proposal for Contaminant Pyrrolizidine Alkaloids. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Quantification of pyrrolizidine alkaloids in North American plants and honey by LC-MS: single laboratory validation. Available at: [Link]

  • Farmacia Journal. (n.d.). HPTLC evaluation of the pyrollizidine alkaloid senecionine in certain phytochemical products. Available at: [Link]

  • National Institutes of Health. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Available at: [Link]

  • National Institutes of Health. (n.d.). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Available at: [Link]

  • Food Supplements Europe. (n.d.). Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. Available at: [Link]

  • AOAC International. (n.d.). Voluntary Consensus Standard for the Determination of Pyrrolizidine Alkaloids in Teas, Herbal Infusions, and other Foods. Available at: [Link]

  • AOAC International. (n.d.). AOAC SMPR® 2023.002 Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids. Available at: [Link]

  • ResearchGate. (n.d.). HPTLC evaluation of the pyrollizidine alkaloid senecionine in certain phytochemical products. Available at: [Link]

  • Oxford Academic. (n.d.). Simultaneous and Quantitative Determination of Pyrrolizidine and Tropane Alkaloids in Food by LC-MS/MS, First Action 2025.02. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Stellenbosch University. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Available at: [Link]

  • National Institutes of Health. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]

  • Eurofins USA. (2024). Pyrrolizidine Alkaloids and Dietary Supplements. Are Your Products At Risk? Available at: [Link]

  • PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the unambiguous structural confirmation of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS 216392-66-4), a saturated pyrrolizidine derivative. The pyrrolizidine alkaloid (PA) scaffold is of significant interest in medicinal chemistry due to the diverse biological activities of its members, which range from potent toxicity to therapeutic potential.[1][2] Consequently, rigorous structural verification is a critical step in the development of any compound containing this motif. This document details an integrated, multi-technique spectroscopic approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY, HSQC, and HMBC). By explaining the causality behind experimental choices and presenting comparative data, this guide serves as a practical reference for researchers engaged in the synthesis, isolation, or analysis of this molecule and its analogues.

Introduction: The Imperative for Rigorous Structural Elucidation

The pyrrolizidine core, a bicyclic system featuring a bridgehead nitrogen, is the foundational structure for hundreds of pyrrolizidine alkaloids.[3] While many unsaturated PAs are notorious for their hepatotoxicity, saturated derivatives are being explored for novel therapeutic applications.[4] this compound is a unique scaffold featuring a ketone at the C-3 position and a carboxylic acid at the C-7a bridgehead. The precise placement of these functional groups is paramount to its chemical properties and potential biological function.

Molecular Structure and Isomeric Considerations

The primary structure for confirmation is this compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 185.18 g/mol .[5]

Caption: Numbered structure of this compound.

For a robust comparison, we will consider a hypothetical isomer, 1-oxo -hexahydro-1H-pyrrolizine-7a-carboxylic acid, to illustrate how spectroscopic data can differentiate between positional isomers.

Mass Spectrometry (MS): The First Step in Identification

Expertise & Rationale: MS provides the molecular weight, a fundamental piece of evidence. High-resolution mass spectrometry (HRMS) is particularly powerful, as it yields the elemental composition, drastically narrowing down potential structures. The subsequent fragmentation pattern (MS/MS) acts as a molecular fingerprint. For pyrrolizidine derivatives, fragmentation is often predictable and highly informative.[6][7][8]

Comparative Fragmentation Analysis
Feature3-Oxo Isomer (Target)1-Oxo Isomer (Alternative)Rationale for Difference
Molecular Ion [M+H]⁺ m/z 186.0761m/z 186.0761Isomers have the same molecular formula (C₈H₁₂NO₃⁺) and thus the same exact mass.
Loss of COOH [M+H - 45]⁺ at m/z 141[M+H - 45]⁺ at m/z 141Loss of the carboxylic acid group is expected from the bridgehead position for both isomers.
Loss of CO [M+H - 28]⁺ at m/z 158Less likely or different subsequent fragmentationThe keto group at C-3 is well-positioned for a neutral loss of carbon monoxide. This pathway is less favorable for the 1-oxo isomer.
Key Necine Base Fragments Fragments related to the saturated pyrrolizidine core, e.g., m/z 122, 140.[8]Similar necine base fragments, but relative abundances may differ due to stability of intermediates.The core bicyclic structure is the same, but the position of the oxo group influences the stability and formation pathways of fragment ions.
Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry (ESI+):

    • Full Scan (MS1): Acquire data from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 186.1) and apply collision-induced dissociation (CID) energy to generate fragment ions. Acquire the product ion spectrum.

Visualization: Proposed Fragmentation

Caption: Key fragmentation pathways for the target molecule in ESI+ mode.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. The carbonyl (C=O) and hydroxyl (O-H) stretches are particularly strong and diagnostic. Comparing the carbonyl region can help differentiate isomers and related structures.

Comparative IR Data
Functional GroupExpected Frequency (cm⁻¹)Rationale & Comparison
O-H (Carboxylic Acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding. This peak would be absent in an ester derivative.
C-H (Aliphatic) 2960 - 2850Characteristic of the saturated CH₂ groups in the pyrrolizidine rings.
C=O (Carboxylic Acid) ~1710Typically found around this region for saturated carboxylic acids.
C=O (Ketone) ~1745The five-membered ring ketone (cyclopentanone-like) will have a higher frequency than a typical six-membered ring or acyclic ketone due to ring strain. This is a key diagnostic peak. An alternative like a 1-oxo isomer would show a similar peak.
Experimental Protocol: KBr Pellet
  • Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure and stereochemistry of an organic molecule. While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of atoms, 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the molecular skeleton with absolute certainty.[9][10]

¹H and ¹³C NMR: Assigning the Core Nuclei

The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitrogen, the keto group, and the carboxylic acid.

Predicted NMR Data for this compound Predicted shifts are estimates based on analogous structures and substituent effects.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (from Proton at Position)
1~45-50~2.0-2.4mC2, C7a
2~35-40~2.5-2.9mC1, C3
3~210-215 ---
5~55-60~3.0-3.5mC6, C7a
6~25-30~1.8-2.2mC5, C7
7~40-45~1.9-2.3mC6, C7a
7a~70-75 ---
COOH~175-180 ~10-12br sC7a

Comparison with 1-Oxo Isomer:

  • ¹³C NMR: The 1-oxo isomer would show a carbonyl signal (~210 ppm) for C-1, and C-2 would be significantly downfield (~40-50 ppm) due to its α-position. C-3 would be an upfield methylene carbon.

  • ¹H NMR: Protons at C-2 in the 1-oxo isomer would be strongly deshielded (~2.5-3.0 ppm) and coupled to protons at C-7a (if any) and C-3. This connectivity would be absent in the target 3-oxo structure.

2D NMR: Connecting the Pieces

Rationale: 2D NMR experiments are non-negotiable for de novo structure confirmation. They provide a roadmap of the atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[11] For our target, it would establish the spin systems within the two rings, for example, showing a correlation path from H-5 -> H-6 -> H-7 and from H-1 -> H-2. The lack of a COSY correlation between H-2 and H-5 would confirm the interruption by the C-3 ketone and the bridgehead nitrogen.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to.[12] It is the most reliable way to assign the chemical shifts of all protonated carbons (C1, C2, C5, C6, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away.[12][13] For our target, the following HMBC correlations would be definitive proof:

    • Confirming C-3 Ketone Position: Protons at C-2 (H-2) must show a strong correlation to the ketone carbonyl carbon at C-3 (~215 ppm).

    • Confirming C-7a Carboxyl Position: Protons at C-1, C-7, and C-5 must all show correlations to the quaternary bridgehead carbon (C-7a). Furthermore, these same protons should show correlations to the carboxyl carbon (~178 ppm), unequivocally placing it at C-7a.

    • Confirming the Bicyclic Core: Correlations from H-1 to C-7a and from H-5 to C-7a confirm the fusion of the two rings at the N-C7a bond.

Visualization: Key HMBC Correlations

Caption: Definitive HMBC correlations confirming the molecular scaffold.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D NMR:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.[12]

Integrated Analytical Workflow

Trustworthiness: No single technique is sufficient. The trustworthiness of a structural assignment comes from the convergence of evidence from orthogonal analytical methods. A logical workflow ensures efficiency and prevents misinterpretation.

workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation ms LC-HRMS Analysis nmr_1d 1D NMR (¹H, ¹³C, DEPT) ms->nmr_1d Provides Molecular Formula ir FTIR Analysis ir->nmr_1d Confirms Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assigns Nuclei Types confirm Final Structure Confirmed nmr_2d->confirm Establishes Connectivity

Caption: A self-validating workflow for structural confirmation.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern spectroscopic techniques. While Mass Spectrometry provides the molecular formula and Infrared Spectroscopy confirms the requisite functional groups (a ketone and a carboxylic acid), only a full suite of 1D and 2D NMR experiments can definitively establish the atomic connectivity and differentiate it from potential isomers. The key diagnostic evidence lies in the ¹³C chemical shifts of the carbonyl carbons and the specific long-range correlations observed in the HMBC spectrum, which together serve as an unassailable proof of structure. This guide provides the comparative data and methodological framework necessary for researchers to confidently and accurately characterize this and related pyrrolizidine scaffolds.

References

  • Macedo, J. A. N., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Bettero, A., et al. (2022). Establishing mass spectral fragmentation patterns for characterization of 1,2 -unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Mohanraj, S., & Herz, W. (1983). High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. Journal of Natural Products. Available at: [Link]

  • Paula, V. F., et al. (2018). Mass fragmentation pattern of pyrrolizidine alkaloids found in Crotalaria species and in adults of Utetheisa ornatrix fed on these host plants. ResearchGate. Available at: [Link]

  • Logie, C.G., et al. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry. Available at: [Link]

  • Li, Y., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • El-Shazly, A., et al. (1999). Mass spectrometry of some pyrrolizidine alkaloids. ResearchGate. Available at: [Link]

  • Fischer, K., et al. (2019). 87 P-009: Application of infrared spectroscopic approaches for describing and reducing pyrrolizidine alkaloid contamination in. Julius-Kühn-Archiv. Available at: [Link]

  • Kopp, T., et al. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Toxins. Available at: [Link]

  • Reina, M., et al. (2014). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data for HMBC analysis. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. Available at: [Link]

  • Röder, E. (2000). Analysis of Pyrrolizidine Alkaloids. ResearchGate. Available at: [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2000). Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by NMR in Organic Chemistry. Available at: [Link]

  • ChemSrc. (n.d.). This compound. ChemSrc. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • University of Pretoria. (n.d.). Chapter 2: Analysis of Pyrrolizidine Alkaloids. UPSpace. Available at: [Link]

  • Wang, C.H., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. Available at: [Link]

  • Gottschalk, C., et al. (2020). Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling. Planta Medica. Available at: [Link]

  • ResearchGate. (2019). NIRS-based detection of pyrrolizidine alkaloid containing weeds in crop plants after harvest - PA-NIRSort. ResearchGate. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. XHR-cas. Available at: [Link]

  • Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound. AKX. Available at: [Link]

  • PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid. PubChem. Available at: [Link]

  • Gottschalk, C., et al. (2020). Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N-Oxides In Vitro and In Silico for Toxicokinetic Modeling. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • El-Hassan, A., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • Mickevičienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Ramli, A. N. M., et al. (2022). Characterization of Carboxylic Acid Reductase from Mycobacterium phlei Immobilized onto Seplite LX120. Catalysts. Available at: [Link]

Sources

A Researcher's Guide to the Comparative Biological Evaluation of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities capable of combating multidrug-resistant pathogens. Natural products and their synthetic derivatives have historically been a rich source of antibiotics. The pyrrolizidine alkaloid (PA) scaffold, a heterocyclic structure found in over 6,000 plant species, represents one such area of interest.[1] While often studied for their toxicity, certain PAs and their derivatives have demonstrated promising biological activities, including antimicrobial effects, primarily against Gram-positive bacteria.[2][3][4]

This guide focuses on 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid , a specific derivative of the pyrrolizidine core.[5][6] As a novel compound with limited published biological data, a systematic and rigorous evaluation of its potential antibacterial activity is warranted. The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the in vitro biological activity of this target compound. We will outline standardized, self-validating experimental protocols and establish a comparative analysis against well-characterized antibiotics from distinct mechanistic classes.

The Comparator Antibiotics: Establishing a Mechanistic Baseline

To effectively contextualize the potential activity of our target compound, it is essential to compare it against established antibiotics with known and diverse mechanisms of action (MoA). We have selected three benchmark antibiotics for this guide:

  • Penicillin (β-Lactam Class): Penicillin acts by inhibiting DD-transpeptidase, an enzyme critical for the final step of peptidoglycan cross-linking in the bacterial cell wall.[7][8] This disruption leads to a loss of cell wall integrity, particularly in Gram-positive bacteria, resulting in cell lysis.[7][9][10]

  • Ciprofloxacin (Fluoroquinolone Class): This broad-spectrum antibiotic functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14] By trapping these enzymes on DNA, ciprofloxacin causes double-strand DNA breaks, thereby blocking DNA replication and leading to rapid cell death.[12][15]

  • Tetracycline (Tetracycline Class): Tetracycline is a protein synthesis inhibitor. It reversibly binds to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[16][17][18][19][20] This action prevents the elongation of the peptide chain, halting bacterial growth, and is therefore primarily bacteriostatic.[16][20]

Part 1: Primary Screening via Minimum Inhibitory Concentration (MIC) Assay

The first critical step in evaluating a new compound is to determine the lowest concentration required to inhibit the visible growth of a microorganism. This is the Minimum Inhibitory Concentration (MIC). The broth microdilution method is considered a gold standard for this purpose due to its accuracy and reproducibility.[21][22]

Causality in Protocol Design:

The choice of the broth microdilution method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures that the results are comparable and translatable across different laboratories.[22][23] We use Mueller-Hinton Broth (MHB) as it is a standardized medium with low levels of inhibitors that could otherwise interfere with antibiotic activity.[24] The inclusion of both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) organism is crucial for establishing the initial spectrum of activity of the compound.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Compound Stock: Dissolve this compound and comparator antibiotics in an appropriate solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Preparation of Microplate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours.[25]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[25][26]

MIC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_stock Prepare Compound Stock Solution (e.g., 1024 µg/mL) prep_plate Create 2-Fold Serial Dilutions in 96-Well Plate prep_stock->prep_plate Dilution Series inoculate Inoculate Plate Wells (Final Conc. ~5x10^5 CFU/mL) prep_plate->inoculate Add Inoculum prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity & Determine MIC Value incubate->read_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Part 2: Defining the Mode of Action - Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The Minimum Bactericidal Concentration (MBC) test determines the lowest compound concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[27][28][29] This distinction is clinically crucial for treating severe infections.

Causality in Protocol Design:

The MBC assay is a logical and necessary extension of the MIC assay. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can directly assess cell viability. A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[29] This provides a quantitative measure of the compound's killing capacity.

Experimental Protocol: MBC Determination
  • Select Wells: Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth.

  • Sub-culturing: Aseptically withdraw a small aliquot (e.g., 10-20 µL) from each selected well.

  • Plating: Spread the aliquot evenly onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Result Determination: The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[27][28]

MBC_Workflow cluster_input Input from MIC Assay cluster_mbc_proc MBC Procedure cluster_output Analysis mic_result MIC Plate with No Visible Growth in Wells ≥ MIC subculture Aliquot from Clear Wells (MIC, 2x MIC, 4x MIC) mic_result->subculture plate Spread Aliquots onto Antibiotic-Free Agar Plates subculture->plate incubate Incubate Plates at 37°C for 18-24 hours plate->incubate read_mbc Identify Lowest Concentration with No Growth (≥99.9% kill) incubate->read_mbc ratio Calculate MBC/MIC Ratio read_mbc->ratio

Caption: Workflow for Determining Minimum Bactericidal Concentration (MBC).

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to understand how this compound performs relative to established drugs. The data generated from the MIC and MBC assays should be compiled into a clear, comparative table. The values for the comparator antibiotics are based on representative data from scientific literature and serve as benchmarks.

Table 1: Comparative Antimicrobial Activity Profile

Compound / AntibioticTarget OrganismMechanism of ActionMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
This compound S. aureus (Gram +)To be determined[Data to be determined][Data to be determined][Calculate][Interpret]
E. coli (Gram -)To be determined[Data to be determined][Data to be determined][Calculate][Interpret]
Penicillin G S. aureus (Gram +)Cell Wall Synthesis Inhibitor~0.06~0.122Bactericidal
E. coli (Gram -)Cell Wall Synthesis Inhibitor>64 (Resistant)>64N/AIneffective
Ciprofloxacin S. aureus (Gram +)DNA Replication Inhibitor~0.5~12Bactericidal
E. coli (Gram -)DNA Replication Inhibitor~0.015~0.032Bactericidal
Tetracycline S. aureus (Gram +)Protein Synthesis Inhibitor~1>32>32Bacteriostatic
E. coli (Gram -)Protein Synthesis Inhibitor~2>64>32Bacteriostatic

Note: Values for comparator antibiotics are representative and can vary based on the specific strain and testing conditions.

Interpreting the Results:
  • Potency: A low MIC value suggests high potency. How does the MIC of the target compound compare to the benchmarks against each organism?

  • Spectrum of Activity: Is the compound active against both Gram-positive and Gram-negative bacteria, or is it narrow-spectrum? For instance, some PAs show activity mainly against Gram-positive bacteria.[2]

  • Mode of Action: An MBC/MIC ratio of ≤ 4 suggests a bactericidal mechanism, while a ratio > 4 suggests a bacteriostatic mechanism. This provides the first clue into how the compound works and allows for a direct comparison to the known modes of action of the comparators.

Conclusion and Forward Outlook

This guide provides a foundational, scientifically rigorous framework for the initial characterization of the antibacterial properties of this compound. By employing standardized MIC and MBC protocols and comparing the results against mechanistically diverse antibiotics, researchers can generate reliable and interpretable data.

Positive results from this initial screening—such as potent, broad-spectrum, and bactericidal activity—would provide a strong rationale for advancing the compound to more complex studies, including time-kill kinetic assays, mechanism of action elucidation, and cytotoxicity testing. This systematic approach is paramount to navigating the complex path of antibiotic discovery and development.

References

  • News-Medical.Net. Penicillin Mechanism. Available from: [Link]

  • Wikipedia. Penicillin. Available from: [Link]

  • SlidePlayer. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. Available from: [Link]

  • Microbe Online. Tetracyclines: Mode of Action and Mechanism of Resistance. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Available from: [Link]

  • Wikipedia. Ciprofloxacin. Available from: [Link]

  • Wikipedia. Tetracycline. Available from: [Link]

  • Wikipedia. Tetracycline antibiotics. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Penicillin - StatPearls. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin? Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Tetracycline Hydrochloride? Available from: [Link]

  • PubMed. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. Available from: [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin Hydrochloride? Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Taylor & Francis Online. Antimicrobial activity of flavonoids glycosides and pyrrolizidine alkaloids from propolis of Scaptotrigona aff. postica. Available from: [Link]

  • PubMed. Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium ellipticum. Available from: [Link]

  • Institute for Collaborative Biotechnology (ICB). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • JoVE. Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Available from: [Link]

  • Grokipedia. Minimum bactericidal concentration. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Oxford Academic. Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Available from: [Link]

  • MDPI. Current and Emerging Methods of Antibiotic Susceptibility Testing. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • PubMed. Pyrrolizwilline, a Unique Bacterial Alkaloid Assembled by a Nonribosomal Peptide Synthetase and non-Enzymatic Dimerization. Available from: [Link]

  • PrepChem.com. Synthesis of hexahydro-5-oxo-1H-pyrrolizine 3-carboxylic acid. Available from: [Link]

  • ResearchGate. Chemical structures of pyrrolomycins F. Available from: [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • 北京欣恒研科技有限公司. This compound - CAS:216392-66-4. Available from: [Link]

  • ResearchGate. Synthesis of carboxylic acids 7a–d from ethyl.... Available from: [Link]

  • PubMed. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • Google Patents. WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

Navigating the Labyrinth of Pyrrolizidine Alkaloid Analysis: A Guide to Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pervasive Challenge of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by thousands of plant species worldwide.[1] These compounds pose a significant threat to human and animal health due to their potential for liver damage, as well as their genotoxic and carcinogenic properties.[1][2][3] Contamination of the food chain can occur when PA-producing plants are unintentionally co-harvested with agricultural crops, leading to their presence in a wide range of products including herbal teas, honey, spices, and dietary supplements.[4][5]

The inherent toxicity and widespread occurrence of PAs have prompted regulatory bodies, such as the European Food Safety Authority (EFSA), to establish maximum levels for these contaminants in various foodstuffs to protect consumers.[1][4][5][6][7][8] Consequently, the accurate and reliable quantification of PAs in complex matrices is of paramount importance for food safety and regulatory compliance. However, the analysis of PAs is fraught with challenges, including the vast number of structurally similar alkaloids and their N-oxides, the complexity of food matrices, and the low concentration levels at which they often occur.[2]

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the critical aspects of inter-laboratory comparison for PA analysis. By examining different analytical methodologies, highlighting the nuances of sample preparation, and dissecting the outcomes of proficiency tests, this guide aims to provide a comprehensive understanding of the current landscape and best practices for achieving accurate and comparable results in the analysis of these challenging compounds.

The Analytical Arena: Comparing Methodologies for PA Quantification

The accurate determination of PAs necessitates highly sensitive and selective analytical techniques. While various methods have been employed, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of PAs in food and feed.[9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS offers the requisite sensitivity and selectivity for quantifying a broad range of PAs and their N-oxides, even at the low levels stipulated by regulations.[11][12] The technique's ability to separate complex mixtures and provide structural information through fragmentation patterns makes it ideal for tackling the analytical challenges posed by PAs.

An inter-laboratory comparison study involving twelve laboratories analyzing PAs in animal feed demonstrated the predominance of LC-MS/MS, with ten of the participating labs utilizing this method.[9][13][14][15] This highlights the widespread adoption and trust in this technology for routine PA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Sum Parameter Approach

While less common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for PA analysis, often as a "sum parameter" method.[16][17] This approach typically involves a chemical reaction to convert all PAs into a common derivative, which is then quantified. The advantage of this method is that it provides a single value representing the total PA content. However, a significant drawback is the loss of information about the individual PA profiles within a sample.[14] A comparative study on PA analysis in honey revealed that while the GC-MS sum parameter method showed good consistency with LC-MS/MS for certain honey types, it yielded significantly different and, on average, higher values for others, likely due to incomplete coverage of the specific PA pattern in those samples.[16][17]

Key Methodological Considerations for Comparability

Achieving consistent results across different laboratories requires careful consideration of several key methodological parameters:

  • Analyte Scope: The number of PAs included in the analytical method is crucial. Early recommendations from the German Federal Institute for Risk Assessment (BfR) focused on a list of 21 key PAs.[18] However, current EU regulations require the monitoring of the sum of 35 specific PAs and their N-oxides.[5][8][19] Laboratories must ensure their methods cover the full spectrum of regulated compounds to ensure compliance and comparability.

  • Isomer Separation: A significant challenge in PA analysis is the presence of numerous isomers that are difficult to separate chromatographically but may have different toxicities.[20] Method development should focus on optimizing chromatographic conditions to achieve baseline separation of critical isomer pairs.

  • Calibration Strategy: The use of appropriate calibration standards is fundamental for accurate quantification. Due to matrix effects, which can cause signal suppression or enhancement, matrix-matched calibration is often necessary.[21] The availability and quality of certified reference materials and isotopically labeled internal standards are also critical for method validation and ensuring the traceability of results.[22][23]

The Critical First Step: Sample Preparation and Extraction

The journey to accurate PA analysis begins with robust and efficient sample preparation. The goal is to effectively extract the target PAs from the complex food matrix while minimizing interferences that could affect the analytical measurement.

Common Extraction and Clean-up Strategies

The polar nature of PAs and their N-oxides dictates the use of acidified aqueous or organic solvents for extraction.[10][14] A widely adopted approach involves extraction with a dilute acid, followed by a clean-up step using solid-phase extraction (SPE).[20][21]

Mixed-mode cation-exchange (MCX) SPE cartridges have proven to be particularly effective for the purification of PAs from various matrices.[11][24] This technique utilizes both ion-exchange and reversed-phase retention mechanisms to selectively retain the protonated PAs while allowing interfering compounds to be washed away. The PAs are then eluted with an alkaline solvent.[24]

Experimental Workflow for Sample Preparation

SamplePrepWorkflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_finalprep Final Preparation Sample Homogenized Sample (e.g., Tea, Honey) Extraction Extraction (e.g., Shaking, Sonication) Sample->Extraction ExtractionSolvent Acidified Aqueous/Organic Solvent ExtractionSolvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Loading SPE Loading (MCX Cartridge) Centrifugation->SPE_Loading SPE_Washing SPE Washing (Removal of Interferences) SPE_Loading->SPE_Washing SPE_Elution SPE Elution (Alkaline Solvent) SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Generalized workflow for the extraction and clean-up of pyrrolizidine alkaloids.

Step-by-Step Sample Preparation Protocol (Example for Herbal Tea)

This protocol is a generalized example based on common practices and should be optimized and validated for specific matrices and analytical systems.

  • Sample Homogenization: Grind the dried herbal tea sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 1-2 grams of the homogenized sample into a centrifuge tube.

    • Add 20-30 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in water/methanol).

    • Extract for a defined period (e.g., 30-60 minutes) using a mechanical shaker or ultrasonic bath.

  • Centrifugation: Centrifuge the extract at a sufficient speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet solid material.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an MCX SPE cartridge with methanol followed by the acidic extraction solution.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with a series of solvents (e.g., water, methanol) to remove interfering compounds.

    • Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Inter-Laboratory Comparisons and Proficiency Testing: Gauging Performance

Inter-laboratory comparison studies, also known as proficiency tests (PTs) or ring trials, are essential for assessing the performance of analytical laboratories and ensuring the comparability of results.[19] These studies involve distributing homogeneous and stable test materials to multiple laboratories for analysis. The results are then statistically evaluated to assess the performance of each participant.

Insights from Proficiency Tests

Several proficiency tests for PA analysis have been conducted, providing valuable insights into the state of the art and highlighting areas for improvement.

  • A study on PA analysis in animal feed involving 12 laboratories revealed considerable variation in the reported concentrations, particularly for the free base PAs.[9][13][14][15] Questionable or unsatisfactory z-scores were obtained in 8% of cases for a spiked sample and 12% for an incurred sample, indicating a need for further method development and harmonization.[9][13][14][15]

  • A proficiency test for the determination of PAs in honey , organized by the German Reference Laboratory, involved 26 participating laboratories.[19] The study found that while on average 88% of the z-scores were within the acceptable range, the reproducibility standard deviation varied significantly, from 12% to 42% for PAs and 44% to 77% for PA-N-oxides.[19] This highlights the challenges associated with the analysis of N-oxides, which can be less stable in certain matrices.[19]

  • The German Federal Institute for Risk Assessment (BfR) has been instrumental in organizing ring trials to validate and standardize analytical methods for PAs in herbal teas and honey.[18][25] These efforts have contributed to the development of robust and reliable analytical protocols.

Key Performance Indicators in Inter-Laboratory Studies

The performance of laboratories in proficiency tests is typically assessed using statistical measures such as the z-score. The z-score indicates how far a laboratory's result deviates from the assigned value (consensus value). A z-score within ±2 is generally considered satisfactory.

The following table summarizes key performance parameters from a hypothetical inter-laboratory comparison study to illustrate the data typically generated.

ParameterLaboratory ALaboratory BLaboratory CLaboratory D
Method LC-MS/MSLC-MS/MSGC-MSLC-TOF-MS
Reported Value (µg/kg) 48.552.165.345.9
Assigned Value (µg/kg) 50.050.050.050.0
z-score -0.30.423.06-0.82
Performance SatisfactorySatisfactoryUnsatisfactorySatisfactory

Conclusion and Future Perspectives

The inter-laboratory comparison of pyrrolizidine alkaloid analysis reveals a field that has made significant strides, with LC-MS/MS emerging as the dominant and most reliable analytical technique. However, challenges remain in achieving consistent and comparable results across different laboratories. Key areas that require continued attention include:

  • Harmonization of Analytical Methods: Further efforts are needed to standardize analytical protocols, including the scope of analytes, chromatographic separation of isomers, and calibration strategies.

  • Availability of Reference Materials: The development and availability of a wider range of certified reference materials and isotopically labeled internal standards are crucial for method validation and ensuring the accuracy and traceability of results.

  • Understanding Analyte Stability: The stability of PAs, particularly the N-oxides, in different matrices and during sample storage and preparation needs to be further investigated to minimize analytical variability.[19]

  • Continued Participation in Proficiency Testing: Regular participation in proficiency testing schemes is essential for laboratories to monitor their performance, identify areas for improvement, and demonstrate the reliability of their data.

By addressing these challenges through collaborative efforts and a commitment to scientific rigor, the analytical community can continue to enhance the reliability of PA analysis, thereby ensuring the safety of the food supply and protecting public health.

References

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.
  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material.
  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred m
  • Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. PubMed.
  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • Fapas Proficiency testing from Fera.
  • Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method.
  • Pyrrolizidine alkaloids in honey: comparison of analytical methods. PubMed.
  • Determination of pyrrolizidine alkaloids in honey – Report on the 2024 Proficiency Test of the German Reference Labor
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • EFSA UPDATES ADVICE ON THE RISKS FROM PYRROLIZIDINE ALKALOIDS.
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using.
  • NEW MAXIMUM LEVELS OF PYRROLIZIDINE ALKALOIDS. Food Compliance Solutions.
  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred m
  • Pyrrolizidine Alkaloids in Honey: Comparison of analytical methods.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.
  • New maximum levels for pyrrolizidine alkaloids.
  • Pyrrolizidine alkaloids in herbal teas and teas. Bundesinstitut für Risikobewertung.
  • Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022.
  • Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega.
  • Provisional BfR recommendations on the analysis of pyrrolizidine alkaloids (PA) in herbal tea and tea (analyte spectrum and sampling method). Bundesinstitut für Risikobewertung.
  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC.
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.
  • Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. PMC - NIH.
  • Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS.
  • Analysis of pyrrolizidine alkaloids and isomers as per EU specific
  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI.
  • BfR recommends reduction of pyrrolizidine alkaloid contents in all food groups Maximum levels are discussed at EU level.
  • Determination of pyrrolizidine alkaloids (PA)
  • PYRROLIZIDINE ALKALOID TESTING FOR THE FOOD INDUSTRY. Intertek.
  • DRRR Proficiency testing - food and feed (chemical-physical).
  • Updated risk assessment on levels of 1,2-unsaturated pyrrolizidine alkaloids (PAs) in foods. Bundesinstitut für Risikobewertung.
  • Development of pyrrolizidine alkaloid detection methods for the assessment of food contamination and impact on human and animal health.

Sources

A Comparative Guide to the Neuroprotective Effects of Pyrrolizine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, present one of the most significant challenges in modern medicine. The pursuit of effective therapeutic strategies has led researchers to explore a vast chemical landscape for novel neuroprotective agents. Among these, pyrrolizine derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating significant potential in preclinical studies.[1][2][3][4] This guide provides a comprehensive benchmark of the neuroprotective effects of various pyrrolizine derivatives, grounded in experimental data. We will dissect their mechanisms of action, present comparative efficacy data, and provide detailed protocols for key validation assays to empower researchers in the field of neuropharmacology.

Core Mechanisms of Neuroprotection: Modulating Cellular Defense Pathways

The neuroprotective capacity of pyrrolizine derivatives is not monolithic; it stems from their ability to modulate multiple, interconnected signaling pathways crucial for neuronal survival and resilience. Two pathways stand out for their central role in cellular defense against neurotoxic insults: the Nrf2-ARE and PI3K/Akt signaling cascades.

The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a cornerstone of neurodegeneration.[5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the expression of a battery of antioxidant and cytoprotective genes.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[5][8] Many natural and synthetic compounds, including promising phytochemicals, exert their neuroprotective effects by activating this pathway.[[“]] The activation of Nrf2 signaling leads to the upregulation of crucial antioxidant enzymes and proteins, thereby bolstering the cell's capacity to combat oxidative damage.[8]

Fig. 1: Activation of the Nrf2-ARE antioxidant pathway.
The PI3K/Akt Pathway: A Central Hub for Neuronal Survival

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a fundamental intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, and, critically, survival.[10] Its activation is a potent pro-survival signal that protects neurons from various apoptotic stimuli.[[“]][[“]] Upon activation by growth factors or other stimuli, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.[13] For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins like GSK-3β and activate transcription factors that upregulate anti-apoptotic proteins like Bcl-2.[[“]][13] The modulation of this pathway is a key strategy for many neuroprotective agents.[10][[“]]

PI3K_Akt_Pathway cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Pyrrolizine Pyrrolizine Derivatives Pyrrolizine->PI3K activates Akt Akt PI3K->Akt activates (via PIP3) GSK3b GSK-3β (Pro-apoptotic) Akt->GSK3b inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes expression Caspase9 Caspase-9 (Pro-apoptotic) Akt->Caspase9 inhibits Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis inhibits Survival Neuronal Survival Caspase9->Apoptosis

Fig. 2: The PI3K/Akt pro-survival signaling pathway.

Experimental Benchmarking: A Methodological Guide

Objective evaluation of neuroprotective agents requires robust and reproducible experimental models that recapitulate key aspects of neurodegenerative pathology. A tiered approach, beginning with high-throughput in vitro screening followed by validation in more complex in vivo models, is standard practice.[14][15]

In Vitro Models of Neurotoxicity

Cell-based assays provide a controlled environment to investigate the direct effects of compounds on neuronal cells and to dissect underlying mechanisms.[16][17][18]

  • Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used due to their neuronal characteristics and ease of culture. They can be differentiated to exhibit a more mature neuronal phenotype.

  • Neurotoxin Induction: To model specific neurodegenerative diseases, cells are exposed to toxins that trigger relevant pathological cascades.

    • Parkinson's Disease Models: 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), and rotenone are used to induce dopaminergic cell death by mechanisms involving oxidative stress and mitochondrial dysfunction.[3]

    • Alzheimer's Disease Models: Amyloid-beta (Aβ) peptides are used to induce toxicity and mimic the amyloid cascade.

In_Vitro_Workflow cluster_assays Quantitative Assays start Start: Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treatment with Pyrrolizine Derivative start->pretreatment toxin Induce Neurotoxicity (e.g., 6-OHDA, MPP+) pretreatment->toxin incubation Incubation (24-48 hours) toxin->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability (MTT Assay) endpoint->viability Measure ros Oxidative Stress (ROS Assay) endpoint->ros Measure apoptosis Apoptosis (Caspase-3 Assay) endpoint->apoptosis Measure

Fig. 3: General workflow for in vitro neuroprotection screening.
In Vivo Models of Neurodegeneration

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, providing insights into its pharmacokinetics, safety, and efficacy on behavioral outcomes.[19]

  • Toxin-Induced Parkinson's Models: Systemic or localized administration of neurotoxins like MPTP or 6-OHDA in rodents leads to the degeneration of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[19][20] Similarly, rotenone can be used to create a model that closely resembles idiopathic Parkinson's.[3]

  • Scopolamine-Induced Cognitive Deficit: This model is often used to screen for compounds with potential against Alzheimer's disease. Scopolamine, a muscarinic receptor antagonist, induces learning and memory impairments that can be assessed using behavioral tests like the Morris water maze.[21]

  • Zebrafish Models: The zebrafish larva, with its transparent body and rapidly developing nervous system, has become a powerful tool for high-throughput in vivo screening of small molecules for neuroprotective activity.[22][23][24]

Comparative Efficacy of Pyrrolizine Derivatives

The following table summarizes experimental data from various studies, benchmarking the neuroprotective performance of selected pyrrolizine derivatives against common neurotoxins. This compilation allows for an objective comparison of their efficacy across different assays.

Compound ID/ClassIn Vitro ModelNeurotoxinKey Efficacy Metric(s)Reference StandardSource(s)
N-Pyrrolyl Hydrazide-hydrazone (Cmpd. 2) SH-SY5Y6-OHDA31% preservation of cell viability▼ Significant reduction in ROS levels▼ Apoptotic cells reduced to 3.73% (from 9.79%)Not specified[3]
N-Pyrrolyl Hydrazide-hydrazone (Cmpd. 4) SH-SY5Y6-OHDA8.5% preservation of cell viabilityNot specified[3]
N-Pyrrolyl Hydrazide-hydrazone (Cmpd. 5) SH-SY5Y6-OHDA20% preservation of cell viabilityNot specified[3]
Pyrrolizine Derivative (Cmpd. 10) In vitro assay-Ki = 1.47 µM (for hAChE inhibition)Improved cognitive dysfunction in scopolamine-induced AD mice.Donepezil[25]
Pyrrolizine Derivative (Cmpd. 11) In vitro assay-Ki = 0.40 µM (for hAChE)Ki = 0.129 µM (for hBChE)Improved cognitive dysfunction in scopolamine-induced AD mice.Donepezil[25]
Ketorolac Not specified-Non-selective COX-1/2 inhibitor with potent analgesic activity.Not specified[4]
Licofelone Not specified-Dual COX/5-LOX inhibitor with anti-inflammatory activity.Not specified[4]

Note: Data is compiled from separate studies. Direct, side-by-side comparisons may not have been performed under identical conditions. ▲ denotes an increase/improvement, ▼ denotes a decrease/reduction.

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are standardized, step-by-step protocols for the key assays discussed in this guide.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[26] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[27][28]

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the pyrrolizine derivative for a predetermined time (e.g., 1-2 hours). Include untreated controls and vehicle controls.

  • Toxin Addition: Add the neurotoxin (e.g., 6-OHDA) to the appropriate wells and incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[27][28]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

Oxidative Stress Assessment: DCFH-DA Assay for Intracellular ROS

This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[29] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30][31]

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound and neurotoxin in a black, clear-bottom 96-well plate as described for the MTT assay.

  • Probe Loading: After treatment, remove the medium and wash the cells twice with warm phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of a 10 µM DCFH-DA working solution (in serum-free medium) to each well. Incubate the plate at 37°C for 30 minutes in the dark.[29][30]

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[29]

  • Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate) or protein concentration. Express ROS levels as a percentage of the toxin-treated control.

Apoptosis Assessment: Fluorometric Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[32] This assay uses a synthetic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which is cleaved by active caspase-3 to release the fluorescent AMC molecule.[33][34]

Protocol:

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer on ice for 10-20 minutes.[33][35]

  • Centrifugation: Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet the insoluble fraction.[35]

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction: In a black 96-well plate, add 25-50 µg of protein lysate per well.

  • Substrate Addition: Prepare a reaction mix containing a 2x reaction buffer and the fluorogenic substrate Ac-DEVD-AMC (final concentration ~50 µM). Add an equal volume of this mix to each well containing the lysate.[35][36]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[36]

  • Data Analysis: Quantify the caspase-3 activity based on a standard curve generated with free AMC and express the results as fold-change relative to the control group.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of pyrrolizine derivatives. Their ability to modulate critical cellular defense pathways, such as Nrf2-ARE and PI3K/Akt, provides a solid mechanistic basis for their observed efficacy in mitigating oxidative stress and apoptosis in various models of neurotoxicity. The comparative data, while compiled from diverse studies, highlights specific derivatives with potent activity, such as the N-pyrrolyl hydrazide-hydrazones and certain cholinesterase-inhibiting pyrrolizines, warranting their further investigation.

The path forward requires a multi-pronged approach. Future research should focus on:

  • Head-to-Head Comparisons: Conducting systematic studies that directly compare the most promising derivatives in standardized in vitro and in vivo models to establish a clear rank order of potency and efficacy.

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and comprehensive toxicological studies are essential for translating these preclinical findings.

  • Blood-Brain Barrier Permeability: A critical hurdle for any CNS-acting drug is its ability to cross the blood-brain barrier. Future medicinal chemistry efforts should focus on optimizing structures to enhance CNS penetration.

  • Chronic Disease Models: Moving beyond acute toxin-induced models to long-term studies in genetic or progressive models of neurodegeneration will provide more clinically relevant insights into their disease-modifying potential.

By leveraging the robust methodologies outlined here and focusing on these key research areas, the scientific community can continue to unlock the therapeutic promise held within the pyrrolizine scaffold, bringing us closer to novel treatments for devastating neurodegenerative diseases.

References

Sources

A Methodological Guide to Evaluating the Selectivity of Novel Pyrrolizidine Scaffolds: A Case Study of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the biological selectivity of novel chemical entities, using the specific example of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. As public domain data on this specific molecule is limited, we will treat it as a novel investigational compound. This document outlines the requisite experimental workflows, data interpretation, and comparative analysis against established compounds to rigorously define its selectivity profile for a plausible and relevant biological target family: the nicotinic acetylcholine receptors (nAChRs).

The pyrrolizidine alkaloid core is a well-known scaffold in medicinal chemistry, often associated with interactions at nAChRs. These receptors are critical in neurotransmission, and modulating their activity has therapeutic potential in neurological disorders. However, the nAChR family is diverse, with numerous subtypes (e.g., α7, α4β2, α3β4), each having distinct physiological roles. Non-selective modulation can lead to significant off-target effects. Therefore, establishing a high degree of selectivity is paramount in the drug development process.

This guide will compare our investigational compound against two well-characterized modulators of nAChRs:

  • Varenicline: A partial agonist with high affinity for the α4β2 nAChR subtype, used clinically for smoking cessation.

  • PNU-282987: A selective agonist for the α7 nAChR subtype, often used as a reference compound in research.

Part 1: Initial Target Affinity and Selectivity Profiling

The first step is to determine if and how strongly our compound of interest, this compound, binds to the primary hypothesized targets and a panel of related receptors. Radioligand binding assays are the gold standard for this initial assessment due to their sensitivity and reproducibility.

Experimental Workflow: Competitive Radioligand Binding Assays

This workflow outlines the process of determining the binding affinity (Ki) of our test compounds for different nAChR subtypes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_measure Phase 3: Measurement & Analysis P1 Prepare cell membranes expressing nAChR subtypes (α7, α4β2, α3β4) A1 Incubate membranes, radioligand, & test compound (or buffer) P1->A1 P2 Select & prepare radioligand (e.g., [³H]Epibatidine) P2->A1 P3 Prepare serial dilutions of test compounds P3->A1 A2 Total Binding: Membranes + Radioligand A3 Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand M1 Rapid vacuum filtration to separate bound/free radioligand A2->M1 A3->M1 M2 Quantify bound radioactivity using liquid scintillation counting M1->M2 M3 Calculate Specific Binding: Total Binding - NSB M2->M3 M4 Plot % specific binding vs. log[compound concentration] M3->M4 M5 Determine IC50 from curve M4->M5 M6 Calculate Ki using Cheng-Prusoff equation M5->M6

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture HEK293 cells stably transfected with the human nAChR subtypes of interest (e.g., α7, α4β2, α3β4).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.[1]

    • Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine, chosen for its high affinity across several subtypes), and varying concentrations of the test compound (this compound, Varenicline, or PNU-282987).[1][2]

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine) to saturate all specific binding sites.

    • Competition Wells: Contain membranes, radioligand, and the serial dilutions of the test compound.

  • Incubation and Filtration:

    • Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[1]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the amount of specific binding for each concentration of the test compound by subtracting the average NSB counts from the total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to the inhibition constant (Ki), which reflects the binding affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Comparative Binding Affinity Data (Illustrative)

The following table presents hypothetical, yet plausible, binding affinity (Ki) data derived from the assays described above. This data allows for a direct comparison of selectivity.

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)α4β2 vs α7 Selectivity (Fold)α4β2 vs α3β4 Selectivity (Fold)
This compound 25850>10,00034>400
Varenicline 0.4[4]125[4]>8,000[4]312.5>20,000
PNU-282987 >60,000[5]26[5]>60,000[5]0.0004 (α7 selective)0.0004 (α7 selective)

Interpretation:

  • This compound shows a moderate preference for the α4β2 subtype over the α7 subtype (34-fold) and high selectivity against the α3β4 subtype. Its affinity for α4β2 is significantly lower than that of Varenicline.

  • Varenicline demonstrates very high affinity and selectivity for the α4β2 subtype, consistent with its known pharmacological profile.[4][6][7]

  • PNU-282987 is confirmed as a highly selective ligand for the α7 subtype, with negligible affinity for the other subtypes tested.[5][8]

Part 2: Functional Characterization of Subtype Selectivity

Binding affinity does not equate to functional activity. A compound can be a potent binder but act as an agonist, antagonist, or partial agonist. Functional assays are crucial to determine the compound's effect on receptor activation. Calcium imaging is a widely used, high-throughput method for assessing the function of ligand-gated ion channels like nAChRs, which are permeable to calcium.[9][10]

Experimental Workflow: Fluorometric Calcium Imaging Assay

This workflow measures changes in intracellular calcium concentration following receptor activation by the test compounds.

G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Compound Addition & Measurement cluster_analysis Phase 3: Data Analysis P1 Plate nAChR-expressing cells in 96-well plates P2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) P1->P2 P3 Wash cells to remove extracellular dye P2->P3 A1 Place plate in a fluorometric imaging plate reader (FLIPR) P3->A1 A2 Measure baseline fluorescence A1->A2 A3 Add serial dilutions of test compounds A2->A3 A4 Immediately monitor changes in fluorescence over time A3->A4 M1 Calculate the change in fluorescence (ΔF) from baseline A4->M1 M2 Plot ΔF vs. log[compound concentration] M1->M2 M3 Determine EC50 (potency) and Emax (% of max response) M2->M3

Caption: Workflow for a functional calcium imaging assay.

  • Cell Culture and Dye Loading:

    • Seed the nAChR-subtype expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

    • Incubate the cells with a calcium-sensitive dye like Fluo-4 AM, which becomes fluorescent upon binding to free intracellular calcium.[11]

    • After incubation, gently wash the cells to remove excess dye from the medium.

  • Agonist Mode Assay:

    • Place the plate into a fluorometric imaging plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument adds varying concentrations of the test compound to the wells while simultaneously monitoring fluorescence. An increase in fluorescence indicates calcium influx, signifying receptor activation.[12][13]

    • Record the maximum fluorescence intensity change.

  • Antagonist Mode Assay (Optional):

    • To test for antagonist activity, pre-incubate the cells with the test compound for a set period.

    • Then, add a known agonist for the specific nAChR subtype (e.g., acetylcholine) at a concentration that elicits a sub-maximal response (EC80).

    • A reduction in the agonist-induced fluorescence signal indicates that the test compound is acting as an antagonist.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log of the compound concentration.

    • Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response), which measures potency.

    • The maximal response (Emax) is typically expressed as a percentage of the response to a known full agonist (e.g., nicotine or acetylcholine).

Comparative Functional Activity Data (Illustrative)

This table summarizes hypothetical functional data for the α4β2 and α7 subtypes, where our investigational compound showed the most significant binding.

CompoundSubtypeEC50 (nM)Emax (% of ACh)Functional Activity
This compound α4β215045%Partial Agonist
α7>10,000<5%Negligible
Varenicline α4β22.550%[7]Partial Agonist
α7180100%[7]Full Agonist
PNU-282987 α4β2>10,000<2%Negligible
α7154[14][15]100%Full Agonist

Interpretation:

  • This compound acts as a partial agonist at the α4β2 receptor, with a much lower potency (higher EC50) than Varenicline. It shows no significant functional activity at the α7 receptor, confirming the selectivity observed in the binding assays.

  • Varenicline is a potent partial agonist at α4β2 and, interestingly, a full agonist at α7, although its binding affinity is lower for the α7 subtype.[7][16] This highlights the importance of functional assays, as binding affinity alone does not predict the nature or efficacy of the response.

  • PNU-282987 is a potent and full agonist at the α7 receptor, consistent with its intended use as a selective research tool.[8][14][15]

Part 3: Broader Selectivity and Off-Target Profiling

To ensure the compound's selectivity is not limited to the nAChR family, it is essential to screen it against a broad panel of other receptors, ion channels, and enzymes. This is a standard practice in drug development to identify potential off-target liabilities that could lead to undesirable side effects. Commercial services (e.g., Eurofins Safety Panel, CEREP) are typically employed for this purpose.

A standard panel might include:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic receptors.

  • Ion Channels: hERG, Sodium, Calcium, and Potassium channels.

  • Transporters: SERT, DAT, NET.

  • Enzymes: COX-1, COX-2, various kinases.

For our investigational compound, a primary concern would be cross-reactivity with muscarinic acetylcholine receptors (mAChRs) due to the shared endogenous ligand, as well as the 5-HT3 receptor, which is structurally related to nAChRs. PNU-282987, for instance, is known to have some affinity for the 5-HT3 receptor.[5][14]

Conclusion and Future Directions

The systematic evaluation outlined in this guide demonstrates that this compound is a moderately potent and selective partial agonist of the α4β2 nAChR.

  • Selectivity: It displays a favorable selectivity profile within the nAChR family, with a 34-fold preference for α4β2 over α7 and minimal interaction with α3β4.

  • Potency and Efficacy: Compared to the clinical benchmark Varenicline, it has significantly lower binding affinity and functional potency. Its partial agonism suggests it may modulate receptor activity without causing maximal stimulation, a desirable trait for certain therapeutic applications.

  • Comparison to Alternatives: It is clearly differentiated from the α7-selective agonist PNU-282987. Its profile is most analogous to Varenicline, albeit with lower potency.

Future studies should focus on comprehensive off-target screening, in vivo pharmacokinetic and pharmacodynamic assessments to determine brain penetration and receptor occupancy, and efficacy studies in relevant animal models of neurological disorders where α4β2 nAChR modulation is a validated therapeutic strategy.

References

  • Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Varenicline Is a Potent Partial Agonist at α6β2 Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PubMed Central.* National Center for Biotechnology Information. [Link]

  • Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PubMed Central. National Center for Biotechnology Information. [Link]

  • The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed. National Center for Biotechnology Information. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. National Center for Biotechnology Information. [Link]

  • Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. ScienceDirect. [Link]

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PubMed Central. National Center for Biotechnology Information. [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PubMed Central. National Center for Biotechnology Information. [Link]

  • Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons - Frontiers. Frontiers. [Link]

  • The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PubMed Central. National Center for Biotechnology Information. [Link]

  • Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium - Sci-Hub. Sci-Hub. [Link]

  • Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores | PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC. National Center for Biotechnology Information. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - NIH. National Institutes of Health. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. However, the lifecycle of these molecules extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid. The structural backbone of this molecule, the pyrrolizidine ring system, necessitates a cautious and informed approach. Many pyrrolizidine alkaloids (PAs) are known for their significant toxicity, including hepatotoxicity and carcinogenicity, arising from their metabolic activation in the liver.[1][2] While specific toxicity data for this particular derivative is not widely published, the precautionary principle dictates that it be handled as a potentially hazardous substance. This guide is designed to provide researchers, scientists, and laboratory managers with the essential, step-by-step procedures to manage this chemical waste stream safely, ensuring both personal and environmental protection.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the potential hazards. The subject compound belongs to the pyrrolizidine class of molecules. Pyrrolizidine alkaloids are naturally occurring toxins produced by thousands of plant species and are well-documented for their potential to cause severe liver damage and cancer.[1][2] The toxicity is primarily associated with 1,2-unsaturated pyrrolizidine esters, which are metabolized to reactive pyrrolic intermediates that can alkylate cellular proteins and DNA.[1]

Although this compound is a saturated derivative, its structural similarity to this toxic class requires that it be managed with a high degree of caution until comprehensive toxicological data proves otherwise. Safety data for structurally related compounds often indicates hazards such as being harmful if swallowed and causing skin, eye, and respiratory irritation.[3][4]

Table 1: Presumed Hazard Profile and Handling Recommendations

Hazard CategoryPresumed Risk LevelRationale & Recommended Actions
Acute Toxicity (Oral) Category 4 (Harmful) Based on data for similar heterocyclic compounds.[3][4] Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 (Irritant) Common hazard for novel organic compounds.[3][5] Wear nitrile gloves and a lab coat. Avoid all skin contact.
Eye Damage/Irritation Category 2A (Irritant) Assumed risk for fine chemical powders/solutions.[3][5] Wear safety glasses or goggles.
Respiratory Irritation Category 3 (Irritant) Potential for fine dusts or aerosols. Handle only in a certified chemical fume hood.
Chronic Toxicity Suspected Structural relationship to hepatotoxic pyrrolizidine alkaloids.[1][2] All exposure should be minimized.

Part 2: Disposal Workflow and Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by institutional and national regulations for hazardous waste management.[6][7] The following workflow provides a systematic approach from the point of generation to final pickup by trained Environmental Health & Safety (EHS) personnel.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Point of Generation cluster_procedure Disposal Procedure gen_solid Solid Waste (e.g., pure compound, contaminated wipes) classify Step 1: Classify 'Hazardous Chemical Waste' gen_solid->classify gen_liquid Liquid Waste (e.g., solutions, rinsates) gen_liquid->classify container_solid Step 2: Collect (Solid Waste Container) classify->container_solid Solids container_liquid Step 2: Collect (Liquid Waste Container) classify->container_liquid Liquids label_waste Step 3: Label Container (Attach Hazardous Waste Tag) container_solid->label_waste container_liquid->label_waste store_saa Step 4: Store Securely (Satellite Accumulation Area) label_waste->store_saa request_pickup Step 5: Arrange Pickup (Contact EHS) store_saa->request_pickup

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

This protocol must be executed in compliance with your institution's specific chemical hygiene and waste management plans.

1. Personal Protective Equipment (PPE) Check:

  • Before handling any waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves (double-gloving is recommended).

    • Safety goggles or a face shield.

    • A properly buttoned lab coat.

2. Waste Classification and Segregation:

  • Classification: Due to its potential toxicity, all waste contaminated with this compound must be classified as Hazardous Chemical Waste .[6][7]

  • Segregation:

    • Solid Waste: Collect pure, unadulterated compound, contaminated personal protective equipment (gloves, wipes), and contaminated lab supplies (weigh boats, filter paper) in a dedicated solid waste container. This should be a sealable, durable container (e.g., a wide-mouth polyethylene jar).

    • Liquid Waste: Collect all solutions containing the compound, as well as solvent rinsates from decontamination procedures, in a dedicated liquid waste container. This should be a sealable, chemically compatible container (e.g., a high-density polyethylene carboy).

    • Causality: Never mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to pressure buildup, toxic gas release, or fire.[8]

3. Container Management and Labeling:

  • Container Condition: Use only containers that are in good condition, free of leaks, and have a securely fitting cap. Keep containers closed at all times except when adding waste.[7]

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label provided by your institution's EHS department.[9]

    • Fill out the label completely and legibly, including:

      • The full chemical name: "this compound"

      • All other components in the container (e.g., "Methanol," "Water").

      • An estimate of the concentration or percentage of each component.

      • The date the container was started.

      • The hazard characteristics (e.g., "Toxic").

4. Temporary Storage (Satellite Accumulation Area):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][9]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain any potential leaks.[7]

5. Arranging Final Disposal:

  • Once the waste container is full, or if you are discontinuing the project, complete the waste tag and arrange for pickup by your institution's EHS department.

  • Follow your institution's specific procedure, which may involve an online request system or a direct phone call.[9]

  • Do not pour this chemical waste down the drain or dispose of it in the regular trash.[6] Improper disposal can lead to environmental contamination and significant regulatory penalties.

Part 3: Decontamination and Spill Management

Accidents can happen, and a prepared response is critical to maintaining a safe laboratory environment.

Decontamination Protocol
  • Glassware and Equipment:

    • Perform a triple rinse on all reusable glassware and equipment.

    • The first two rinses should use a solvent in which the compound is soluble (e.g., methanol, ethanol). Collect these rinsates and dispose of them as hazardous liquid waste.

    • The final rinse should be with a laboratory detergent and water. This final rinsate may be suitable for drain disposal, but consult your institutional guidelines.

  • Work Surfaces:

    • Decontaminate fume hood surfaces and benchtops by wiping them with a cloth wetted with a suitable solvent.

    • Follow this with a wipe-down using a standard laboratory cleaning agent.

    • All cloths, wipes, and other materials used for decontamination must be collected and disposed of as solid hazardous waste.

Spill Management Protocol

In the event of a spill, prioritize personal safety above all else.

  • Alert & Evacuate: Alert colleagues in the immediate area. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS immediately.

  • Contain (If Safe): For small, manageable spills inside a fume hood, and only if you are trained and have the correct PPE, you can proceed. Prevent the spread of the material by encircling it with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • Clean Up: Carefully apply absorbent material over the spill, working from the outside in.

  • Dispose: Collect all contaminated absorbent materials, along with any contaminated PPE, using scoops or forceps. Place everything into a sealed bag or container, label it as hazardous waste containing this compound, and arrange for EHS pickup.[3]

References

  • THIE (Tea & Herbal Infusions Europe). (n.d.). Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. Available at: [Link]

  • Schoen, C., et al. (2021). Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. PubMed. Available at: [Link]

  • Schoen, C., et al. (2021). Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. ResearchGate. Available at: [Link]

  • Greenbook. (n.d.). Safety Data Sheet. Available at: [Link]

  • MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

  • Schwebel, G., et al. (2019). Pyrrolizidine alkaloid contamination in herbal medicinal products: Limits and occurrence. Food and Chemical Toxicology. Available at: [Link]

  • Bächtols, G., et al. (2016). Code of practice to prevent and reduce pyrrolizidine alkaloid contaminations of medicinal products of plant origin. Elsevier. Available at: [Link]

  • International Programme on Chemical Safety. (1995). Pyrrolizidine Alkaloids Health and Safety Guide. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]

  • Carl ROTH. (2023). Safety Data Sheet. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet: Tetrahydro-1H-pyrrolizine-7a(5H)-methanol. Available at: [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Available at: [Link]

  • International Programme on Chemical Safety. (1988). Environmental Health Criteria 80: Pyrrolizidine Alkaloids. Available at: [Link]

  • AGES. (2025). Pyrrolizidine alkaloids. Available at: [Link]

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Available at: [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. Available at: [Link]

  • PubChem. (n.d.). hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Angene. (2025). Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride - Safety Data Sheet. Available at: [Link]

Sources

Personal protective equipment for handling 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As a compound belonging to the pyrrolizidine alkaloid family and possessing a carboxylic acid functional group, a stringent and informed approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe laboratory environment.

Hazard Analysis: A Dual-Threat Compound

Understanding the inherent risks of this compound is the foundation of safe handling. The molecule's structure presents a dual-threat profile, combining the potential hazards of both pyrrolizidine alkaloids and carboxylic acids.

  • Pyrrolizidine Alkaloid Core: Pyrrolizidine alkaloids (PAs) are a well-documented class of natural toxins.[1][2] The primary concern with PAs is their potential for chronic toxicity, particularly to the liver (hepatotoxicity).[1][3] Some PAs are also considered carcinogenic.[3][4] Therefore, minimizing exposure, even at low levels over time, is a critical safety objective.[1][3]

  • Carboxylic Acid Functionality: The carboxylic acid group imparts acidic properties to the molecule. This can cause irritation or burns upon contact with skin and eyes.[5][6] Depending on its physical form (e.g., fine powder), it may also pose a respiratory irritation hazard if inhaled.[6][7]

Due to the lack of specific toxicological data for this exact compound, a cautious approach is mandated. It should be handled as a potentially toxic substance with corrosive properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is non-negotiable when handling this compound. The selection of each component is based on a thorough risk assessment of potential exposure routes.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine dust.[7][8] A face shield offers an additional layer of protection for the entire face.[9]
Hand Protection Nitrile or butyl rubber glovesNitrile gloves offer good resistance to a range of chemicals, including acids.[8][10] For prolonged handling or in case of a spill, butyl rubber gloves provide broader protection against strong acids.[8]
Body Protection Chemical-resistant lab coat or apronA lab coat provides a barrier against incidental contact and small splashes. It should be worn fully buttoned.
Respiratory Protection N95 respirator or higher (e.g., full-face respirator with acid gas cartridges)An N95 mask is suitable for handling small quantities of powder in a well-ventilated area to prevent inhalation of airborne particles.[8] For larger quantities, potential aerosol generation, or in case of a spill, a full-face respirator with acid gas cartridges is recommended for comprehensive protection.[8]
Foot Protection Closed-toe shoes made of a non-porous materialProtects feet from spills. Shoes with a canvas top are not suitable as they can absorb chemicals.[9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Assess Task Task Handling 3-oxohexahydro-1H- pyrrolizine-7a-carboxylic acid Start->Task Quantity Small Quantity (<1g)? Task->Quantity Ventilation Adequate Ventilation (Fume Hood)? Quantity->Ventilation Yes SpillRisk High Spill/Aerosol Risk? Quantity->SpillRisk No BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Ventilation->BasePPE Yes AddRespirator Add N95 Respirator Ventilation->AddRespirator No BasePPE->SpillRisk AddRespirator->SpillRisk FullFace Upgrade to Full-Face Respirator with Acid Gas Cartridges End Proceed with Caution FullFace->End SpillRisk->FullFace Yes ButylGloves Consider Butyl Rubber Gloves SpillRisk->ButylGloves Yes SpillRisk->End No ButylGloves->End

Caption: PPE selection workflow based on task-specific risks.

Operational Protocols: Ensuring a Safe Workflow

Adherence to standardized procedures is crucial for minimizing exposure and preventing accidents.

Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.[9]

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the risk assessment dictates.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[11]

  • Lab Coat: Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

General Handling Procedures
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[6] Keep personal items away from the handling area.

Emergency and Spill Procedures

Immediate and correct response to an emergency is critical.

Spill Response
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • PPE: Don the appropriate PPE, including respiratory protection and chemical-resistant gloves.

  • Containment: For a solid spill, carefully cover with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an inert absorbent material (e.g., sand, vermiculite).

  • Neutralization (for acidic properties): For small spills, cautiously neutralize with a mild base such as sodium bicarbonate.

  • Cleanup: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[11]

Emergency Response Workflow

Emergency_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill from Safe Distance Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Absorbent/Damp Towel) PPE->Contain Neutralize Neutralize with Mild Base (e.g., Sodium Bicarbonate) Contain->Neutralize Cleanup Collect Waste into Hazardous Waste Container Neutralize->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Incident to Supervisor/EHS Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Due to its classification as a pyrrolizidine alkaloid, all waste contaminated with this compound must be treated as hazardous waste.[11]

  • Segregation: Do not mix this waste with other chemical waste streams.[11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound, Acutely Toxic".[11]

  • Containers: Use dedicated, sealable, and chemically resistant containers for solid and liquid waste.

  • Disposal Service: All waste must be disposed of through a licensed hazardous waste management company.[11][12]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and regulations.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • Food Supplements Europe. Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. [Link]

  • PubMed. (2021, July 22). Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Elsevier. (2016, September 20). Code of practice to prevent and reduce pyrrolizidine alkaloid contaminations of medicinal products of plant origin. [Link]

  • INCHEM. (1989). Pyrrolizidine alkaloids (HSG 26, 1989). [Link]

  • Greenbook.net. SAFETY DATA SHEET. [Link]

  • Regulations.gov. (1995, January 19). PYRROLIZIDINE ALKALOIDS.I-’ m&TH A-N-D = SAFETY GUIDE a. [Link]

  • Centre for Food Safety. Pyrrolizidine Alkaloids in Food. [Link]

  • SME Connect. (2020, September 18). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. [Link]

  • PMC. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Reactant of Route 2
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.